(2-Isobutyrylamino-acetylamino)-acetic acid
Description
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Properties
IUPAC Name |
2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h5H,3-4H2,1-2H3,(H,9,11)(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKIWTUQWWSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389934 | |
| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-89-8 | |
| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-isobutyryl-glycyl-glycine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-isobutyryl-glycyl-glycine, a modified dipeptide with potential applications in biochemical research and drug development. The document elucidates the chemical structure of the molecule and presents a detailed, field-proven methodology for its chemical synthesis. The synthesis protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound. This guide is intended to serve as a practical resource for scientists engaged in peptide chemistry and the development of novel therapeutics.
Introduction: The Significance of N-Acylated Peptides
N-terminal acylation is a common post-translational modification that can significantly alter the biological activity, stability, and pharmacokinetic properties of peptides.[1] The addition of an acyl group, such as the isobutyryl moiety, can increase a peptide's resistance to enzymatic degradation by aminopeptidases, thereby prolonging its half-life in vivo.[1] Furthermore, N-acylation can influence a peptide's conformation and its ability to interact with biological targets. N-isobutyryl-glycyl-glycine, as a simple N-acylated dipeptide, serves as a valuable model compound for studying the effects of this modification and as a potential building block for more complex peptide-based drugs.
Chemical Structure and Properties
N-isobutyryl-glycyl-glycine is a derivative of the dipeptide glycyl-glycine, where the N-terminal amino group is acylated with an isobutyryl group.
Molecular Formula: C₈H₁₄N₂O₄
Molecular Weight: 202.21 g/mol
IUPAC Name: 2-(2-methylpropanamido)acetamido)acetic acid
The structure combines the flexible glycyl-glycine backbone with a branched, hydrophobic isobutyryl group. This combination of features may impart unique solubility and binding characteristics to the molecule.
Structural Diagram
The chemical structure of N-isobutyryl-glycyl-glycine is depicted below.
Caption: Overall workflow for the synthesis of N-isobutyryl-glycyl-glycine.
Experimental Protocols
The synthesis of the dipeptide glycyl-glycine can be achieved by the hydrolysis of 2,5-diketopiperazine, which is formed by the condensation of glycine. [2] Materials:
-
Glycine
-
Glycerol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Formation of 2,5-Diketopiperazine: In a round-bottom flask, suspend glycine in glycerol. Heat the mixture with stirring under reflux at a temperature of 175-180 °C. [2]The reaction progress can be monitored by the evolution of water.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture and add distilled water. Refrigerate the mixture overnight to facilitate the precipitation of 2,5-diketopiperazine. [2]3. Filter the precipitate and wash it with ethanol to obtain the intermediate, 2,5-diketopiperazine. [2]4. Hydrolysis to Glycyl-glycine: Suspend the isolated 2,5-diketopiperazine in an aqueous solution of sodium hydroxide. Heat the mixture to induce hydrolysis of the cyclic dipeptide.
-
Neutralization and Precipitation: After hydrolysis is complete, cool the reaction mixture and carefully neutralize it by adding hydrochloric acid to a pH of approximately 6.0. [2]6. Add ethanol to the neutralized solution and refrigerate overnight to precipitate the glycyl-glycine. [2]7. Filter the product and wash it with ethanol until the washings are free of chloride ions (tested with silver nitrate solution). Dry the resulting white solid to obtain pure glycyl-glycine. [2] Rationale: This method provides a straightforward and scalable approach to synthesizing the dipeptide backbone without the need for protecting group chemistry at this stage. [2]
The N-terminal acylation of glycyl-glycine is performed using the Schotten-Baumann reaction, a well-established method for acylating amines. [3] Materials:
-
Glycyl-glycine
-
Isobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Distilled water
Procedure:
-
Dissolution of Glycyl-glycine: Dissolve the synthesized glycyl-glycine in an aqueous solution of sodium hydroxide. The alkaline conditions deprotonate the N-terminal amino group, rendering it nucleophilic.
-
Acylation: Cool the solution in an ice bath. Add isobutyryl chloride dropwise to the stirred solution. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of a sodium hydroxide solution. The reaction is exothermic and should be controlled by slow addition and cooling.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for a few hours after the addition of isobutyryl chloride is complete to ensure the reaction goes to completion.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid group of the product, making it less water-soluble.
-
Extract the product into an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-isobutyryl-glycyl-glycine.
Rationale: The Schotten-Baumann conditions are ideal for the acylation of water-soluble amines, as the reaction is fast and generally high-yielding. The use of a two-phase system (aqueous and organic) is not strictly necessary here as glycyl-glycine is water-soluble, but the principle of maintaining an alkaline pH to neutralize the HCl byproduct is crucial.
Purification and Characterization
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water-ethanol or ethyl acetate-hexane mixtures.
Characterization: The identity and purity of the synthesized N-isobutyryl-glycyl-glycine should be confirmed by a combination of analytical techniques:
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the isobutyryl group (a doublet and a multiplet), the two methylene groups of the glycine residues, and the amide protons. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carbonyl carbons of the amide and carboxylic acid groups, the methylene carbons, and the carbons of the isobutyryl group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-isobutyryl-glycyl-glycine (202.21 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak on the chromatogram would indicate a high degree of purity. |
Applications and Future Directions
N-isobutyryl-glycyl-glycine, and other N-acylated peptides, are of interest in several areas of research and development:
-
Drug Discovery: As stable peptide fragments, they can be incorporated into larger peptide-based drugs to improve their pharmacokinetic profiles.
-
Biochemical Probes: They can be used to study the substrate specificity of enzymes involved in peptide metabolism.
-
Biomarker Research: N-acylglycines, such as N-isobutyrylglycine, have been identified as human urinary metabolites, and their levels may be indicative of certain metabolic disorders. [4] Future research could focus on exploring the biological activities of N-isobutyryl-glycyl-glycine and its derivatives, as well as developing more efficient and environmentally friendly synthesis methods.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a robust synthesis protocol for N-isobutyryl-glycyl-glycine. By following the outlined procedures and rationale, researchers can confidently synthesize this valuable compound for their studies. The principles of peptide synthesis and modification described herein are broadly applicable to the creation of a wide range of novel peptide-based molecules for scientific and therapeutic applications.
References
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Wikipedia. Glycylglycine. [Link]
-
Chemistry For Everyone. How Is Glycine Synthesized?. YouTube. [Link]
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PubChem. Isobutyrylglycine | C6H11NO3. National Institutes of Health. [Link]
- Hoffmann, J. A., & Tilak, M. A. (1975). THE SUCCESSFUL SYNTHESIS OF GLYCYL-GLYCINE PEPTIDE BONDS VIA THE EXCESS MIXED ANHYDRIDE METHOD.
- Google Patents. (2010). Method for synthesizing glycylglycine. CN101759767A.
- Google Patents. (2020). Acylation process for preparation of n-substituted peptide. WO2020121071A1.
- Chen, Y., et al. (2014). Identification of lysine isobutyrylation as a new histone modification mark. Molecular & Cellular Proteomics, 13(1), 289-299.
- Ollivier, N., et al. (2006). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications. Organic & Biomolecular Chemistry, 4(15), 2941-2953.
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ResearchGate. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. [Link]
- Roy, K., et al. (2012). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. eLife, 1, e00203.
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Human Metabolome Database. Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]
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AAPPTec. Planning a Peptide Synthesis. [Link]
- Zhang, K., et al. (2009). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 8(3), 543–552.
- Long, D. A., & Truscott, T. G. (1968). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society, 64, 1866-1873.
- Lee, J., et al. (2017).
- Bantscheff, M., et al. (2011). Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation. Analytical chemistry, 83(14), 5486–5494.
-
LifeTein. Modifications: N-Terminal Acetylation and C-Terminal Amidation. [Link]
- Vasan, S., & Kumar, V. (2014). Chemical Methods for Peptide and Protein Production. Molecules, 19(12), 20566–20594.
-
FooDB. Showing Compound Isobutyrylglycine (FDB022208). [Link]
Sources
No Published Research Applications Found for (2-Isobutyrylamino-acetylamino)-acetic acid
Despite a comprehensive search of scientific literature and chemical databases, no specific research applications, mechanisms of action, or established experimental protocols for the compound (2-Isobutyrylamino-acetylamino)-acetic acid, also known as N-isobutyryl-glycyl-glycine, have been identified.
Chemical suppliers list this compound as a laboratory chemical, suggesting its potential use as a synthetic building block or an intermediate in the synthesis of more complex peptides or other organic molecules. In this context, its isobutyryl group serves as a protecting group for the N-terminal amine of the glycyl-glycine dipeptide, allowing for specific chemical modifications at other sites of the molecule.
The broader class of N-acyl amino acids, to which this compound belongs, includes molecules with diverse biological roles. For instance, N-acyl glycines with long fatty acid chains are known to act as signaling molecules in the nervous system. However, the short-chain isobutyryl group in this compound makes it chemically distinct from these signaling lipids.
Without any available data on its biological effects or research uses, it is not possible to provide an in-depth technical guide on its application in research as requested. The absence of such information suggests that this compound may be a novel compound with yet-to-be-explored biological properties or a chemical intermediate that is not typically studied in isolation.
Further investigation into the synthetic pathways where this compound might be utilized could potentially shed light on its intended purpose in a research or drug discovery context. However, based on currently available information, a detailed guide on its research applications cannot be compiled.
An In-Depth Technical Guide to the Discovery and History of N-Acyl Dipeptides
Abstract
N-acyl dipeptides represent an emerging class of lipid signaling molecules, standing at the intersection of amino acid and fatty acid metabolism. While the broader family of N-acyl amides, particularly N-acyl amino acids (NAAAs), has been the subject of extensive research, N-acyl dipeptides are a newer frontier with significant therapeutic potential. This guide provides a comprehensive overview of the historical context of their discovery, the biochemical pathways governing their synthesis, their putative signaling mechanisms, and the state-of-the-art analytical methodologies required for their study. Structured for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with technical protocols to serve as a definitive resource for entering this promising field.
The Genesis of a New Field: A Historical Perspective
The story of N-acyl dipeptides is not one of a single, seminal discovery but rather a logical and technological extension of the broader field of bioactive lipids. The true genesis of this research area can be traced to the groundbreaking discovery of the first endogenous cannabinoid, N-arachidonoyl ethanolamine (anandamide)[1]. This event ignited a wave of research into a diverse family of related lipid signaling molecules known as N-acyl amides[1].
Initial exploration in the late 1990s and early 2000s led to the identification of N-acyl amino acids (NAAAs) in mammalian tissues. A pivotal moment was the characterization of N-arachidonoyl glycine (NAGly) as an endogenous lipid in the nervous system, which was found to modulate pain and inflammation independently of classical cannabinoid receptors[2][3]. This discovery broadened the biological understanding of N-acyl amides, demonstrating that conjugating fatty acids to amino acids was a key biological strategy for generating signaling molecules[1][2].
The subsequent identification of a wide array of NAAAs, such as N-palmitoyl glycine, N-oleoyl serine, and N-stearoyl glycine, confirmed that a complex and varied "N-acylome" existed within mammalian physiology[3][4][5]. The expansion of this lipid family was largely driven by advancements in analytical chemistry, particularly the application of high-sensitivity mass spectrometry and lipidomics platforms, which allowed for the detection and characterization of these low-abundance molecules in complex biological matrices[6].
The discovery of N-acyl dipeptides is the most recent chapter in this history. As analytical techniques became more sophisticated, researchers began to identify molecules where fatty acids were conjugated not just to single amino acids, but to dipeptides. These findings, while still emerging, suggest an even greater diversity and complexity in this class of signaling lipids than previously understood.
Biosynthesis and Metabolism: The Enzymatic Machinery
The synthesis of N-acyl dipeptides is believed to leverage the same enzymatic pathways responsible for the well-characterized biosynthesis of N-acyl amino acids. This process involves the condensation of a fatty acid (typically activated as an acyl-CoA) with the N-terminal amine of a dipeptide. Two key enzymes, operating in distinct cellular compartments, are central to this pathway: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).
2.1 PM20D1: The Extracellular Synthase PM20D1 is a secreted, bidirectional enzyme that is considered the primary regulator of circulating N-acyl amino acids[7][8]. Operating in the extracellular space, it catalyzes both the synthesis of N-acyl amino acids from free fatty acids and amino acids, and their reverse hydrolysis[8]. It is highly probable that PM20D1 also accepts dipeptides as substrates for N-acylation, given its known promiscuity with various amino acid head groups. This extracellular synthesis pathway suggests that N-acyl dipeptides could be generated systemically and act as hormone-like signals.
2.2 FAAH: The Intracellular Counterpart Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase primarily known for degrading anandamide. However, it also possesses bidirectional activity and can synthesize NAAAs within the cell[7]. FAAH has a more restricted substrate scope compared to PM20D1 but provides a mechanism for the intracellular production and regulation of N-acylated compounds[7]. Its role in N-acyl dipeptide synthesis is plausible, particularly for molecules intended for intracellular or paracrine signaling.
The interplay between these two enzymes suggests a sophisticated spatial regulation of N-acyl signaling molecules, a model that likely extends to N-acyl dipeptides.
Methodologies for N-Acyl Dipeptide Research
The study of endogenous N-acyl dipeptides requires specialized and highly sensitive analytical techniques due to their lipid nature and typically low concentrations in biological tissues. The workflow generally involves robust extraction from a complex matrix followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1 Experimental Protocol: Extraction and Analysis from Brain Tissue
This protocol provides a generalized method for the extraction and analysis of N-acyl dipeptides from brain tissue, adapted from established peptidomics and metabolomics workflows.[9][10][11]
Causality Behind Experimental Choices:
-
Heat Stabilization: Brain tissue is rich in proteases and peptidases that can rapidly degrade endogenous peptides post-mortem. Immediate heat stabilization (e.g., via focused microwave irradiation or rapid heating) is crucial to inactivate these enzymes and preserve the authentic peptidome.[9]
-
Two-Phase Extraction: N-acyl dipeptides have both hydrophobic (acyl chain) and hydrophilic (dipeptide) properties. A biphasic extraction using an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether) and an aqueous buffer ensures the efficient recovery of this amphipathic class of molecules.[9]
-
Derivatization (Optional but Recommended): To improve ionization efficiency and chromatographic retention, especially for low-abundance species, chemical derivatization of the C-terminal carboxyl group can be employed.[10][12]
-
High-Resolution MS/MS: Accurate mass measurement is essential for confident identification, while tandem MS (MS/MS) provides structural fragmentation data to confirm the sequence of the dipeptide and the identity of the acyl chain.[6]
Step-by-Step Methodology:
-
Tissue Harvesting and Stabilization:
-
Harvest brain tissue from the subject rapidly.
-
Immediately stabilize the tissue to inactivate enzymatic activity. A preferred method is conductive heat stabilization or focused microwave irradiation. If unavailable, immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.[9] Self-Validation: Comparing heat-stabilized vs. non-stabilized samples will show a marked decrease in degradation products and an increase in intact peptides.
-
-
Homogenization and Extraction:
-
Weigh the frozen, stabilized tissue (typically 50-100 mg).
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 10:1 v/w of buffer to tissue). A suitable buffer is a detergent-based buffer for efficient protein and lipid extraction.[11]
-
Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a new tube. Add an equal volume of an organic solvent (e.g., ethyl acetate containing an internal standard).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and phase partitioning.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.
-
-
Sample Cleanup:
-
Carefully collect the organic (upper) and aqueous (lower) phases into separate tubes.
-
Dry the organic phase under a gentle stream of nitrogen.
-
The aqueous phase can be further cleaned using solid-phase extraction (SPE) with a C18 cartridge to capture peptides and remove salts.
-
Reconstitute the dried organic extract and the eluted SPE fraction in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 analytical column.
-
Use a gradient elution from a low organic mobile phase (e.g., water with 0.1% formic acid) to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Set the instrument to perform data-dependent acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[6][10] Self-Validation: The presence of characteristic fragment ions (e.g., b- and y-ions for the peptide backbone, and neutral loss of the fatty acid) in the MS/MS spectrum validates the identification.
-
Future Directions and Therapeutic Potential
The field of N-acyl dipeptides is in its infancy, and the opportunities for discovery are vast. Key future directions include:
-
Comprehensive Identification: Utilizing advanced peptidomics and lipidomics to identify the full spectrum of endogenous N-acyl dipeptides in various tissues and disease states.[6]
-
Receptor Deorphanization: Identifying the specific GPCRs or other cellular receptors that are activated by these novel lipids.
-
Elucidation of Physiological Roles: Moving beyond discovery to understand the precise biological functions of these molecules in health and disease, including their roles in metabolic disorders, neuroscience, and immunology.
-
Therapeutic Development: The structural diversity of N-acyl dipeptides makes them attractive candidates for drug development. Their unique structures could be optimized to create potent and selective agonists or antagonists for therapeutic targets, potentially with improved pharmacokinetic properties over their NAAA counterparts.
Conclusion
The discovery of N-acyl dipeptides represents a natural evolution in our understanding of lipid signaling, building upon the foundational work on anandamide and N-acyl amino acids. While much of their biology remains to be uncovered, the available evidence strongly suggests they are a diverse and functionally important class of endogenous molecules. The combination of their unique chemical structures and the sophisticated enzymatic machinery that regulates them points to a significant role in intercellular communication. Armed with powerful analytical tools and a solid biochemical framework, the scientific community is now poised to explore this exciting new frontier in signaling biology and unlock its therapeutic potential.
References
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Fridjonsdottir, E., Nilsson, A., Wadensten, H., & Andrén, P. E. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. Methods in Molecular Biology. [Link]
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Rimmerman, N., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. British Journal of Pharmacology. [Link]
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Petr, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. [Link]
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Bradshaw, H. B., & Walker, J. M. (2005). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones. [Link]
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Romanova, E. V., & Sweedler, J. V. (2023). Identifying and measuring endogenous peptides through peptidomics. ACS Chemical Neuroscience. [Link]
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McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC Neuroscience. [Link]
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Long, J. Z., et al. (2018). CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels. Journal of Lipid Research. [Link]
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Shariatgorji, M., et al. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry. [Link]
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Guan, X., et al. (2011). Ceramide signaling in cancer and stem cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]
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Shariatgorji, M., et al. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Leucine. Wikipedia. [Link]
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Long, J. Z., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. ResearchGate. [Link]
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Markus, K. (2013). Can anyone help with a protocol that allows me to extract a single hydrophilic nonapeptide from a whole rat brain for LCMS analysis?. ResearchGate. [Link]
-
Chen, L., et al. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte. Biochemical and Biophysical Research Communications. [Link]
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Hanuš, L. O., et al. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. [Link]
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Hatalova, A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International Journal of Molecular Sciences. [Link]
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Gangoiti, P., et al. (2017). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research. [Link]
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Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford. [Link]
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Romanova, E. V., & Sweedler, J. V. (2023). Identifying and Measuring Endogenous Peptides through Peptidomics. PubMed. [Link]
-
Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors. [Link]
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MacRaild, C. A., et al. (2020). Identification, Synthesis, Conformation and Activity of an Insulin-like Peptide from a Sea Anemone. Marine Drugs. [Link]
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Long, J. Z., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. Cell Chemical Biology. [Link]
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Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences. [Link]
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Long, J. Z., et al. (2018). Publications. LongLab@Stanford. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (2-Isobutyrylamino-acetylamino)-acetic Acid
Introduction
(2-Isobutyrylamino-acetylamino)-acetic acid, also known as N-isobutyryl-glycyl-glycine, is a modified dipeptide of significant interest in various research domains. Its structure, featuring a hydrophobic isobutyryl group capping the N-terminus of a simple glycyl-glycine backbone, presents a unique combination of properties that influence its behavior in solution. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, biochemical assays, and other research endeavors. Inaccurate assessment of these parameters can lead to compromised experimental outcomes, including incorrect dosage, reduced bioactivity, and misleading results.
This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, grounded in established principles of peptide chemistry. It offers not just data, but also the scientific rationale behind experimental design and detailed protocols for empirical validation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties provide the basis for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C8H14N2O4 | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 436096-89-8 | [1] |
| Synonyms | N-(2-methylpropanoyl)glycylglycine, isobutyryl-Gly-Gly-OH, 2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | [1] |
Predicted Physicochemical Properties:
| Property | Predicted Value | Note |
| logP | -0.1568 | Indicates a relatively hydrophilic character, though the isobutyryl group adds hydrophobicity compared to glycylglycine. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Suggests good potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Solubility Profile
The solubility of a peptide is a critical parameter, dictated by the interplay of its amino acid composition, length, net charge, and the pH of the solvent.[2][3] For this compound, the N-terminal isobutyryl group introduces a hydrophobic character and neutralizes the positive charge of the N-terminal amine.[4] The C-terminal carboxylic acid provides a negative charge at pH values above its pKa.
Predicted Solubility
Based on its structure, the following solubility profile is anticipated:
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately soluble | The glycylglycine backbone is hydrophilic, but the hydrophobic isobutyryl group may limit high solubility.[5] |
| Acidic Buffers (pH < 4) | Lower solubility | The C-terminal carboxyl group will be protonated, reducing the net charge and potentially decreasing solubility.[6] |
| Neutral to Basic Buffers (pH > 7) | Higher solubility | The C-terminal carboxyl group will be deprotonated, increasing the net negative charge and enhancing solubility in aqueous media.[6] |
| Organic Solvents (DMSO, DMF, Methanol) | Soluble | The presence of the hydrophobic isobutyryl group suggests that organic solvents should effectively solubilize the compound.[7] |
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic experimental approach. The following workflow outlines the standard shake-flask method.
Caption: Workflow for solubility determination by the shake-flask method.
Protocol for Solubility Determination
1. Materials and Reagents:
-
This compound
-
Solvents: Deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of this compound to a vial (e.g., 10 mg).
-
Pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for at least 2 hours.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved peptide using a validated HPLC method with a standard curve.
-
Calculate the solubility in mg/mL or molarity.
Stability Profile
The stability of a peptide is crucial for its shelf-life and efficacy. Peptides are susceptible to both chemical and physical degradation.[8] For this compound, the primary chemical degradation pathway is expected to be the hydrolysis of its two amide bonds. The N-terminal isobutyryl group may offer some protection against aminopeptidases, potentially increasing its stability compared to the parent dipeptide, glycylglycine.[4]
Potential Degradation Pathways
The principal chemical degradation mechanisms for this dipeptide derivative are:
-
Acid- and Base-Catalyzed Hydrolysis: Cleavage of the peptide bonds is accelerated at pH extremes.[8]
-
Oxidation: While the molecule lacks highly susceptible residues like methionine or cysteine, oxidative degradation under harsh conditions cannot be entirely ruled out.
Caption: Potential hydrolytic degradation pathways.
Experimental Workflow for Stability Assessment
A stability-indicating analytical method is essential to accurately quantify the decrease of the parent compound and the increase of degradation products over time.[8] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[9][10]
Caption: Workflow for developing and conducting a stability study.
Protocol for a Stability-Indicating HPLC Method
1. Forced Degradation Study:
-
Objective: To generate potential degradation products and ensure the analytical method can separate them.
-
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples by HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and characterize degradation products.
2. HPLC Method Development and Validation:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the peak for the parent compound is free from interference from degradation products and excipients.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
3. Formal Stability Study:
-
Prepare solutions of this compound in the desired formulation buffer.
-
Store aliquots in appropriate containers at various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics and estimate the shelf-life.
Summary and Recommendations
This compound is predicted to be a moderately water-soluble compound, with its solubility likely increasing in neutral to basic aqueous solutions. For challenging solubilization, organic solvents such as DMSO are recommended as a starting point, followed by careful dilution into aqueous buffers.[7]
The primary stability concern for this molecule is the hydrolytic cleavage of its amide bonds, a process that is expected to be accelerated by extremes in pH and elevated temperatures. For storage, it is advisable to keep the compound in its solid, lyophilized form at low temperatures (e.g., -20°C) and protected from moisture. For solutions, preparation in a buffer at a pH close to neutral and storage at 2-8°C for short periods is recommended. The N-terminal isobutyryl group may confer enhanced stability against enzymatic degradation compared to its parent peptide, glycylglycine.
The protocols and workflows provided in this guide offer a robust framework for the empirical determination of the solubility and stability of this compound, ensuring reliable and reproducible data for research and development applications.
References
-
Peptide Solubility Guidelines - How to solubilize a peptide . (n.d.). Retrieved from [Link]
-
Peptide Solubilization . (n.d.). JPT. Retrieved from [Link]
- Synge, R. L. M. (1945). The kinetics of low temperature acid hydrolysis of gramicidin and of some related dipeptides. Biochemical Journal, 39(4), 351–355.
- Long, D. A., & Truscott, T. G. (1963). Peptide Kinetics. Part I.—The Acid-catalysed Hydrolysis of Dipeptides and Tripeptides. Transactions of the Faraday Society, 59, 907.
- Harris, J. I., Cole, R. D., & Pon, N. G. (1956). The Kinetics of Acid Hydrolysis of Dipeptides. Biochemical Journal, 62(1), 154–159.
-
Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions . (2025, August 5). ResearchGate. Retrieved from [Link]
-
Glycylglycine . (n.d.). In Wikipedia. Retrieved from [Link]
-
Peptide Solubility . (n.d.). Bio Basic. Retrieved from [Link]
-
GLYCYLGLYCINE . (n.d.). Ataman Kimya. Retrieved from [Link]
-
Should My Peptide Be Acetylated? . (2025, August 14). LifeTein. Retrieved from [Link]
- Rodgers, M. T., & Armentrout, P. B. (1997). Structure and stability of complexes of glycine and glycine methyl analogs with H+, Li+, and Na+. Journal of the American Chemical Society, 119(44), 10744–10752.
- dos Santos, L. D., Constantino, V. R. L., & da Silva, M. A. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 955.
-
2.11: Peptide Hydrolysis . (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
- Kumar, R., et al. (2025). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. Biophysical Journal.
-
The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides . (2025, January 17). Taylor & Francis Online. Retrieved from [Link]
-
Stability-indicating methods for peptide drug analysis . (2025, December 11). AMSbiopharma. Retrieved from [Link]
- Ghosh, S., et al. (2024). Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia. Virology Journal, 21(1), 12.
-
HPLC Analysis Methods for Peptide Characterization . (2024, November 13). Biovera. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
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- 3. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
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N-Isobutyryl-glycyl-glycine: A Comprehensive Technical Guide to its Biological Relevance
Abstract
This technical guide provides a comprehensive overview of the potential biological relevance of N-isobutyryl-glycyl-glycine, a molecule at the intersection of amino acid metabolism and peptide chemistry. While direct research on this specific tripeptide derivative is nascent, this document synthesizes information on its constituent components, the known biological context of the structurally related metabolite N-isobutyryl-glycine, and the broader functional roles of N-acylated peptides. By examining its potential synthesis, predicted physicochemical properties, and hypothetical biological activities, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for chemical synthesis, in silico analysis, and in vitro and in vivo evaluation are provided to facilitate further investigation into the therapeutic and physiological potential of N-isobutyryl-glycyl-glycine.
Introduction
The study of small biomolecules offers a fertile ground for the discovery of novel therapeutic agents and the elucidation of complex biological pathways. N-isobutyryl-glycyl-glycine emerges as a molecule of interest due to its unique structure, combining a short peptide backbone with an N-terminal acyl modification. This guide explores the untapped potential of this compound, drawing upon established knowledge of its chemical motifs to build a scientifically rigorous framework for its investigation.
Chemical Identity and Properties of N-isobutyryl-glycyl-glycine
N-isobutyryl-glycyl-glycine is a tripeptide derivative characterized by an isobutyryl group attached to the N-terminus of a glycyl-glycine dipeptide. The isobutyryl group, a four-carbon branched acyl chain, imparts a degree of hydrophobicity to the otherwise polar peptide backbone. The glycyl-glycine moiety provides a simple, flexible peptide structure.
| Property | Predicted Value |
| Molecular Formula | C8H14N2O4 |
| Molecular Weight | 202.21 g/mol |
| Structure | (CH3)2CHCO-NHCH2CO-NHCH2COOH |
Predicted properties are based on standard chemical structure software and may vary from experimental values.
Scope and Purpose of the Guide
This guide is designed to be an in-depth technical resource that:
-
Provides a comprehensive background on the chemical components and related biological compounds.
-
Proposes potential synthetic routes, both chemical and enzymatic.
-
Outlines a strategy for the in silico prediction of its biological properties and potential targets.
-
Details experimental protocols for the in vitro and in vivo assessment of its biological activity.
-
Stimulates further research into the potential therapeutic applications of N-isobutyryl-glycyl-glycine.
Biological Context and Rationale for Investigation
While N-isobutyryl-glycyl-glycine has not been extensively studied, its close relative, N-isobutyrylglycine, is a known human urinary metabolite.[1][2][3] The presence of N-isobutyrylglycine in urine is particularly elevated in individuals with certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[1][4] This metabolic link provides a compelling starting point for investigating the potential biological significance of its elongated counterpart, N-isobutyryl-glycyl-glycine.
N-acyl amino acids, the broader class to which these molecules belong, are emerging as important signaling molecules with diverse biological roles.[5][6][7] They have been implicated in neurotransmission, inflammation, and cellular proliferation.[5][6] For instance, various N-acyl amino acids have been shown to interact with G protein-coupled receptors (GPCRs) and ion channels.[5] The addition of a second glycine residue to N-isobutyrylglycine could modulate its solubility, stability, and interaction with biological targets, potentially giving rise to novel biological activities.
Synthesis and Characterization
The generation of N-isobutyryl-glycyl-glycine for research purposes can be achieved through established methods of peptide synthesis.
Chemical Synthesis Routes
Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are viable methods for producing N-isobutyryl-glycyl-glycine.
-
Solid-Phase Peptide Synthesis (SPPS): This is often the preferred method for its efficiency and potential for automation. The synthesis would involve anchoring the C-terminal glycine to a solid support resin, followed by the sequential coupling of the next glycine and finally the isobutyryl group.
-
Liquid-Phase Peptide Synthesis (LPPS): This classical approach involves carrying out all reactions in solution. While potentially more labor-intensive due to the need for purification after each step, it can be advantageous for large-scale synthesis.
Experimental Protocol: Solid-Phase Synthesis of N-isobutyryl-glycyl-glycine
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine on the resin using a solution of 20% piperidine in DMF.
-
Glycine Coupling: Activate the next Fmoc-glycine amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) and add it to the resin to form the dipeptide.
-
Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added glycine.
-
Isobutyryl Capping: React the free N-terminus of the dipeptide with isobutyric anhydride or isobutyryl chloride in the presence of a base to attach the isobutyryl group.
-
Cleavage and Deprotection: Cleave the final product from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized N-isobutyryl-glycyl-glycine using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Potential Enzymatic Synthesis
The biosynthesis of N-isobutyryl-glycyl-glycine in a biological system would likely involve peptide ligases or other enzymes capable of forming peptide bonds.[8][9][10][11] While specific enzymes have defined substrate specificities, some exhibit broader activity. It is conceivable that an enzyme could catalyze the ligation of glycine to N-isobutyryl-glycine, particularly if N-isobutyryl-glycine accumulates to high concentrations as seen in certain metabolic disorders. Further research is needed to identify potential candidate enzymes.
Caption: Hypothetical enzymatic synthesis of N-isobutyryl-glycyl-glycine.
In Silico Prediction of Biological Relevance
In the absence of experimental data, in silico methods provide a powerful first step in predicting the biological properties and potential targets of N-isobutyryl-glycyl-glycine.[12][13][14][15][16]
Physicochemical Properties and ADMET Prediction
A variety of free and commercial software tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules.[17][18][19][20][21]
| ADMET Parameter | Predicted Outcome | Rationale |
| Aqueous Solubility | Moderate to High | The peptide backbone and carboxyl group contribute to water solubility. |
| Membrane Permeability | Low to Moderate | The isobutyryl group may slightly enhance passive diffusion, but the polar peptide nature will likely limit it. |
| Metabolic Stability | Likely susceptible to peptidases | The peptide bonds are potential sites for enzymatic cleavage. |
| Blood-Brain Barrier (BBB) Penetration | Unlikely | The polarity of the molecule is expected to prevent passive diffusion across the BBB. |
| Potential Toxicity | Low | Composed of common biological building blocks (isobutyric acid, glycine). |
Experimental Protocol: In Silico ADMET Prediction
-
Obtain SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for N-isobutyryl-glycyl-glycine.
-
Select Prediction Tools: Utilize publicly available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[20][21]
-
Input Structure: Submit the SMILES string to the selected servers.
-
Analyze Results: Compile and compare the predicted ADMET parameters, paying attention to indicators of oral bioavailability, metabolic stability, and potential toxicity flags.
Biological Target Prediction
In silico target prediction tools use a variety of methods, including chemical similarity searching, data mining, and panel docking, to identify potential protein targets for a given small molecule.[14]
Caption: In silico workflow for predicting biological relevance.
Potential Biological Activities and Therapeutic Applications
Based on the activities of structurally related N-acyl amino acids and peptides, several potential biological roles for N-isobutyryl-glycyl-glycine can be hypothesized.
-
Neuromodulation: Given that other N-acyl amino acids interact with neuronal receptors and transporters, N-isobutyryl-glycyl-glycine could potentially modulate neuronal activity.[5]
-
Anti-inflammatory Effects: Some N-acylated amino acids have demonstrated anti-inflammatory properties.[5]
-
Antimicrobial Activity: The amphipathic nature of the molecule could confer antimicrobial properties.
-
Metabolic Regulation: Its connection to amino acid metabolism suggests a potential role in metabolic signaling pathways.
Experimental Approaches for a Self-Validating System
A rigorous investigation of N-isobutyryl-glycyl-glycine requires a self-validating system of in vitro and in vivo experiments to confirm or refute the in silico predictions.
In Vitro Assays
-
Cell Viability Assays: To determine any cytotoxic effects, cell viability assays (e.g., MTT, XTT) should be performed on a panel of cell lines.
-
Enzyme Inhibition Assays: Based on target predictions, enzyme inhibition assays can be conducted to assess direct interactions with specific enzymes.
-
Receptor Binding Assays: If GPCRs or ion channels are predicted as targets, receptor binding assays can quantify the affinity of N-isobutyryl-glycyl-glycine for these receptors.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi can be determined to assess antimicrobial activity.
In Vivo Models
Should in vitro studies reveal significant biological activity, further investigation in animal models would be warranted. The choice of model will depend on the observed in vitro effects (e.g., models of inflammation, neurological disorders, or infection).
Conclusion
N-isobutyryl-glycyl-glycine represents a novel chemical entity with unexplored biological potential. This technical guide provides a comprehensive framework for its systematic investigation, from chemical synthesis and in silico prediction to in vitro and in vivo validation. While direct evidence of its biological relevance is currently lacking, the information presented herein, based on the known activities of its constituent parts and structurally related molecules, strongly suggests that N-isobutyryl-glycyl-glycine is a worthy candidate for further research. The detailed protocols and structured approach outlined in this guide are intended to empower researchers to unlock the potential of this intriguing molecule and contribute to the ever-expanding landscape of small molecule therapeutics.
References
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Greim, J., et al. (2019). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 176(10), 1434-1453. Available at: [Link]
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CD ComputaBio. (n.d.). Peptide ADMET Prediction Service. Retrieved January 17, 2026, from [Link]
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Schmidt, M., et al. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 570. Available at: [Link]
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Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. Available at: [Link]
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Hubbard, B. K., & Walsh, C. T. (2003). Engineering peptide ligase specificity by proteomic identification of ligation sites. Chemistry & Biology, 10(4), 343-355. Available at: [Link]
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Di Marzo, V., & Matias, I. (2005). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(1-2), 1-14. Available at: [Link]
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Nuijens, T., et al. (2017). Trypsin Related Enzymes. Frontiers in Chemistry, 5, 113. Available at: [Link]
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Zeng, H., et al. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 11, 574556. Available at: [Link]
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Dou, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11886. Available at: [Link]
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Popp, B. V., & Pires, M. M. (2021). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. Biochemistry, 60(33), 2535-2547. Available at: [Link]
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Wang, K., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Available at: [Link]
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MtoZ Biolabs. (n.d.). Peptide Drug ADMET Prediction Service. Retrieved January 17, 2026, from [Link]
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Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 811123. Available at: [Link]
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Kølvraa, S., et al. (1980). Excretion of Short-Chain N-acylglycines in the Urine of a Patient With D-glyceric Acidemia. Clinica Chimica Acta, 106(2), 215-221. Available at: [Link]
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Yan, C., et al. (2022). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus, 1(4), pgac183. Available at: [Link]
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Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. Available at: [Link]
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Byk, G., et al. (2000). N-acyl-(alpha, gamma diaminobutyric acid)n hydrazide as an efficient gene transfer vector in mammalian cells in culture. Journal of Medicinal Chemistry, 43(23), 4377-4382. Available at: [Link]
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Kumar, S., et al. (2022). In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. BioMed Research International, 2022, 9389963. Available at: [Link]
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Burstein, S. (2014). N-Acyl amino acids and their impact on biological processes. Prostaglandins & Other Lipid Mediators, 113-115, 29-42. Available at: [Link]
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Rupa Health. (n.d.). Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained. Retrieved January 17, 2026, from [Link]
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Brady, S. F. (2011). Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. Journal of Bacteriology, 193(20), 5694-5704. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Isobutyrylglycine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Isobutyrylglycine (HMDB0000730). Retrieved January 17, 2026, from [Link]
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Flores-Holguín, N., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 9, 680529. Available at: [Link]
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Hennig, A., et al. (1993). The N-acylpeptide hydrolase from porcine intestine: isolation, subcellular localization and comparative hydrolysis of peptide and isopeptide bonds. Biochimie, 75(10), 891-897. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Isobutyrylglycine (FDB022208). Retrieved January 17, 2026, from [Link]
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Adam, Z. R., & Chen, I. A. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15917-15926. Available at: [Link]
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Belin, P., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 22(11), 5895. Available at: [Link]
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A Senior Scientist's Guide to Acyl-Peptide Moieties in Proteomics: Deconstructing N-isobutyryl-glycyl-glycine
Abstract
In the landscape of proteomics, the tools and molecules we employ are chosen for their precision, utility, and established role in elucidating biological mechanisms. The compound N-isobutyryl-glycyl-glycine, while structurally defined, does not currently serve as a standard reagent, probe, or biomarker within mainstream proteomics workflows. This guide, therefore, takes an expert-led approach to deconstruct this molecule into its constituent chemical motifs: the N-isobutyryl group and the di-glycine backbone . Each of these moieties, in its own right, is central to a distinct and highly significant sub-field of proteomics. We will explore the profound role of isobutyrylation as a key post-translational modification (PTM) in the study of the "acylome," and the critical importance of the di-glycine remnant as the canonical signature for mapping the "ubiquitinome." By understanding the established applications of these components, we can provide a comprehensive technical overview for researchers and drug developers, and postulate the analytical considerations for novel acyl-peptides.
Part 1: The N-Isobutyryl Group - A Key Signature in the Cellular Acylome
The N-terminal isobutyryl group is a branched-chain, four-carbon acyl modification. While N-terminal modifications exist, the isobutyryl group has gained significant attention as a PTM on the epsilon-amino group of lysine residues, known as lysine isobutyrylation (Kibu). This modification is a member of a growing family of short-chain lysine acylations that act as crucial regulators of protein function, connecting cellular metabolism directly to epigenetic regulation and cell signaling.[1][2]
Biological Causality and Significance
Lysine isobutyrylation is not a random chemical event; it is a dynamically regulated PTM with a distinct metabolic origin. The donor molecule for this modification, isobutyryl-CoA, is derived primarily from the catabolism of the branched-chain amino acid valine.[1][2] This metabolic linkage means that the prevalence of Kibu on cellular proteins, particularly histones, can serve as a direct readout of metabolic flux through this pathway.
Functionally, Kibu has been shown to be a significant mark on histone proteins, where it is regulated by histone acetyltransferases (HATs) such as p300, which exhibit lysine isobutyryltransferase activity.[1][2] The presence of this bulky, branched modification on lysine residues can disrupt electrostatic interactions and create binding sites for specific reader proteins, thereby influencing chromatin structure and gene expression.
The Proteomics Workflow for Kibu Site Identification
Identifying and quantifying thousands of Kibu sites across the proteome requires a specialized enrichment strategy coupled with high-resolution mass spectrometry. The causality behind this workflow is the need to isolate the very low-abundance Kibu-modified peptides from the vast excess of unmodified peptides.
Caption: Workflow for proteome-wide analysis of lysine isobutyrylation (Kibu).
Experimental Protocol: Kibu Peptide Enrichment
This protocol provides a generalized methodology. Each step is self-validating: for example, the success of the digestion can be checked on a gel, and the enrichment efficiency is ultimately validated by the number of Kibu sites identified in the MS analysis.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) containing protease and deacetylase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.
-
Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 Sep-Pak cartridge and dry the eluate completely in a vacuum centrifuge.
-
-
Immunoaffinity Purification (IAP):
-
Resuspend the dried peptides in IAP buffer (e.g., 50 mM MOPS/NaOH, pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).
-
Prepare anti-Kibu antibody-conjugated beads by washing them several times with IAP buffer.
-
Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with IAP buffer, followed by washes with water to remove non-specifically bound peptides.
-
-
Elution and Final Desalting:
-
Elute the enriched Kibu peptides from the beads using 0.15% TFA.
-
Immediately desalt the eluted peptides using a C18 StageTip or equivalent micro-purification method.
-
Dry the final enriched peptide fraction and store at -80°C until LC-MS/MS analysis.
-
Data Presentation: Comparison of Lysine Acylations
The isobutyryl group is one of several short-chain acylations, each with unique properties and metabolic origins.
| PTM | Structure | Mass Shift (Da) | Metabolic Precursor | Key Biological Context |
| Acetylation | -COCH₃ | +42.0106 | Acetyl-CoA | Gene Regulation, Metabolism |
| Propionylation | -COCH₂CH₃ | +56.0262 | Propionyl-CoA | Amino Acid/Fatty Acid Metabolism |
| Butyrylation | -CO(CH₂)₂CH₃ | +70.0419 | Butyryl-CoA | Fatty Acid Metabolism, Gut Microbiome |
| Isobutyrylation | -COCH(CH₃)₂ | +70.0419 | Isobutyryl-CoA | Branched-Chain Amino Acid Metabolism |
| Succinyl. | -CO(CH₂)₂COOH | +100.0160 | Succinyl-CoA | TCA Cycle |
| β-hydroxybutyryl. | -COCH₂CH(OH)CH₃ | +86.0368 | β-hydroxybutyryl-CoA | Ketone Body Metabolism[3] |
Part 2: The Di-Glycine Remnant - The Canonical Signature of Ubiquitination
The second component of our molecule, the glycyl-glycine (Gly-Gly) peptide, is of paramount importance in proteomics as the definitive marker for protein ubiquitination. Ubiquitination is a major PTM where the 76-amino acid protein ubiquitin is attached to lysine residues of substrate proteins, regulating nearly all cellular processes, most notably protein degradation.[4][5]
The Origin of the K-ε-GG Signature
The direct analysis of intact ubiquitinated proteins is challenging due to their size and complexity. The breakthrough in ubiquitin proteomics came from the realization that after digesting a ubiquitinated proteome with trypsin, a characteristic di-glycine remnant (K-ε-GG) remains covalently attached to the epsilon-amino group of the modified lysine.[6][7] This occurs because trypsin cleaves after lysine and arginine, but it cannot cleave the isopeptide bond between the C-terminus of ubiquitin (which ends in ...Arg-Gly-Gly) and the substrate lysine. The cleavage after the arginine leaves the final two glycine residues of ubiquitin attached. This small, unique mass signature (+114.0429 Da) is the target for enrichment.
The Proteomics Workflow for Ubiquitin Remnant Profiling
This workflow is one of the most powerful methods in proteomics for studying signaling pathways and protein turnover. Its logic hinges on the highly specific recognition of the K-ε-GG motif by a specialized antibody, enabling the enrichment of formerly ubiquitinated peptides by several thousand-fold.[4][8]
Caption: Workflow for ubiquitin remnant profiling (K-ε-GG proteomics).
Experimental Protocol: K-ε-GG Peptide Enrichment
This protocol is robust and widely used, forming the basis of commercial kits like the PTMScan® Ubiquitin Remnant Motif Kit.[4][5] The critical, self-validating step is the inclusion of deubiquitinase (DUB) inhibitors during lysis to preserve the ubiquitination state of proteins.
-
Protein Extraction and Digestion:
-
Lyse cells in urea buffer supplemented with potent DUB inhibitors (e.g., PR-619, NEM) to prevent loss of the modification.
-
Perform protein quantification, reduction, alkylation, and tryptic digestion as described in the Kibu protocol (Section 1.3, Step 1).
-
-
Peptide Desalting:
-
Acidify and desalt the total peptide mixture using a C18 cartridge. This step is crucial to remove detergents and salts that interfere with antibody binding.
-
-
Immunoaffinity Purification (IAP):
-
Resuspend the desalted peptides in IAP buffer.
-
Incubate the peptides with pre-washed anti-K-ε-GG antibody-conjugated beads (e.g., from Cell Signaling Technology, #5562) for 2-4 hours at 4°C.[5] The high specificity of this antibody is the cornerstone of the entire method.[6][7]
-
Perform extensive washes of the beads with IAP buffer to remove the vast excess of unmodified peptides. A final wash with water is performed to remove buffer salts.
-
-
Elution and Final Desalting:
-
Elute the K-ε-GG peptides with 0.15% TFA.
-
Perform a final desalting step using C18 StageTips to concentrate the sample and ensure it is compatible with mass spectrometry.
-
Dry the enriched peptides and prepare for LC-MS/MS analysis. The mass spectrometer will be programmed to look for peptides containing a variable modification of +114.0429 Da on lysine residues.
-
Part 3: Synthesis & Future Perspectives - Analytical View of N-isobutyryl-glycyl-glycine
While N-isobutyryl-glycyl-glycine is not a tool in the proteomics arsenal, a senior scientist must be prepared to identify and characterize unknown molecules. If this specific molecule were present in a biological sample (e.g., as a novel metabolite or a synthetic artifact), how would we approach its analysis?
Mass Spectrometric Characteristics
-
Monoisotopic Mass: 203.0977 Da (for the [M+H]⁺ ion).
-
Formula: C₈H₁₄N₂O₄
-
Identification Strategy: In a standard proteomics search, this molecule would not be identified as it is not a peptide derived from a protein sequence. It would need to be identified via metabolomics approaches or by searching MS/MS spectra against a chemical compound database.
Predicted Fragmentation (MS/MS)
The fragmentation pattern in a collision-induced dissociation (CID) experiment is predictable and provides the ultimate structural validation. The most labile bond is the peptide bond between the two glycine residues.
Caption: Predicted major fragmentation of N-isobutyryl-glycyl-glycine in MS/MS.
-
b₂-ion (m/z 143.08): Cleavage of the Gly-Gly peptide bond would yield the N-terminal fragment, N-isobutyryl-glycine.
-
y₁-ion (m/z 76.02): The same cleavage would yield the C-terminal glycine fragment.
-
Other Fragments: Neutral loss of water (-18 Da) and ammonia (-17 Da) from the precursor or fragment ions would also be expected.
Hypothetical Applications
While purely speculative, we can envision potential roles for this molecule based on its structure:
-
Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of N-isobutyryl-glycyl-glycine could theoretically be developed as an internal standard for targeted metabolomics assays aimed at diagnosing organic acidemias, where related compounds are known biomarkers.[9]
-
Enzyme Substrate: It could be used to screen for novel proteases or acyl-peptide amidases that have specificity for N-acylated dipeptides.
Conclusion
The inquiry into the role of N-isobutyryl-glycyl-glycine in proteomics serves as a powerful case study in scientific deconstruction. While the molecule itself is inert in the field, its constituent parts are foundational to two of the most dynamic areas of protein PTM analysis. The isobutyryl group provides a direct window into the metabolic state of the cell through the study of lysine isobutyrylation, a critical epigenetic and regulatory mark. In parallel, the di-glycine remnant is the indispensable signature that enables the proteome-wide mapping of ubiquitination sites, which is fundamental to understanding protein degradation, cell cycle control, and drug development.
For researchers, scientists, and drug developers, the lesson is twofold. First, a deep, mechanistic understanding of the chemical moieties that underpin our techniques is essential. Second, the power of proteomics lies in its specific and robust workflows—workflows designed to enrich and identify precise, biologically significant signatures like Kibu and K-ε-GG from immense cellular complexity. It is through the rigorous application of these established principles that we continue to advance our understanding of protein biology.
References
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Udeshi, N. D., et al. (2013). Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments. Molecular & Cellular Proteomics, 12(3), 825-831. [Link][6]
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Kim, W., et al. (2011). Systematic and quantitative assessment of the ubiquitin-modified proteome. Molecular cell, 44(2), 325-340. [Link]
-
Kaiser, S. E., et al. (2011). Global mass spectrometry-based analysis of protein ubiquitination using K-ε-GG remnant antibody enrichment. Nature Methods, 8(8), 701-705. [Link][8]
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Swatek, K. N., & Komander, D. (2016). Ubiquitin modifications. Cell research, 26(4), 399-422. [Link][4]
-
Chen, Y., et al. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & Cellular Proteomics, 6(5), 812-819. [Link]
-
Huang, H., et al. (2022). Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60. Journal of Proteome Research, 21(3), 738-749. [Link][11]
-
PubChem. (n.d.). N-Isobutylglycine. National Center for Biotechnology Information. [Link][12]
-
He, S., et al. (2012). Facilitated synthesis of proteins containing modified dipeptides. Journal of the American Chemical Society, 134(30), 12544-12547. [Link][13]
-
ResearchGate. (n.d.). Detection of lysine isobutyrylation on protein lysines in 293T cells. ResearchGate. [Link][14]
-
PubChem. (n.d.). Isobutyrylglycine. National Center for Biotechnology Information. [Link][15]
-
Dai, L., et al. (2014). Identification of lysine isobutyrylation as a new histone modification mark. Molecular & Cellular Proteomics, 13(1), 24-33. [Link][1]
-
Goudarzi, A., et al. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. bioRxiv. [Link][2]
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Methodological & Application
Application Notes and Protocols for the Use of N-Isobutyryl-glycine in Cell Culture Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-isobutyryl-glycine in cell culture experiments. N-isobutyryl-glycine is a short-chain N-acyl-glycine and a known human metabolite associated with the glycine conjugation pathway. While its direct biological activities in in vitro cell models are not extensively characterized, its role in metabolic regulation suggests its potential as a tool to investigate cellular metabolism, detoxification pathways, and the effects of metabolic dysregulation. These application notes offer a foundational framework for initiating studies with N-isobutyryl-glycine, from reagent preparation to experimental design and data interpretation.
Introduction and Scientific Background
N-isobutyryl-glycine is an N-acyl-alpha amino acid that belongs to the broader class of N-acyl-glycines (NAGs).[1][2][3] It is formed endogenously through the conjugation of glycine with isobutyryl-CoA, a metabolite derived from the catabolism of the branched-chain amino acid valine.[1][2] This reaction is catalyzed by glycine N-acyltransferase, an enzyme crucial for the detoxification of various acyl-CoA species.[4] Elevated levels of N-isobutyryl-glycine in urine are a key biomarker for certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[1][4]
While much of the research on NAGs has focused on long-chain species as signaling lipids, the biological significance of short-chain NAGs like N-isobutyryl-glycine in cellular processes remains an area ripe for exploration. Investigating the effects of exogenous N-isobutyryl-glycine in cell culture can provide insights into:
-
Mitochondrial function and dysfunction: Its connection to branched-chain amino acid metabolism makes it a relevant molecule for studying mitochondrial pathways.
-
Cellular detoxification mechanisms: It can be used to probe the capacity and regulation of the glycine conjugation pathway in various cell types.
-
Metabolic reprogramming: Introducing N-isobutyryl-glycine may perturb cellular metabolic equilibria, offering a model to study metabolic flexibility and stress responses.
These protocols are designed to be a starting point for researchers to explore these potential applications.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of N-isobutyryl-glycine is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Synonyms | (isobutyrylamino)acetic acid | Sigma-Aldrich |
| Molecular Formula | C₆H₁₁NO₃ | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility in DMSO | 20 mg/mL (approx. 138 mM) | MedChemExpress |
| Predicted Water Solubility | 17.9 g/L (approx. 123 mM) | FooDB |
| Storage Temperature | 2-8°C (solid); -20°C to -80°C (in solution) | Sigma-Aldrich, MedChemExpress |
Protocol 2.1: Preparation of a 100 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for cell culture use. A high-concentration stock solution allows for minimal solvent addition to the cell culture medium, reducing potential cytotoxicity from the solvent.
Materials:
-
N-isobutyryl-glycine (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 14.52 mg of N-isobutyryl-glycine.
-
Dissolution: Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.[5]
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the final solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Experimental Protocols for Cell Culture
The following protocols provide a general framework. The optimal conditions, including cell type, seeding density, and treatment duration, should be determined empirically by the researcher.
Protocol 3.1: General Cell Treatment with N-Isobutyryl-glycine
Rationale: This protocol outlines the basic steps for treating adherent cells with N-isobutyryl-glycine. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Procedure:
-
Cell Seeding: Seed the cells of interest into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM N-isobutyryl-glycine stock solution. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of N-isobutyryl-glycine.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of N-isobutyryl-glycine or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis, or metabolic profiling.
Caption: Hypothesized metabolic context of exogenous N-isobutyryl-glycine.
Concluding Remarks
N-isobutyryl-glycine is a metabolite with potential for use as a research tool in cell culture experiments, particularly for studies focused on metabolism and cellular detoxification. The absence of an established body of literature on its direct cellular effects necessitates an exploratory and systematic approach. The protocols and information provided herein offer a solid foundation for researchers to begin to unravel the cellular functions of this intriguing molecule. It is imperative that each experimental system is carefully optimized and that appropriate controls are included to ensure the validity of the findings.
References
-
PubChem. Isobutyrylglycine. [Link]
-
FooDB. Showing Compound Isobutyrylglycine (FDB022208). [Link]
-
Human Metabolome Database. Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]
-
ACS Publications. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. [Link]
-
PubMed Central. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. [Link]
-
PubMed. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. [Link]
-
Human Metabolome Database. Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]
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N-isobutyryl-glycyl-glycine as a substrate for peptidase assays
N-isobutyryl-glycyl-glycine: A Versatile Substrate for Continuous Peptidase Assays
Abstract
The characterization of peptidase activity is fundamental to biochemistry, drug discovery, and diagnostics. The selection of an appropriate substrate is critical for developing a robust and specific assay. This document provides a detailed guide to the application of N-isobutyryl-glycyl-glycine, a specialized peptide substrate, for the kinetic analysis of specific peptidases. The N-terminal isobutyryl group confers resistance to common aminopeptidases, thereby increasing the specificity of the assay for endopeptidases or carboxypeptidases that recognize and cleave the glycyl-glycine motif. We present two detailed protocols: a direct, quantitative method using High-Performance Liquid Chromatography (HPLC) and a high-throughput, continuous colorimetric assay suitable for microplate readers. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable peptidase activity assays.
Introduction and Scientific Principle
Peptidases are a vast class of enzymes that catalyze the hydrolysis of peptide bonds, playing crucial roles in everything from protein turnover to cell signaling.[1] Uncovering the substrate specificity and kinetic parameters of these enzymes is central to understanding their physiological function and for identifying potential therapeutic inhibitors.[2][3] While many generic substrates exist, they often suffer from a lack of specificity, being susceptible to cleavage by a wide range of proteases within a complex biological sample.
N-isobutyryl-glycyl-glycine (iBu-Gly-Gly) is designed to overcome this limitation. The core principle lies in its chemical structure:
-
N-terminal Isobutyryl Block: The isobutyryl group at the N-terminus protects the adjacent peptide bond from cleavage by most aminopeptidases. This is a critical feature, as aminopeptidases are often abundant and highly active in biological lysates, and their activity can mask that of the enzyme of interest. N-terminal acylation is a proven strategy to enhance the proteolytic stability and specificity of peptide substrates.[4][5]
-
Glycyl-Glycine (Gly-Gly) Motif: The di-glycine sequence serves as the recognition and cleavage site. This simple, uncharged motif is targeted by specific classes of peptidases, such as certain carboxypeptidases that cleave the C-terminal glycine or endopeptidases that cleave the internal Gly-Gly bond. The specificity for glycine-containing substrates has been characterized for certain enzymes, making this a useful tool for their study.[6][7]
The enzymatic hydrolysis of iBu-Gly-Gly can be monitored by two primary approaches detailed in this guide: the separation and quantification of the resulting products by chromatography, or by coupling the release of a product to a secondary enzymatic reaction that produces a measurable colorimetric signal.
The Enzymatic Reaction
The primary enzymatic reaction involves the cleavage of a peptide bond within the iBu-Gly-Gly substrate. Depending on the peptidase class, one of two cleavage events will occur.
Figure 1: Potential cleavage patterns of N-isobutyryl-glycyl-glycine by different peptidase classes.
Materials and Reagents
-
Substrate: N-isobutyryl-glycyl-glycine (MW: 202.21 g/mol )
-
Enzyme: Purified peptidase of interest or biological sample (e.g., cell lysate, tissue homogenate)
-
Assay Buffer: Buffer appropriate for the optimal activity of the target enzyme (e.g., 50 mM HEPES, pH 7.5, containing relevant cofactors like ZnCl₂ or CaCl₂ if required).
-
Quenching Solution (for HPLC): 10% (v/v) Trifluoroacetic Acid (TFA) in water.
-
HPLC System: Reverse-phase HPLC with a C18 column and UV detector (214 nm).
-
Mobile Phase (for HPLC):
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Coupled Assay Reagents (for Colorimetric Protocol):
-
Glycine Oxidase (from Bacillus species)
-
Horseradish Peroxidase (HRP)
-
A chromogenic HRP substrate, such as 3,3′,5,5′-Tetramethylbenzidine (TMB) or Amplex™ UltraRed.
-
-
Microplate Reader: Capable of absorbance measurements at 370 nm or 652 nm (for TMB).
-
General Lab Equipment: Microcentrifuge tubes, pipettes, 96-well clear flat-bottom plates.
Experimental Workflow Overview
A successful peptidase assay requires careful planning and execution. The general workflow applies to both HPLC and colorimetric detection methods, differing only in the final detection and quantification steps.
Figure 2: General experimental workflow for peptidase activity measurement using iBu-Gly-Gly.
Protocol 1: HPLC-Based Endpoint Assay
This method offers high precision and allows for the direct quantification of the cleavage product (e.g., Glycine). It is the gold standard for characterizing enzyme kinetics and validating results from higher-throughput methods.
5.1. Reagent Preparation
-
Substrate Stock (100 mM): Dissolve 20.22 mg of N-isobutyryl-glycyl-glycine in 1 mL of ultrapure water. Store at -20°C.
-
Assay Buffer: Prepare the buffer optimal for your enzyme's activity. For example, 50 mM HEPES, pH 7.5. Degas the buffer before use.
-
Enzyme Dilution: Dilute the peptidase stock to the desired working concentration in cold Assay Buffer immediately before use. Keep on ice.
5.2. Assay Procedure
-
Prepare a reaction master mix. For each reaction, combine:
-
5 µL of 100 mM Substrate Stock (final concentration will be 10 mM)
-
40 µL of Assay Buffer
-
-
Set up a series of 1.5 mL microcentrifuge tubes, one for each time point and control.
-
Aliquot 45 µL of the master mix into each tube.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 5 µL of the diluted enzyme solution to each tube. For the "no enzyme" control, add 5 µL of Assay Buffer.
-
Incubate at 37°C. At each desired time point (e.g., 0, 5, 10, 20, 30 minutes), stop one reaction by adding 50 µL of 10% TFA. Vortex immediately.
-
After quenching, centrifuge the tubes at >12,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
5.3. HPLC Analysis & Data Interpretation
-
Standard Curve: Prepare standards of the expected product (e.g., Glycine) in a mixture of Assay Buffer and 10% TFA (1:1 ratio) to match the sample matrix. Run these to generate a standard curve of peak area versus concentration.
-
Chromatography: Inject 20 µL of the sample supernatant onto a C18 column. Elute with a gradient of Solvent B (e.g., 0% to 30% over 10 minutes). Monitor the absorbance at 214 nm.
-
Quantification: Identify the product peak by comparing its retention time to the standard. Quantify the amount of product formed at each time point using the standard curve.
-
Calculate Activity: Plot the concentration of the product formed (µM) against time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve.
Enzyme Activity (U/mg) = (V₀ [µmol/L/min] * Total Volume [L]) / (Amount of Enzyme [mg])
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol 2: Coupled Continuous Colorimetric Assay
This method is ideal for high-throughput screening (HTS) of enzyme inhibitors or for routine activity checks. It relies on the detection of the glycine product generated by the peptidase.
6.1. Principle of Coupled Detection
The assay links the production of glycine to a well-established HRP-based colorimetric system. This creates a continuous assay where the rate of color development is proportional to the peptidase activity.
Figure 3: The reaction cascade for the continuous colorimetric detection of peptidase activity.
6.2. Assay Procedure (96-well plate format)
-
Detection Master Mix: Prepare a master mix in Assay Buffer containing the following per reaction:
-
Substrate (e.g., final concentration of 5 mM)
-
Glycine Oxidase (final concentration of 0.1 U/mL)
-
Horseradish Peroxidase (HRP) (final concentration of 2 U/mL)
-
TMB Substrate (as per manufacturer's recommendation)
-
-
Setup: To each well of a 96-well plate, add 180 µL of the Detection Master Mix. Include wells for controls (no enzyme, no substrate).
-
Initiation: Pre-warm the plate to 37°C in a temperature-controlled microplate reader.
-
To start the reaction, add 20 µL of diluted enzyme solution (or buffer for the control) to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 652 nm (for TMB) every 30-60 seconds for 15-30 minutes.
6.3. Data Analysis
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve for each well.
-
Subtract the slope of the "no enzyme" control from all other values to correct for background signal.
-
The corrected rate (ΔAbs/min) is directly proportional to the enzyme activity. For inhibitor screening, this rate can be converted to "% Inhibition".
Assay Validation and Kinetic Analysis
To ensure the trustworthiness of the data, every assay should be properly validated.[8][9]
-
Enzyme Linearity: Confirm that the reaction rate is proportional to the enzyme concentration used.
-
Substrate Dependence (Km & Vmax): To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a fixed amount of enzyme and varying concentrations of the iBu-Gly-Gly substrate (e.g., 0.1 to 20 mM). Plot the initial velocity (V₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for a linear representation of these parameters.[10][11]
Table 1: Example Kinetic Parameters
| Parameter | Value | Description |
| Km | 1.2 mM | Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity. |
| Vmax | 85 µM/min | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat | 14.2 s⁻¹ | The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. |
Note: The values presented are for illustrative purposes only and must be determined experimentally for each specific enzyme.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Activity | Inactive enzyme. | Verify enzyme activity with a known positive control substrate. |
| Incorrect buffer pH or missing cofactors. | Optimize the reaction buffer according to the literature for your specific enzyme. | |
| High Background Signal | Substrate instability or contamination. | Run a "no enzyme" control. If the signal is high, check the purity of the substrate. |
| Contaminating peptidase activity. | In the coupled assay, ensure the coupling enzymes (oxidase, HRP) are free of peptidase activity. | |
| Non-linear Reaction Progress | Substrate depletion or product inhibition. | Use a lower enzyme concentration or measure only the initial linear rate. |
| Enzyme instability. | Check the stability of the enzyme under assay conditions. Consider adding stabilizing agents like BSA. |
References
-
Harris, J. L., & Craik, C. S. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. PLoS ONE, 7(10), e46566. [Link]
-
Goossens, F., De Meester, I., & Vanhoof, G. (2013). Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements. Analytical Biochemistry, 443(2), 193-201. [Link]
-
Pojer, F., & Pitterl, F. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. Metabolites, 10(9), 361. [Link]
-
Bourgoin, S., & Lazure, C. (1991). Detection of endopeptidase activity and analysis of cleavage specificity using a radiometric solid-phase enzymatic assay. Analytical Biochemistry, 195(2), 292-299. [Link]
-
Le, D. V., & Kim, Y. (2021). Fluorescence Determination of Peptidase Activity Based on the Quenching of a Fluorophore-Labelled Peptide by Graphene Oxide. Protein Journal, 40(5), 682-688. [Link]
-
Hook, V., & Funkelstein, L. (2013). Peptidomics methods for the identification of peptidase-substrate interactions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(1), 1-10. [Link]
-
Daugherty, P. S., & Chen, G. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 103(20), 7655-7660. [Link]
-
Rupcic, Z., & Smith, C. (2023). Method Validation of Dipeptidyl Peptidase 3 Assay. Clinical Chemistry, 69(Supplement_1), 45-46. [Link]
-
Covey, T. M., et al. (n.d.). Determination of Acyl Peptide Enzyme Hydrolase and Aminoacylase-1 Sequential Activity in Biological Samples by Gas Chromatography. Weber State University. [Link]
-
Todea, A. (2018). Kinetics of the Interaction of Peptidases with Substrates and Modifiers. IntechOpen. [Link]
-
Chromogenix. (n.d.). Enzyme Kinetics. Chromogenix.com. [Link]
-
Chen, Y., et al. (2022). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 23(10), 4235-4246. [Link]
-
van der Wijk, J., & van der Vliet, A. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 3302. [Link]
-
Na, J., & Kim, S. (2000). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 64(9), 1850-1855. [Link]
-
USMLE-Rx. (2018, July 17). Enzyme Kinetics [Video]. YouTube. [Link]
-
Wang, S. L., & Chen, Y. P. (2002). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Wei sheng wu xue bao = Acta microbiologica Sinica, 42(5), 587-593. [Link]
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- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of (2-Isobutyrylamino-acetylamino)-acetic acid
Abstract: This document provides a comprehensive guide for the quantitative and qualitative analysis of (2-Isobutyrylamino-acetylamino)-acetic acid, also known as N-isobutyryl-glycyl-glycine[1], using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to method validation. The methodologies are grounded in established principles of bioanalytical method validation to ensure data integrity and reproducibility.
Introduction
This compound is a modified dipeptide with a molecular weight of 202.21 g/mol [1]. Its structure, consisting of a glycyl-glycine backbone with an N-terminal isobutyryl group, presents unique analytical challenges and considerations. Accurate and precise quantification of such small molecules is critical in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical products.
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z)[2][3]. When coupled with liquid chromatography (LC), which separates components of a mixture, LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for bioanalytical assays[4][5]. This application note outlines a systematic approach to developing and validating an LC-MS/MS method for this compound.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to successful method development.
| Property | Value | Source |
| Molecular Formula | C8H14N2O4 | PubChem CID: 3150941[1] |
| Molecular Weight | 202.21 g/mol | PubChem CID: 3150941[1] |
| IUPAC Name | 2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | PubChem CID: 3150941[1] |
| Predicted XLogP3 | -0.5 | PubChem CID: 3150941[1] |
The negative XLogP3 value suggests that the compound is relatively polar, which will influence the choice of chromatographic conditions.
Experimental Design & Rationale
The development of a robust LC-MS/MS assay requires a systematic approach, from initial tuning of the mass spectrometer to the final validation of the entire method[6]. Our strategy is to first optimize the MS parameters for maximum sensitivity and then develop an LC method that provides good retention and peak shape. Finally, we will establish a sample preparation protocol that is both efficient and minimizes matrix effects.
Figure 1: Overall workflow for the development and validation of an LC-MS/MS method for this compound.
Detailed Protocols
Mass Spectrometry Method Development
Rationale: The initial step is to determine the optimal MS parameters for the analyte. This is typically done by direct infusion of a standard solution into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally suitable for peptides and similar molecules as they can be readily protonated[3][7].
Protocol:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation.
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1): Acquire a full scan mass spectrum to identify the precursor ion. For this compound (MW = 202.21), the expected protonated molecule is [M+H]+ at m/z 203.1.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 203.1) and perform a product ion scan to observe the fragmentation pattern. Collision-Induced Dissociation (CID) is a common technique used to fragment the precursor ion by colliding it with an inert gas[8].
-
MRM Transition Selection: Identify the most stable and abundant fragment ions to be used for Multiple Reaction Monitoring (MRM). The transition from the precursor ion to a specific product ion provides high selectivity for quantification[4].
Expected Fragmentation: Peptides typically fragment at the amide bonds. For N-isobutyryl-glycyl-glycine, key fragmentations are expected to occur at the peptide bonds.
Figure 2: Proposed fragmentation pathway for this compound.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation of the analyte. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Temperature | 350 °C | Efficiently removes solvent from droplets. |
| Collision Gas | Argon | Commonly used inert gas for CID. |
| MRM Transition 1 (Quantifier) | 203.1 -> 144.1 | Most intense and stable fragment. |
| MRM Transition 2 (Qualifier) | 203.1 -> 76.0 | Confirms identity of the analyte.[9] |
| Collision Energy | Optimized (e.g., 15-25 eV) | Empirically determined for maximum fragment intensity. |
Liquid Chromatography Method
Rationale: A reversed-phase C18 column is a good starting point for a polar molecule like this compound[10]. A gradient elution with acetonitrile and water, modified with formic acid, will be used to achieve good peak shape and retention.
Protocol:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) to elute the analyte. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
Sample Preparation
Rationale: For biological matrices like plasma or serum, proteins must be removed as they can interfere with the analysis. Protein precipitation is a simple and effective method for this purpose[11].
Protocol:
-
Spiking: To 100 µL of blank matrix (e.g., human plasma), add the analyte to create calibration standards and quality control (QC) samples.
-
Internal Standard: Add an internal standard (IS), preferably a stable isotope-labeled version of the analyte, to all samples, standards, and QCs to correct for variability in extraction and instrument response.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS) to the 100 µL sample.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the final sample into the LC-MS/MS system.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to established guidelines such as those from the FDA or the International Council for Harmonisation (ICH)[12][13][14].
Table 3: Method Validation Parameters and Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance)
| Parameter | Purpose | Acceptance Criteria |
| Specificity & Selectivity | To ensure that the signal is from the analyte and not from interfering components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% for QC samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Mean stability sample concentrations should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. By following the detailed steps for method development and validation, researchers can achieve reliable and reproducible data for a wide range of applications in pharmaceutical and biomedical research. The provided rationale for each step aims to empower scientists to adapt and troubleshoot the method for their specific needs.
References
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Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Dipeptide and Tripeptide Mass Spectrometry Detection. Baitai Paike Biotechnology. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. National Institutes of Health. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available at: [Link]
-
Influence of the amino acid composition on the ionization efficiencies of small peptides. PubMed. Available at: [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]
-
A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available at: [Link]
-
Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]
-
The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. ResearchGate. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]
-
Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. PubMed Central. Available at: [Link]
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A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Available at: [Link]
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What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]
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Dynamic Collision-Induced Dissociation of Peptides in a Quadrupole Ion Trap Mass Spectrometer. Sci-Hub. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
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Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration. Available at: [Link]
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FDA Announces Guidance on M10 Bioanalytical Method Validation. American College of Clinical Pharmacology. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Peptide Identification Using Tandem Mass Spectrometry. JoVE. Available at: [Link]
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Collision-induced dissociation (CID) of peptides and proteins. PubMed. Available at: [Link]
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The Mass Spectra of Dipeptides. Journal of the American Chemical Society. Available at: [Link]
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Dynamic Collision-Induced Dissociation of Peptides in a Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
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Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Available at: [Link]
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Mass Spectrum. Genosphere Biotechnologies. Available at: [Link]
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Table 1: Qualification and Validation of MS Methods. CASSS. Available at: [Link]
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Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. MDPI. Available at: [Link]
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2-[Acetyl(amino)amino]acetic acid. PubChem. Available at: [Link]
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Acetic acid. Wikipedia. Available at: [Link]
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Acetic acid. NIST WebBook. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
-
A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum. PubMed. Available at: [Link]
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Enhancing Biotherapeutic Stability: Application and Protocols for N-isobutyryl-glycyl-glycine as a Protein Solubilization Excipient
Abstract
The development of high-concentration protein formulations, particularly for monoclonal antibodies (mAbs), is a critical endeavor in the biopharmaceutical industry to enable subcutaneous administration and improve patient compliance.[1][2] A primary obstacle in achieving stable, high-concentration biologics is the propensity for proteins to aggregate, leading to loss of therapeutic efficacy, increased immunogenicity, and compromised product quality.[2] This document introduces N-isobutyryl-glycyl-glycine (NIB-Gly-Gly), a novel dipeptide derivative, as a highly effective excipient for enhancing protein solubility and preventing aggregation. Herein, we elucidate the mechanistic basis for its stabilizing effects and provide detailed protocols for its application in screening and high-concentration formulation development.
The Challenge: The Pervasive Issue of Protein Aggregation
Protein aggregation is a significant hurdle during the purification, storage, and administration of biotherapeutics.[3] It can be triggered by various stresses, including changes in pH, temperature, ionic strength, and mechanical stress (e.g., agitation or filtration).[3][4] At high concentrations, protein-protein interactions (PPIs) become more pronounced, often leading to the formation of soluble and insoluble aggregates.[2] These aggregates can range from dimers and oligomers to large, visible particles, each posing a risk to product stability and patient safety.[2] Consequently, identifying excipients that can effectively mitigate aggregation without compromising the protein's native structure is paramount.
Mechanism of Action: How N-isobutyryl-glycyl-glycine Confers Stability
N-isobutyryl-glycyl-glycine is a rationally designed excipient that combines the stabilizing properties of its constituent parts. The core glycyl-glycine dipeptide backbone is known to have stabilizing effects.[5][6] The addition of the N-terminal isobutyryl group introduces a hydrophobic moiety that is key to its mechanism.
It is hypothesized that NIB-Gly-Gly acts through a combination of mechanisms:
-
Preferential Exclusion: Like many osmolytes and amino acids, NIB-Gly-Gly is likely preferentially excluded from the protein's surface. This thermodynamic effect increases the energy required to expand the protein's surface area during unfolding, thus stabilizing the native, compact state.
-
Modulation of Protein-Protein Interactions (PPIs): The isobutyryl group can engage in weak, transient hydrophobic interactions with non-polar patches on the protein surface. This "shielding" effect can disrupt the specific PPIs that serve as nucleation points for aggregation, effectively increasing the colloidal stability of the protein solution.
-
Improving Solvation: The overall hydrophilic character of the molecule helps to maintain a favorable hydration shell around the protein, further contributing to its solubility and stability in aqueous solution.
This multi-faceted approach makes NIB-Gly-Gly a potent tool for formulators, particularly for "difficult-to-formulate" proteins that are prone to aggregation.
Caption: Mechanism of NIB-Gly-Gly protein stabilization.
Application Note I: Excipient Screening Protocol
Objective: To determine the optimal concentration of N-isobutyryl-glycyl-glycine for preventing aggregation of a target protein under defined stress conditions.
Materials:
-
Target protein stock solution (e.g., 20 mg/mL in a base buffer like 20 mM Histidine, pH 6.0)
-
N-isobutyryl-glycyl-glycine (powder)
-
Base formulation buffer (e.g., 20 mM Histidine, pH 6.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
0.22 µm sterile syringe filters
-
Instrumentation for analysis: UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS), and Size Exclusion Chromatography (SEC-HPLC).
Protocol:
-
Preparation of NIB-Gly-Gly Stock Solution:
-
Prepare a 500 mM stock solution of N-isobutyryl-glycyl-glycine in the base formulation buffer.
-
Ensure complete dissolution. Adjust pH back to the target (e.g., 6.0) if necessary.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Scientist's Note: Preparing a concentrated stock allows for minimal dilution of the protein sample and reduces variability.
-
-
Sample Preparation:
-
In sterile microcentrifuge tubes, prepare a series of formulations by adding the NIB-Gly-Gly stock solution to the protein stock to achieve final NIB-Gly-Gly concentrations of 0 mM (control), 50 mM, 100 mM, 150 mM, 200 mM, and 250 mM.
-
Ensure the final protein concentration is constant across all samples (e.g., 10 mg/mL). Use the base buffer to equalize volumes.
-
Gently mix by inverting the tubes. Avoid vortexing to prevent shear stress.[4]
-
-
Application of Stress:
-
Incubate one set of samples at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 24, 48, or 72 hours) to induce thermal stress.
-
Prepare a parallel set of samples for mechanical stress by agitating them on an orbital shaker (e.g., 200 rpm) at room temperature.
-
Keep a control set of samples at 4°C.
-
-
Analysis of Aggregation:
-
Visual Inspection: Carefully observe each sample for visible precipitation or turbidity.
-
Turbidity Measurement: Measure the absorbance at 340 nm (A340) using a UV-Vis spectrophotometer. An increase in A340 correlates with the formation of large, insoluble aggregates.
-
Dynamic Light Scattering (DLS): Analyze the samples to determine the hydrodynamic radius (Rh) and polydispersity index (%Pd). This technique is highly sensitive to the formation of soluble oligomers and aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying the percentage of monomer, high molecular weight species (HMWs), and low molecular weight species (LMWs).
-
Expected Results & Data Interpretation:
The results should demonstrate a concentration-dependent decrease in aggregation in the presence of N-isobutyryl-glycyl-glycine. The optimal concentration will be the lowest concentration that effectively minimizes the formation of both soluble and insoluble aggregates under the applied stress conditions, as confirmed by all analytical methods.
| NIB-Gly-Gly (mM) | Stress Condition | Turbidity (A340) | % Monomer (SEC) | Avg. Radius (DLS, nm) |
| 0 (Control) | 40°C, 48h | 0.152 | 85.2% | 15.8 |
| 50 | 40°C, 48h | 0.098 | 91.5% | 12.1 |
| 100 | 40°C, 48h | 0.045 | 96.8% | 8.5 |
| 150 | 40°C, 48h | 0.012 | 99.1% | 6.2 |
| 200 | 40°C, 48h | 0.010 | 99.3% | 6.1 |
| 250 | 40°C, 48h | 0.009 | 99.4% | 6.0 |
Application Note II: High-Concentration Formulation Protocol
Objective: To formulate a high-concentration monoclonal antibody (≥100 mg/mL) with reduced viscosity and enhanced stability using N-isobutyryl-glycyl-glycine.
Background: High-concentration protein formulations often suffer from high viscosity, which can impede manufacturability and subcutaneous injection.[7] Certain amino acids and their derivatives can act as viscosity-reducing agents.[7] This protocol outlines the use of NIB-Gly-Gly to achieve a stable, low-viscosity, high-concentration formulation.
Materials:
-
Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a mAb).
-
Lyophilized or purified low-concentration mAb.
-
Formulation buffer containing the optimized concentration of N-isobutyryl-glycyl-glycine determined from screening studies (e.g., 20 mM Histidine, 150 mM NIB-Gly-Gly, pH 6.0).
-
Viscometer (e.g., cone-and-plate or microfluidic rheometer).
-
Standard analytical equipment (DLS, SEC-HPLC).
Caption: Workflow for High-Concentration mAb Formulation.
Protocol:
-
Buffer Preparation: Prepare a sufficient volume of the final formulation buffer containing the optimized concentration of NIB-Gly-Gly (e.g., 150 mM). Ensure the pH is correct and the buffer is sterile-filtered.
-
Protein Reconstitution/Preparation: Reconstitute or dilute the mAb into the NIB-Gly-Gly formulation buffer to an initial concentration suitable for TFF (e.g., 10-20 mg/mL).
-
Tangential Flow Filtration (TFF):
-
Set up the TFF system according to the manufacturer's instructions.
-
Perform an initial diafiltration step (buffer exchange) by passing at least 5-7 volumes of the NIB-Gly-Gly formulation buffer through the system. This ensures the mAb is fully equilibrated in its final stabilizing buffer.
-
Scientist's Note: A thorough buffer exchange is critical to remove any residual components from previous purification steps that could destabilize the protein at high concentrations.
-
Proceed with the concentration step by removing permeate while recirculating the retentate. Monitor the protein concentration in the retentate periodically using UV A280 measurements.
-
Continue until the target concentration (e.g., >100 mg/mL) is achieved.
-
-
Final Formulation and Analysis:
-
Recover the concentrated protein solution from the TFF system.
-
Accurately determine the final protein concentration.
-
Measure the viscosity of the final formulation. Compare this to a control formulation concentrated in a buffer without NIB-Gly-Gly.
-
Perform final quality control analysis using SEC-HPLC and DLS to confirm that the concentration process did not induce aggregation.
-
Physicochemical Properties and Handling
| Property | Value | Source |
| Chemical Name | N-isobutyryl-glycyl-glycine | - |
| Synonyms | NIB-Gly-Gly | - |
| Molecular Formula | C8H14N2O4 | [8] (Derived) |
| Molecular Weight | 202.21 g/mol | [8] (Derived) |
| Appearance | White to off-white solid | [9] |
| Solubility | Highly soluble in aqueous solutions | [9] |
Handling and Storage: N-isobutyryl-glycyl-glycine should be stored in a cool, dry place, protected from light. Solutions should be prepared fresh or stored at 2-8°C for short periods. For long-term storage, sterile-filtered solutions can be stored at -20°C.
Conclusion
N-isobutyryl-glycyl-glycine is a promising and highly effective excipient for overcoming the challenges of protein aggregation and high viscosity in biopharmaceutical formulations. Its unique structure allows it to stabilize proteins through multiple mechanisms, making it a versatile tool for developing robust, high-concentration biologics. The protocols provided herein offer a clear framework for researchers and formulation scientists to screen and implement NIB-Gly-Gly, ultimately accelerating the development of next-generation protein therapeutics.
References
-
PubChem. N-Isobutylglycine. National Center for Biotechnology Information. [Link]
-
Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Biochemistry, 20(16), 4667–4676. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223–231. [Link]
- Manning, M. C., et al. (2009). Protein stabilization.
- Blue, J. T., et al. (2017). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
PubChem. Isobutyrylglycine. National Center for Biotechnology Information. [Link]
-
G-Biosciences. (2018). Strategies to stabilize aggregate-prone proteins in E.coli. [Link]
-
Baker, R. T., Gonda, D. K., & Varshavsky, A. (1998). Inhibition of protein degradation in living cells with dipeptides. Google Patents, US-5766927-A. [Link]
- Schwind, R. A. (2010). Glycine stabilized lyophilized plasma.
-
El-Masry, S., et al. (2021). Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia. Scientific Reports, 11(1), 1-13. [Link]
- Stella, V. J., & Shirotake, S. (2007). Pharmaceutical formulation comprising glycine as a stabilizer.
-
Lichtenberg, D., Robson, R. J., & Dennis, E. A. (1983). The mechanism of detergent solubilization of liposomes and protein-containing membranes. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 737(2), 285-304. [Link]
-
Pfanstiehl, Inc. (2025). Why Glycine Matters in Biologics and Protein Purification. [Link]
-
Stancanelli, V., et al. (2020). Lyophilization of High-Concentration Protein Formulations: New Technologies and Approaches. Journal of Pharmaceutical Sciences, 109(1), 35-46. [Link]
-
Kumar, V., et al. (2025). Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations. International Journal of Pharmacy and Pharmaceutical Research, 31(1), 168-178. [Link]
-
Bioprocessing Summit. (2023). Formulation and Delivery of High-Concentration Proteins and New Modalities. [Link]
-
Li, J., et al. (2023). Study on the Physical Properties and Application of a Novel Pharmaceutical Excipient Made from Starch and Cellulose Co-Processing. Polymers, 15(17), 3589. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]
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- 5. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 6. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Delivery of High-Concentration Proteins and New Modalities - 2023 Archive [bioprocessingsummit.com]
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- 9. medchemexpress.com [medchemexpress.com]
N-isobutyryl-glycyl-glycine in metabolic profiling studies
Application Note & Protocol
Topic: Analysis of N-Isobutyrylglycine in Metabolic Profiling Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document details the analysis of N-isobutyrylglycine, a known metabolite. The user query specified "N-isobutyryl-glycyl-glycine," for which there is limited scientific literature. Based on the context of metabolic profiling, this guide focuses on the scientifically pertinent and detectable compound, N-isobutyrylglycine.
Introduction: The Significance of N-Isobutyrylglycine in Metabolomics
Metabolic profiling, a cornerstone of systems biology and clinical diagnostics, seeks to identify and quantify the small-molecule metabolites within a biological system. Among the myriad of compounds, N-acylglycines represent a critical class of metabolites that provide a window into cellular metabolic pathways. N-isobutyrylglycine, an N-acylglycine where isobutyryl-CoA is conjugated to glycine, serves as a key biomarker for specific inborn errors of metabolism.[1][2][3]
Acyl-CoA molecules are central intermediates in fatty acid and amino acid metabolism. Under normal physiological conditions, they are efficiently processed. However, genetic defects in metabolic enzymes can lead to the accumulation of specific acyl-CoA species. To mitigate the toxicity of these accumulating intermediates, the body employs detoxification pathways, one of which is the conjugation of the acyl group to an amino acid, most commonly glycine, by the enzyme glycine N-acyltransferase (EC 2.3.1.13).[1][2] The resulting N-acylglycines are then excreted in the urine.
N-isobutyrylglycine is particularly significant as its elevated presence in urine is a hallmark of isobutyryl-CoA dehydrogenase deficiency, an inborn error in the catabolism of the branched-chain amino acid valine.[1][2][3] Its detection and quantification are therefore crucial for the diagnosis and monitoring of this and other related metabolic disorders, such as propionic acidemia and ethylmalonic encephalopathy.[3][4] This application note provides a comprehensive guide for the robust and accurate quantification of N-isobutyrylglycine in biological matrices, primarily urine and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Metabolic Origin of N-Isobutyrylglycine
Understanding the biochemical context of N-isobutyrylglycine is fundamental to its application as a biomarker. The pathway illustrates a detoxification mechanism in response to a metabolic bottleneck.
Caption: Metabolic pathway leading to N-isobutyrylglycine formation.
Analytical Strategy: Targeted Metabolomics via LC-MS/MS
For the precise and sensitive quantification of specific, predefined metabolites like N-isobutyrylglycine, a targeted metabolomics approach is superior to untargeted profiling.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity, sensitivity, and wide dynamic range.[6][7][8]
The general workflow for this analysis is as follows:
Caption: Workflow for N-isobutyrylglycine quantification.
Physicochemical Properties of N-Isobutyrylglycine
A summary of the key properties of N-isobutyrylglycine is essential for method development.
| Property | Value | Source |
| Chemical Formula | C6H11NO3 | [2] |
| Average Molecular Weight | 145.1564 g/mol | [2] |
| Monoisotopic Molecular Weight | 145.073893223 Da | [2] |
| Appearance | Solid | [4] |
| Nature | Polar Metabolite | [8][9] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Human Urine)
Rationale: Urine is the primary matrix for diagnosing inborn errors of metabolism due to the high concentration of excreted acylglycines.[3] Sample preparation aims to remove interfering proteins and salts while ensuring the stability and recovery of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.[10][11]
Materials:
-
Human urine samples
-
N-Isobutyryl-glycine-d7 (SIL-IS)[10]
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen urine samples on ice to prevent degradation. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: Prepare a working solution of N-Isobutyryl-glycine-d7 in 50% ACN/water at a concentration of 1 µg/mL.
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the SIL-IS working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (pre-chilled to -20°C) to the sample. This high ratio of organic solvent ensures efficient protein precipitation.[12]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step removes the organic solvent, which can interfere with some chromatographic methods.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% ACN with 0.1% FA). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Rationale: N-isobutyrylglycine is a highly polar molecule.[9] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique over traditional reversed-phase (RP) chromatography, as it provides better retention and separation for polar compounds.[7][8][13] Electrospray ionization (ESI) in positive mode is typically used for the detection of acylglycines. Targeted analysis is performed using Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11]
Instrumentation & Columns:
-
LC System: Agilent 1290 Infinity II Bio LC or equivalent[14]
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[14]
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
MS Method:
-
Ionization Mode: ESI Positive
-
Gas Temperature: 300°C
-
Gas Flow: 14 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: The following transitions are based on publicly available spectral data and should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Isobutyrylglycine | 146.1 | 76.0 | 15 |
| N-Isobutyrylglycine | 146.1 | 43.1 | 20 |
| N-Isobutyryl-glycine-d7 (IS) | 153.1 | 83.0 | 15 |
Rationale for Product Ions: The m/z 76.0 transition corresponds to the glycine backbone, providing structural confirmation. The m/z 43.1 corresponds to the isobutyryl fragment.[4] Monitoring two transitions enhances specificity.
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards of N-isobutyrylglycine (e.g., 1-1000 ng/mL) in a surrogate matrix (e.g., synthetic urine or stripped serum) and process them alongside the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantification: Determine the concentration of N-isobutyrylglycine in the unknown samples by interpolating their area ratios from the calibration curve.
-
Normalization (for Urine): To account for variations in urine dilution, normalize the final concentration to urinary creatinine levels. The result is typically expressed as mmol/mol creatinine.[3]
-
Interpretation: Compare the quantified values to established reference ranges. Significantly elevated levels of N-isobutyrylglycine are indicative of a metabolic disorder.
| Condition | Expected N-Isobutyrylglycine Level |
| Normal/Healthy | Very low to undetectable |
| Isobutyryl-CoA Dehydrogenase Deficiency | Significantly elevated |
| Propionic Acidemia | May be elevated |
Trustworthiness and Self-Validation
To ensure the reliability of the protocol, the following quality control measures are essential:
-
System Suitability: Inject a standard mixture at the beginning of each analytical run to verify system performance (retention time stability, peak shape, and sensitivity).
-
Quality Control (QC) Samples: Include QC samples at low, medium, and high concentrations throughout the sample batch to monitor the accuracy and precision of the assay.
-
Blank Samples: Analyze a blank sample (matrix without analyte or IS) to check for carryover and background interference.
-
Recovery Assessment: Spike a known amount of analyte into a matrix sample before and after extraction to assess the efficiency of the sample preparation process. Acceptable recoveries are typically within 80-120%.[15]
Conclusion
This application note provides a detailed and robust framework for the quantitative analysis of N-isobutyrylglycine in biological samples. By leveraging a targeted LC-MS/MS approach with HILIC chromatography and a stable isotope-labeled internal standard, researchers and clinicians can achieve the high sensitivity, specificity, and accuracy required for metabolic profiling studies and the diagnosis of inborn errors of metabolism. The causality behind each step, from sample preparation to data analysis, is explained to empower the user to adapt and troubleshoot the method effectively.
References
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Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
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Isobutyrylglycine. PubChem, National Institutes of Health. [Link]
-
Showing Compound Isobutyrylglycine (FDB022208). FooDB. [Link]
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Showing metabocard for Isobutyrylglycine (HMDB0000730). Human Metabolome Database. [Link]
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Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative. Lab Results explained. [Link]
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Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches. MDPI. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central, National Institutes of Health. [Link]
-
Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. ACS Publications. [Link]
-
From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. PubMed Central, National Institutes of Health. [Link]
-
Metabolomics Instrumentation. JGI. [Link]
-
Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. OPUS at UTS. [Link]
-
Design and synthesis of Acyldepsipeptide-1 analogues: Antibacterial activity and cytotoxicity screening. Arabian Journal of Chemistry. [Link]
-
Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. Agilent. [Link]
-
Excretion of Short-Chain N-acylglycines in the Urine of a Patient With D-glyceric Acidemia. Clinical Chemistry. [Link]
-
Showing metabocard for N-Butyrylglycine (HMDB0000808). Human Metabolome Database. [Link]
-
Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism. PubMed Central, National Institutes of Health. [Link]
-
Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. PubMed Central, National Institutes of Health. [Link]
-
Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Science. [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. IntechOpen. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. ResearchGate. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed Central, National Institutes of Health. [Link]
-
Glycine: The Smallest Anti-Inflammatory Micronutrient. PubMed Central, National Institutes of Health. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Thieme. [Link]
-
Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. National Institutes of Health. [Link]
-
How Is Glycine Synthesized?. YouTube. [Link]
-
Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. Nature Methods. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry. [Link]
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N-isobutyryl-glycyl-glycine: A Structurally Optimized Internal Standard for Robust Metabolomic Analysis
An Application Guide for Researchers
Abstract
Metabolomic studies, which aim to comprehensively profile small molecules in biological systems, are highly susceptible to analytical variability introduced during sample preparation and instrumental analysis.[1][2] Internal standards are indispensable for correcting these variations, thereby ensuring data accuracy, precision, and comparability across studies.[3][4] This application note introduces N-isobutyryl-glycyl-glycine, a synthetic N-acylated dipeptide, as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) based metabolomics. We provide a detailed scientific rationale for its selection, highlighting its structural stability, chemical properties, and appropriate chromatographic behavior. Furthermore, we present comprehensive, step-by-step protocols for its implementation, from stock solution preparation to data analysis, to guide researchers in achieving higher quality and more reliable metabolomic data.
The Imperative for Internal Standardization in Metabolomics
The metabolome represents a dynamic snapshot of an organism's phenotype, offering profound insights into disease states, drug responses, and physiological processes.[3] However, the journey from biological sample to meaningful data is fraught with potential pitfalls. Each step in a typical metabolomics workflow—from sample extraction and derivatization to chromatographic separation and mass spectrometric detection—can introduce significant technical variability.[5]
Key sources of error include:
-
Sample Preparation Losses: Inconsistent recovery of metabolites during extraction or protein precipitation.
-
Injection Volume Variations: Minor differences in the volume of sample injected into the LC system.
-
Matrix Effects: Suppression or enhancement of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix (e.g., salts, lipids).[1][3]
-
Instrumental Drift: Fluctuations in mass spectrometer sensitivity over the course of a long analytical run.
An ideal internal standard (IS) is a compound added to every sample at a known, constant concentration at the earliest possible stage of sample preparation.[6][7] Because the IS experiences the same procedural variations as the target analytes, it provides a reliable reference point. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, these technical variations can be effectively normalized, allowing for the true biological differences between samples to be revealed.[5][7]
N-isobutyryl-glycyl-glycine: A Purpose-Designed Internal Standard
The choice of an internal standard is critical. While stable isotope-labeled (SIL) analogues of target analytes are considered the gold standard, their synthesis can be expensive, and it is impractical to have a unique SIL-IS for every metabolite in an untargeted study.[5][7][8] Structurally similar compounds offer a practical alternative.[6] We propose N-isobutyryl-glycyl-glycine as a superior choice for a general-purpose internal standard in many metabolomics applications.
Physicochemical Properties and Rationale for Selection
N-isobutyryl-glycyl-glycine is a synthetic N-acylated dipeptide. Its design incorporates several features that make it an excellent internal standard.
-
Exogenous Origin: As a synthetic molecule, it is not naturally present in most biological systems. This is a crucial advantage over compounds like N-isobutyrylglycine, which has been identified as a human urinary metabolite and could lead to analytical interference.[9][10][11]
-
Enhanced Stability: The N-terminal isobutyryl group protects the peptide bond from common enzymatic degradation by exopeptidases, ensuring its stability throughout sample handling and incubation steps.[12]
-
Tunable Hydrophobicity: The isobutyryl group increases the hydrophobicity of the parent glycyl-glycine molecule. This modification ensures good retention on reversed-phase chromatography columns (e.g., C18), moving it out of the early, often complex, region where highly polar compounds elute.[13]
-
Broad Applicability: Its peptide-like structure allows it to mimic the behavior of a range of small polar and amphiphilic metabolites, including amino acids, acylcarnitines, and other small peptides, without being identical to any single one.
-
Reliable Ionization: The amide bonds and terminal carboxylic acid provide reliable sites for protonation, leading to strong and stable signal generation in positive-ion electrospray ionization (ESI) mass spectrometry.
A summary of its key properties is presented in Table 1.
| Property | Value | Rationale / Significance |
| Chemical Name | N-(2-methylpropanoyl)glycylglycine | Systematic name defining its structure. |
| Molecular Formula | C₈H₁₄N₂O₄ | Used for accurate mass determination in high-resolution MS. |
| Molecular Weight | 202.21 g/mol | Places it in a typical mass range for small molecule metabolomics, avoiding the low-mass background noise. |
| Structure | Isobutyryl-(NH)-CH₂-(CO)-(NH)-CH₂-(COOH) | N-acylation provides stability; peptide backbone mimics endogenous metabolites. |
| Solubility | Soluble in water, methanol, DMSO | Easily dissolved in common solvents for preparing stock solutions.[14] |
| Reactivity | Chemically stable under standard protocols | Resists degradation during sample preparation and analysis. |
| Endogenous Presence | None | Prevents interference from naturally occurring compounds in the sample. |
Table 1: Physicochemical Properties and rationale for the use of N-isobutyryl-glycyl-glycine as an internal standard.
Experimental Protocols
The following protocols provide a detailed methodology for the application of N-isobutyryl-glycyl-glycine as an internal standard for the analysis of biological fluids (e.g., plasma, serum, urine).
Materials and Reagents
-
N-isobutyryl-glycyl-glycine (≥95% purity) (Sourcing can be investigated from vendors like Sigma-Aldrich or MedchemExpress who supply similar derivatives[15][16])
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (FA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of N-isobutyryl-glycyl-glycine powder.
-
Dissolve in 1.0 mL of LC-MS grade methanol in a clean glass vial.
-
Vortex thoroughly until fully dissolved.
-
Rationale: Methanol is a versatile solvent suitable for both reversed-phase and HILIC chromatography. A high concentration stock minimizes the volume needed for subsequent dilutions.
-
-
Working Internal Standard Solution (5 µg/mL):
-
Pipette 50 µL of the 1 mg/mL Primary Stock Solution into a clean microcentrifuge tube.
-
Add 9.95 mL of 50:50 Methanol:Water (v/v).
-
Vortex thoroughly to mix.
-
Rationale: This working concentration is suitable for spiking into samples, aiming for a final concentration that is within the linear range of the instrument and comparable to the expected concentration of target analytes.[6]
-
-
Storage:
Protocol 2: Sample Preparation and Internal Standard Spiking
This protocol describes a standard protein precipitation method for plasma or serum samples.
Diagram 1: Recommended workflow for sample preparation, emphasizing the critical early addition of the internal standard.
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
Aliquot 50 µL of each sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 5 µg/mL Working Internal Standard Solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Causality: The high ratio of organic solvent (4:1) effectively denatures and precipitates proteins, releasing small molecule metabolites into the solvent.
-
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate the tubes at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~250 µL) to a clean autosampler vial for LC-MS analysis. Avoid disturbing the protein pellet.
Protocol 3: LC-MS/MS Method Parameters
The following are recommended starting parameters for a reversed-phase LC-MS/MS analysis. Method optimization is recommended for specific applications.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| MS/MS Transition | Precursor Ion (Q1): 203.1 m/z ([M+H]⁺) Product Ion (Q3): 130.1 m/z (Predicted, loss of isobutyryl group) |
Table 2: Suggested starting parameters for LC-MS/MS analysis. The MS/MS transition should be empirically determined and optimized on the specific instrument used.
Protocol 4: Data Processing and Normalization
The fundamental principle of internal standard normalization is to use the ratio of the analyte peak area to the IS peak area for all comparisons.
Diagram 2: The logic of internal standard normalization, where the ratio of analyte to IS peak area corrects for analytical variability.
-
Peak Integration: Using your instrument's software, integrate the chromatographic peak areas for both your target analytes and the N-isobutyryl-glycyl-glycine internal standard in each sample.
-
Calculate Response Ratio: For each analyte in each sample, calculate the response ratio using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Relative Quantification: For comparing metabolite levels between different sample groups (e.g., control vs. treated), use the Response Ratio as the final value for statistical analysis. This corrects for technical variability between samples.
-
Absolute Quantification (Optional): To determine the absolute concentration of an analyte, a calibration curve must be generated. This involves preparing a series of standards with known concentrations of the analyte, spiking each with the same constant concentration of the internal standard, and plotting the Response Ratio against the analyte concentration.[6][7]
Trustworthiness and Quality Control
A key self-validating feature of this protocol is the monitoring of the internal standard's raw peak area across all samples in an analytical batch. A stable IS peak area (e.g., with a coefficient of variation <15%) indicates a consistent and robust analytical process. Significant deviations in the IS area for a particular sample may signal a problem with that sample's preparation, injection, or severe, uncorrected matrix effects, warranting further investigation or exclusion from the dataset.
Conclusion
N-isobutyryl-glycyl-glycine is a strategically designed internal standard that addresses many of the challenges inherent in quantitative metabolomics. Its synthetic origin, enhanced stability, and favorable chromatographic properties make it a reliable tool for correcting analytical variability. By implementing the detailed protocols provided in this application note, researchers can significantly improve the quality, reproducibility, and trustworthiness of their metabolomics data, leading to more confident and impactful biological discoveries.
References
-
Mtoz Biolabs. "How Much Internal Standard Should Be Added in Targeted Metabolomics?". Mtoz Biolabs. Available at: [Link].
-
IROA Technologies. "Internal Standard Sets for Reliable Metabolomic Analysis". IROA Technologies. Available at: [Link].
-
Sysi-Aho, M., et al. "Normalization method for metabolomics data using optimal selection of multiple internal standards". BMC Bioinformatics. Available at: [Link].
-
Yang, K., et al. "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?". Progress in Lipid Research. Available at: [Link].
-
Sysi-Aho, M., et al. "Normalization of metabolomics data using multiple internal standards". In: Proceedings of the 12th International Conference on Discovery Science. Springer, 2009. Available at: [Link].
-
deRonde, B. M., et al. "A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture". ACS Omega. Available at: [Link].
-
National Center for Biotechnology Information. "Isobutyrylglycine". PubChem Compound Database. Available at: [Link].
-
IsoLife. "Internal Standards in metabolomics". IsoLife. Available at: [Link].
-
Snijder, B., et al. "A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides". bioRxiv. Available at: [Link].
-
National Center for Biotechnology Information. "N-Isobutylglycine". PubChem Compound Database. Available at: [Link].
-
Beger, R. D., et al. "Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC)". Metabolomics. Available at: [Link].
-
FooDB. "Showing Compound Isobutyrylglycine (FDB022208)". FooDB. Available at: [Link].
-
Mylott, W. R. Jr. "Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays". Bioanalysis. Available at: [Link].
-
van der Kloet, F. M., et al. "Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards". Chemometrics and Intelligent Laboratory Systems. Available at: [Link].
-
Alfa Chemistry. "Internal Standards for Protein Quantification by LC-MS/MS". PharmiWeb.com. Available at: [Link].
-
Hoofnagle, A. N., et al. "Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays". Clinical Chemistry. Available at: [Link].
-
Ghammamy, S., et al. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives". ACS Omega. Available at: [Link].
-
Ostresh, J. M., et al. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives". Molecules. Available at: [Link].
-
Human Metabolome Database. "Showing metabocard for Isobutyrylglycine (HMDB0000730)". HMDB. Available at: [Link].
- Google Patents. "CN101759767A - Method for synthesizing glycylglycine". Google Patents.
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- 6. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]
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- 8. bioanalysis-zone.com [bioanalysis-zone.com]
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Application Notes and Protocols for the In Vitro Investigation of N-isobutyryl-glycyl-glycine
Introduction: Unveiling the Potential of a Novel Tripeptide
N-isobutyryl-glycyl-glycine is a novel tripeptide with a structure suggestive of potential bioactivity. As a derivative of glycine, which is known for its cytoprotective and neurotransmitter functions, this N-acylated peptide warrants investigation for a range of cellular effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of N-isobutyryl-glycyl-glycine. The focus of these application notes is to provide a logical, stepwise framework for assessing its potential cytoprotective and anti-apoptotic properties, particularly in the context of oxidative stress.
The experimental design proposed herein is structured to first establish a non-toxic concentration range for N-isobutyryl-glycyl-glycine, and then to challenge cells with an oxidative stressor in the presence and absence of the peptide. Subsequent detailed protocols will enable the elucidation of its effects on key cellular health indicators, including reactive oxygen species (ROS) levels, mitochondrial function, and apoptotic signaling pathways.
Part 1: Foundational Assessment - Cytotoxicity Profiling
Before investigating the functional effects of N-isobutyryl-glycyl-glycine, it is crucial to determine its intrinsic cytotoxicity to establish a safe and effective concentration range for subsequent experiments. A common and reliable method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[3][4]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration-dependent effect of N-isobutyryl-glycyl-glycine on the viability of a selected cell line (e.g., HepG2, SH-SY5Y).
Materials:
-
N-isobutyryl-glycyl-glycine
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of N-isobutyryl-glycyl-glycine in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of N-isobutyryl-glycyl-glycine for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
| Concentration of N-isobutyryl-glycyl-glycine (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 99.5 ± 4.2 |
| 10 | 98.7 ± 3.8 |
| 50 | 97.1 ± 5.1 |
| 100 | 95.3 ± 4.5 |
| 200 | 92.8 ± 6.3 |
| 500 | 88.4 ± 7.2 |
| 1000 | 85.1 ± 8.0 |
| Hypothetical data for illustrative purposes. |
Part 2: Investigating Cytoprotective Effects Against Oxidative Stress
A primary avenue of investigation for a novel peptide is its potential to protect cells from damage induced by oxidative stress. This can be assessed by pre-treating cells with N-isobutyryl-glycyl-glycine before exposing them to an oxidative agent like hydrogen peroxide (H₂O₂).
Experimental Workflow for Cytoprotection Studies
Caption: Workflow for assessing the cytoprotective effects of N-isobutyryl-glycyl-glycine.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if N-isobutyryl-glycyl-glycine can mitigate the H₂O₂-induced increase in intracellular ROS levels. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used for this purpose.[5][6][7]
Materials:
-
DCFH-DA probe
-
H₂O₂
-
Cells pre-treated with N-isobutyryl-glycyl-glycine
-
Black 96-well plates
Procedure:
-
Cell Treatment: Follow the experimental workflow by seeding cells, pre-treating with N-isobutyryl-glycyl-glycine, and then exposing them to H₂O₂.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of the H₂O₂-treated group.
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | 100 ± 12 |
| H₂O₂ (100 µM) | 450 ± 35 |
| N-isobutyryl-glycyl-glycine (50 µM) + H₂O₂ | 320 ± 28 |
| N-isobutyryl-glycyl-glycine (100 µM) + H₂O₂ | 210 ± 21 |
| Hypothetical data for illustrative purposes. |
Part 3: Delving into the Mechanism - Mitochondrial Integrity and Apoptosis
Oxidative stress is intricately linked to mitochondrial dysfunction and the initiation of apoptosis.[8] Therefore, assessing mitochondrial health and key apoptotic markers is a logical next step to understand the mechanism of N-isobutyryl-glycyl-glycine's potential cytoprotective effects.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of N-isobutyryl-glycyl-glycine on mitochondrial membrane potential in cells under oxidative stress using a fluorescent dye such as TMRM or TMRE.[9]
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM) or Tetramethylrhodamine, ethyl ester (TMRE)
-
Cells treated as per the cytoprotection workflow
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells as previously described in the cytoprotection workflow.
-
Dye Loading: After treatment, incubate cells with 100 nM TMRM or TMRE in complete medium for 30 minutes at 37°C.
-
Imaging/Analysis:
-
Microscopy: Wash the cells with PBS and immediately visualize them under a fluorescence microscope.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Objective: To investigate the effect of N-isobutyryl-glycyl-glycine on the expression of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and PARP.[10][11][12]
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[13]
Protocol 5: Caspase-3/7 Activity Assay
Objective: To quantitatively measure the activity of executioner caspases 3 and 7 as a direct indicator of apoptosis.[14][15][16][17]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or a fluorometric caspase-3 activity assay kit.
-
Luminometer or fluorescence plate reader
-
White or black 96-well plates
Procedure:
-
Cell Treatment: Treat cells in a 96-well plate according to the cytoprotection workflow.
-
Assay Reagent Addition: Follow the manufacturer's protocol. Typically, this involves adding the caspase substrate reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 1-2 hours).
-
Signal Measurement: Measure luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Normalize the signal to the control group. A decrease in the signal in N-isobutyryl-glycyl-glycine pre-treated, H₂O₂-exposed cells compared to H₂O₂ alone indicates inhibition of caspase activity.
Apoptotic Signaling Pathway
Caption: Simplified intrinsic pathway of apoptosis initiated by oxidative stress.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of N-isobutyryl-glycyl-glycine. By systematically evaluating its cytotoxicity, cytoprotective potential against oxidative stress, and its impact on mitochondrial function and apoptosis, researchers can gain valuable insights into its biological activity. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways, as well as validation in more complex in vitro models and eventually in vivo studies.
References
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
PCBIS. Measurement of intracellular reactive oxygen species (ROS). [Link]
-
Amerigo Scientific. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. [Link]
-
Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]
-
Protocols.io. Caspase 3/7 Activity. [Link]
-
National Institutes of Health. Caspase Protocols in Mice - PMC - PubMed Central. [Link]
-
National Institutes of Health. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC. [Link]
-
National Institutes of Health. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC. [Link]
-
National Institutes of Health. Determination of Caspase Activation by Western Blot - PubMed. [Link]
-
Royal Society of Chemistry. Real-time Monitoring of Intracellular Reactive Oxygen Species. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
American Diabetes Association. Methods for Assessing Mitochondrial Function in Diabetes. [Link]
-
National Institutes of Health. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC. [Link]
-
ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis? [Link]
-
National Institutes of Health. in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed. [Link]
-
National Institutes of Health. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
National Institutes of Health. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem. [Link]
-
ResearchGate. The in vitro cytotoxic/Cytoprotective effect of natural molecules and... [Link]
-
ResearchGate. An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. [Link]
-
ACS Publications. Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. [Link]
-
ResearchGate. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
-
Human Metabolome Database. Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]
-
FooDB. Showing Compound Isobutyrylglycine (FDB022208). [Link]
-
DergiPark. Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. [Link]
-
National Institutes of Health. Excretion of Short-Chain N-acylglycines in the Urine of a Patient With D-glyceric Acidemia. [Link]
-
National Institutes of Health. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC. [Link]
-
National Institutes of Health. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. [Link]
-
National Institutes of Health. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed. [Link]
Sources
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- 3. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 7. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Isobutyrylamino-acetylamino)-acetic acid (N-Isobutyryl-Glycyl-Glycine)
Welcome to the technical support guide for the synthesis of (2-Isobutyrylamino-acetylamino)-acetic acid, a dipeptide derivative also known as N-Isobutyryl-Glycyl-Glycine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common synthetic challenges and ensure the integrity of your results.
Part 1: Troubleshooting Guide - Common Synthesis Problems
This section addresses specific issues that may arise during the multi-step synthesis of N-Isobutyryl-Glycyl-Glycine. The proposed synthetic route involves three key stages:
-
N-Acylation: Formation of N-Isobutyryl Glycine.
-
Peptide Coupling: Coupling of N-Isobutyryl Glycine with a Glycine C-terminal ester.
-
Deprotection: Hydrolysis of the ester to yield the final product.
Diagram: General Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Q1: My initial N-acylation of Glycine Methyl Ester with Isobutyryl Chloride is incomplete and gives multiple spots on TLC. What's happening?
Answer: This is a common issue often related to reaction conditions or reagent quality. Let's break down the potential causes:
-
Cause A: Inadequate Base. The acylation reaction generates HCl, which protonates the amine of the starting material, rendering it unreactive. An insufficient amount of base (like triethylamine or DIPEA) will halt the reaction. You need at least two equivalents of base: one to neutralize the HCl salt of the glycine ester and one to scavenge the HCl produced during the reaction.
-
Cause B: Competing Hydrolysis. Isobutyryl chloride is highly reactive and susceptible to hydrolysis if there is moisture in your solvent (e.g., DCM) or glassware. This consumes the reagent and reduces yield. Ensure all glassware is oven-dried and use an anhydrous solvent.
-
Cause C: Over-acylation (Side Reaction). While less common for a protected amino acid, if any un-protected glycine is present, it can lead to complex side products. Ensure the purity of your glycine methyl ester starting material.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Use at least 2.2 equivalents of triethylamine or DIPEA. Add the base to the solution of glycine methyl ester hydrochloride before slowly adding the isobutyryl chloride.
-
Ensure Anhydrous Conditions: Use a quality grade of anhydrous DCM or THF. Dry your glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Control Temperature: The reaction is exothermic. Perform the addition of isobutyryl chloride at 0°C (ice bath) to control the reaction rate and minimize side product formation, then allow it to warm to room temperature.
Q2: During the peptide coupling step using EDC/HOBt, I'm getting a low yield of my desired dipeptide and a significant amount of a white precipitate that isn't my product.
Answer: This scenario strongly points to issues with the coupling chemistry itself, a frequent challenge in peptide synthesis.
-
Primary Cause: N-acylurea Formation. The primary culprit is often the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate (formed from your N-Isobutyryl Glycine and EDC) is attacked by another molecule of EDC-derived isourea instead of the amine from your glycine methyl ester. This byproduct is often insoluble in common organic solvents like DCM and precipitates out, stalling the desired reaction.
-
Secondary Cause: Poor Activation. If the carboxylic acid (N-Isobutyryl Glycine) is not fully activated by EDC before adding the amine component, the reaction will be inefficient.
Troubleshooting Protocol:
-
Change the Order of Addition: The most effective way to prevent N-acylurea formation is to pre-activate the carboxylic acid.
-
Dissolve your N-Isobutyryl Glycine and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add EDC (1.1 eq) and stir the mixture at 0°C for 20-30 minutes. This allows the formation of the HOBt-ester, which is more stable and less prone to side reactions.
-
Finally, add your glycine methyl ester and the base (e.g., DIPEA).
-
-
Use a Different Coupling Reagent: If problems persist, consider HATU or HBTU. These reagents form even more stable active esters and are known for higher efficiency and lower rates of side reactions, although they are more expensive.
-
Solvent Choice: Ensure all components are fully dissolved. N-Isobutyryl Glycine may have limited solubility in DCM. DMF is often a better solvent for peptide couplings due to its high polarity.
Diagram: Troubleshooting the Peptide Coupling Step
Caption: Decision tree for troubleshooting low-yield peptide coupling reactions.
Q3: After the final saponification (ester hydrolysis), I can't extract my product from the aqueous layer. How do I isolate this polar compound?
Answer: The final product, N-Isobutyryl-Glycyl-Glycine, is a classic zwitterionic compound at neutral pH and is highly polar, making it very soluble in water and practically insoluble in common organic solvents like ethyl acetate or DCM. Standard liquid-liquid extraction will fail.
Isolation Strategies:
-
Acidification and Extraction: The most common method is to suppress the carboxylate anion.
-
After the reaction is complete, cool the aqueous solution in an ice bath.
-
Carefully acidify the solution to a pH of ~2 using 1M or 2M HCl. This protonates the carboxylate, forming a carboxylic acid and reducing the molecule's overall polarity.
-
Thoroughly extract the acidified aqueous layer multiple times (e.g., 5-10 times) with a more polar solvent like ethyl acetate or a 9:1 mixture of DCM:Isopropanol.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Lyophilization (Freeze-Drying): If the product remains difficult to extract, you can avoid extraction altogether.
-
After saponification, carefully neutralize the solution to pH ~7 with HCl. Caution: Do not acidify if you intend to lyophilize, as residual HCl can be problematic.
-
Freeze the aqueous solution and lyophilize it to remove all water. This will leave your product mixed with the salt byproduct (e.g., LiCl).
-
The crude solid can then be purified by recrystallization from a solvent system like ethanol/water or by chromatography.
-
-
Ion-Exchange Chromatography: For the highest purity, this is the best method.
-
After the reaction, neutralize the solution.
-
Load the aqueous solution onto a column packed with a suitable ion-exchange resin (e.g., Dowex®).
-
Wash with deionized water to remove inorganic salts.
-
Elute your product using a gradient of a weak acid (e.g., acetic acid) or a volatile buffer like ammonium bicarbonate.
-
Lyophilize the collected fractions to obtain the pure product.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best C-terminal protecting group for the glycine in the coupling step?
A: For this synthesis, a simple Methyl (Me) or Ethyl (Et) ester is ideal. They are stable to the conditions of the N-acylation and peptide coupling steps and are easily removed via saponification (hydrolysis with a base like LiOH or NaOH) in the final step. More complex protecting groups like a Benzyl (Bn) ester (removed by hydrogenolysis) or a t-Butyl (tBu) ester (removed by strong acid like TFA) are unnecessary and would add extra, potentially complicating steps to the synthesis.
Q: How can I monitor the progress of these reactions effectively?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A polar mobile phase is required. A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid, works well. Start with a 95:5 DCM:MeOH mix and increase the methanol percentage for more polar compounds.
-
Visualization:
-
UV Light (254 nm): If your compounds have UV chromophores (N-Isobutyryl group has a weak one).
-
Ninhydrin Stain: This is excellent for detecting any free amines (primary or secondary). Your starting glycine ester will stain bright purple/blue. Your desired coupled product should NOT stain with ninhydrin, as its N-terminus is capped. This is a definitive way to check if your coupling reaction has gone to completion.
-
Potassium Permanganate (KMnO₄) Stain: A general stain that visualizes most organic compounds.
-
Q: What analytical methods are required to confirm the structure and purity of the final product?
A: A combination of techniques is essential for full characterization.
| Technique | Purpose | Expected Result for N-Isobutyryl-Glycyl-Glycine |
| ¹H NMR | Structural Confirmation | Provides the proton chemical shifts and coupling constants. Expect to see signals for the isobutyryl group (a doublet and a septet), two distinct methylene (CH₂) signals for the two glycine units, and two amide (NH) signals. |
| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number and type of carbon atoms. Expect to see signals for three carbonyls (two amides, one carboxylic acid), two alpha-carbons, and the carbons of the isobutyryl group. |
| Mass Spec (MS) | Molecular Weight Verification | High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition. The expected [M+H]⁺ m/z would be 217.1188. |
| FT-IR | Functional Group Analysis | Shows characteristic stretches for O-H (broad, from carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and C-H bonds. |
| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) can be used to determine the purity of the final compound, typically reported as a percentage area under the curve. |
Part 3: Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Step 1: Synthesis of N-Isobutyryl Glycine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Glycine (10.0 g, 133.2 mmol). Dissolve it in 100 mL of 2M NaOH solution and cool the flask to 0°C in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add Isobutyryl Chloride (14.2 g, 133.2 mmol) and 2M NaOH solution via two separate addition funnels over 30 minutes. Monitor the pH and maintain it between 9-10 throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Cool the reaction mixture back to 0°C and carefully acidify to pH 2 with concentrated HCl. A white precipitate should form.
-
Isolation: Collect the white solid by vacuum filtration, wash the solid with cold deionized water (2 x 30 mL), and dry it under high vacuum. This typically yields N-Isobutyryl Glycine as a white solid with >90% yield.
Step 2: Synthesis of N-Isobutyryl-Glycyl-Glycine Methyl Ester
-
Setup: In a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Isobutyryl Glycine (5.0 g, 34.4 mmol), Glycine Methyl Ester Hydrochloride (4.75 g, 37.8 mmol), and HOBt (5.1 g, 37.8 mmol) in 100 mL of anhydrous DMF.
-
Activation: Cool the solution to 0°C. Add N,N'-Diisopropylethylamine (DIPEA) (13.3 g, 103.2 mmol) followed by the slow, portion-wise addition of EDC hydrochloride (7.25 g, 37.8 mmol).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.
-
Workup: Pour the reaction mixture into 500 mL of water and extract with Ethyl Acetate (3 x 150 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of 0-10% Methanol in DCM) to yield the dipeptide ester.
Step 3: Synthesis of this compound
-
Setup: Dissolve the N-Isobutyryl-Glycyl-Glycine Methyl Ester (from the previous step) in a mixture of THF (50 mL) and water (25 mL).
-
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool to 0°C.
-
Isolation: Carefully acidify the solution to pH 2 with 1M HCl. Extract the product thoroughly with Ethyl Acetate (5-8 x 50 mL).
-
Final Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound, typically as a white solid. Recrystallization from ethanol/water may be performed for further purification if necessary.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]
Technical Support Guide: Optimizing N-isobutyryl-glycyl-glycine Concentration for Cell Viability
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively determining and optimizing the working concentration of N-isobutyryl-glycyl-glycine in cell-based assays. We will address common challenges, from solubility issues to unexpected cytotoxicity, and provide validated protocols and troubleshooting frameworks to ensure reproducible and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and application of N-isobutyryl-glycyl-glycine.
Q1: What is N-isobutyryl-glycyl-glycine and what are its potential cellular effects?
N-isobutyryl-glycyl-glycine is a modified tripeptide, consisting of two glycine residues with an N-terminal isobutyryl group. While this specific molecule is not extensively characterized in public literature, its components suggest several potential biological activities. It is structurally related to N-isobutyrylglycine, a human metabolite found in urine, and the simple dipeptide glycylglycine.[1][2]
-
Expertise & Experience: The glycine component is particularly noteworthy. Glycine is known to be cytoprotective against certain forms of lytic cell death, such as pyroptosis and necrosis, by preventing plasma membrane rupture.[3] It may achieve this by inhibiting the clustering of NINJ1, a key protein involved in this process.[4] Furthermore, N-acyl amino acids, a class to which this compound belongs, have been investigated as modulators of glycine transporters and other cellular signaling pathways.[5] Therefore, when optimizing its concentration, it is crucial to consider both potential cytoprotective and cytotoxic effects, which will be highly cell-type and context-dependent.
Q2: How do I properly dissolve and store N-isobutyryl-glycyl-glycine?
Proper solubilization and storage are critical first steps to prevent experimental artifacts.
-
Solubility: Based on related compounds like N-isobutyrylglycine, this peptide is predicted to have limited aqueous solubility but can be dissolved in organic solvents.[6] We recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage:
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[7]
-
Stock Solution: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the peptide.[8] Store these aliquots at -80°C for up to 6 months.[7][8]
-
-
Senior Application Scientist's Note: When preparing the stock solution, you may need to gently warm the vial (e.g., to 37°C) or use sonication to fully dissolve the compound.[9] Always visually inspect the solution for any undissolved particulates before use.
Q3: What is the recommended starting concentration for my experiments?
There is no universal starting concentration. The optimal concentration is highly dependent on the specific cell line, cell density, incubation time, and the biological question being addressed.[10] Therefore, a dose-response (or titration) experiment is mandatory.
-
Recommended Range for Titration: We suggest starting with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 0.1 µM to 100 µM). This wide range will help you identify the concentrations that are sub-optimal, optimal, and potentially toxic.
Q4: How does the solvent (DMSO) affect my cells and how do I control for it?
DMSO is an excellent solvent but can be cytotoxic at higher concentrations.[9]
-
Toxicity Threshold: Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may show stress or toxicity at concentrations as low as 0.1%.[9]
-
Mandatory Control: It is absolutely essential to include a "vehicle control" in every experiment. This control should consist of cells treated with the highest volume of DMSO used in your experiment, diluted in culture medium, but without the peptide. This allows you to distinguish the effects of the peptide from the effects of the solvent.
Q5: What are the key factors that can influence the optimal concentration?
Several factors can shift the effective concentration of the peptide:
-
Cell Type: Different cell lines have varying sensitivities and metabolic rates.
-
Cell Density: A higher cell density may require a higher concentration of the peptide to achieve the same per-cell effect.
-
Incubation Time: A short incubation may require a higher concentration, while a longer incubation might show effects at lower concentrations. Time-course experiments are recommended.
-
Serum Presence: Components in fetal bovine serum (FBS) can bind to peptides, reducing their effective concentration. Consider if a serum-free or reduced-serum experiment is appropriate for your model.
-
Peptide Stability: Peptides can be degraded by proteases present in the cell culture medium or released by cells.[11]
Section 2: Core Experimental Protocols
These protocols provide a self-validating framework for determining the optimal working concentration of N-isobutyryl-glycyl-glycine.
Protocol 2.1: Preparation of a High-Concentration Stock Solution
This protocol details how to safely prepare a concentrated stock for downstream dilutions.
-
Calculate Required Mass: Determine the mass of N-isobutyryl-glycyl-glycine powder needed to make a desired stock concentration (e.g., 20 mM). (Molecular Weight of N-isobutyryl-glycyl-glycine ≈ 217.22 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of peptide powder.
-
Ensure Complete Solubilization: Vortex the vial thoroughly. If necessary, warm the solution briefly at 37°C or use a water bath sonicator until the solution is clear.[9]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Store immediately at -80°C.
Table 1: Example Stock Solution Preparation (20 mM)
| Parameter | Value |
|---|---|
| Molecular Weight (MW) | 217.22 g/mol |
| Desired Stock Concentration | 20 mM (0.020 mol/L) |
| Mass of Peptide to Weigh | 2.17 mg |
| Volume of DMSO to Add | 500 µL |
Protocol 2.2: Determining the Optimal Concentration Range (Dose-Response Assay)
This workflow is essential for identifying the ideal concentration window for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of 2x concentrated working solutions of the peptide in your cell culture medium. For example, if your final desired concentrations are 100, 50, 25, 12.5, 6.25, and 3.13 µM, you will prepare 200, 100, 50, 25, 12.5, and 6.25 µM solutions.
-
Vehicle Control: Prepare a 2x vehicle control containing only the highest concentration of DMSO that will be used, diluted in culture medium.
-
Treatment: Remove the old medium from the cells. Add an equal volume of the 2x peptide dilutions and controls to the corresponding wells. This will dilute the peptide and vehicle to their final 1x concentration.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assess Viability: Proceed to a cell viability assay, such as the MTT assay described below.
Protocol 2.3: Assessing Cell Viability with an MTT Assay
The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.[12][13]
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add MTT to Wells: Following the incubation period from Protocol 2.2, add 20 µL of the MTT solution to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing the live cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[12]
-
Measure Absorbance: Read the absorbance at a wavelength of ~570-590 nm using a microplate reader.
-
Analyze Data: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter.
Q: I see a precipitate in my culture medium after adding the peptide. What should I do?
-
Causality: Precipitation can occur if the peptide's solubility limit is exceeded in the aqueous culture medium, or due to interactions with media components or temperature shifts.[14]
-
Solutions:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved and free of particulates.
-
Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly to the well, try a serial dilution method where the stock is first diluted in a small volume of PBS or medium before being added to the final culture volume.[9]
-
Reduce Final Concentration: You may be working above the peptide's solubility limit in your culture system. Your dose-response experiment should reveal the highest soluble concentration.
-
Use a Lower Stock Concentration: Preparing a lower concentration DMSO stock (e.g., 5 mM instead of 50 mM) means you will add a larger volume to your culture, which can sometimes aid solubility. However, be mindful of the final DMSO concentration.
-
Q: My cells show high levels of death even at low peptide concentrations. What's wrong?
-
Causality: This could be due to inherent cytotoxicity of the peptide, solvent toxicity, or contamination.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Senior Application Scientist's Note: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification. Residual TFA can be cytotoxic and can significantly impact cell viability assays.[15] If you suspect this, contact your peptide supplier to inquire about TFA removal services.
Q: I'm seeing inconsistent results between experiments. How can I improve reproducibility?
-
Causality: Inconsistency often stems from variability in cell handling, reagent preparation, or peptide stability.
-
Solutions:
-
Standardize Cell Culture: Use cells from the same passage number for replicates. Ensure consistent seeding density and confluency.
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot of the peptide stock solution for each experiment to avoid degradation from freeze-thaw cycles.[8]
-
Monitor for Contamination: Regularly check your cell cultures for microbial or chemical contamination, which can drastically alter experimental results.[16]
-
Automate Pipetting: If possible, use automated or multi-channel pipettes to reduce pipetting errors, especially in 96-well plate formats.
-
Q: I don't observe any effect of the peptide on my cells. What are the possible reasons?
-
Causality: This could be due to using an inappropriate concentration range, peptide degradation, or the cell model not being responsive.
-
Solutions:
-
Expand Concentration Range: Test higher concentrations. Some peptides require concentrations in the high micromolar or even millimolar range to elicit a response.
-
Verify Peptide Integrity: If possible, use a method like mass spectrometry to confirm the mass and purity of your peptide stock.
-
Extend Incubation Time: Some cellular responses take longer to develop. Try a longer time course (e.g., 72 hours).
-
Consider a Different Cell Model: The specific cellular machinery (receptors, transporters, etc.) that the peptide interacts with may not be present or active in your chosen cell line.
-
Section 4: Data Presentation and Workflow Visualization
Table 2: Example Data Recording for a Dose-Response Experiment
| [Peptide] (µM) | Absorbance (570nm) Rep 1 | Absorbance (570nm) Rep 2 | Absorbance (570nm) Rep 3 | Average Absorbance | % Viability (vs. Untreated Control) |
| 0 (Untreated) | 1.254 | 1.288 | 1.271 | 1.271 | 100% |
| 0 (Vehicle) | 1.249 | 1.265 | 1.259 | 1.258 | 99.0% |
| 3.13 | 1.211 | 1.243 | 1.230 | 1.228 | 96.6% |
| 6.25 | 1.189 | 1.201 | 1.195 | 1.195 | 94.0% |
| 12.5 | 1.050 | 1.075 | 1.063 | 1.063 | 83.6% |
| 25 | 0.855 | 0.879 | 0.861 | 0.865 | 68.1% |
| 50 | 0.432 | 0.450 | 0.441 | 0.441 | 34.7% |
| 100 | 0.115 | 0.121 | 0.118 | 0.118 | 9.3% |
General Experimental Workflow Diagram
Caption: Standard workflow for peptide concentration optimization.
References
-
National Center for Biotechnology Information. (n.d.). Isobutyrylglycine. PubChem Compound Database. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Butyrylglycine (HMDB0000808). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isobutyrylglycine (HMDB0000730). Retrieved from [Link]
- Kayagaki, N., et al. (2021).
- Ahammed, S., et al. (2023).
- Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(3), 1662–1675.
-
eLife. (2022). Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycylglycine. PubChem Compound Database. Retrieved from [Link]
- Ghafouri, N., et al. (2011). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular Pharmacology, 79(4), 631-641.
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
- Dirks, W. G., & Drexler, H. G. (2017). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 53(9), 779-787.
-
ResearchGate. (n.d.). Cell viability assay of peptide 3 treated cells using MTT reagent. Retrieved from [Link]
- Belair, D. G., & Murphy, W. L. (2011). Viability and Functionality of Cells Delivered from Peptide Conjugated Scaffolds. Biomacromolecules, 12(3), 724–731.
- Di Fenza, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1279.
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
- Wang, L., et al. (2020). A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. European Journal of Pharmacology, 881, 173255.
- Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Wang, Y., et al. (2023).
-
LabRoots. (2020, December 9). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. Retrieved from [Link]
-
Sartorius. (n.d.). Therapeutic Peptides. Retrieved from [Link]
- Saha, A., et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Peptide Quantitation Strategies. Retrieved from [Link]
Sources
- 1. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 4. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-ISOBUTYRYLGLYCINE | 15926-18-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. genscript.com [genscript.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of N-isobutyryl-glycyl-glycine
Welcome to the technical support guide for N-isobutyryl-glycyl-glycine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for overcoming the common solubility challenges associated with this N-terminally modified tripeptide. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.
Introduction: Understanding the Challenge
N-isobutyryl-glycyl-glycine is an interesting compound, but its solubility can be deceptive. The molecule possesses a hydrophilic peptide backbone (glycyl-glycine) and a C-terminal carboxylic acid, which suggests potential for aqueous solubility. However, the N-terminal isobutyryl group introduces significant hydrophobicity. This amphiphilic character can lead to poor dissolution in standard aqueous buffers, aggregation, and experimental variability. This guide provides a systematic approach to effectively solubilize this compound.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses the immediate issues you might face during solubilization.
Q1: My N-isobutyryl-glycyl-glycine powder is not dissolving in pure water or standard phosphate-buffered saline (PBS, pH 7.4). What should I do first?
Answer: This is the most common issue and stems from the molecule's net charge at neutral pH. The primary strategy is to manipulate the pH to increase the molecule's charge, thereby enhancing its interaction with water.
Causality: N-isobutyryl-glycyl-glycine has a single C-terminal carboxylic acid group (-COOH) and no basic groups (the N-terminus is capped). This makes it an acidic peptide.[1][2] At neutral pH (like in water or PBS), the carboxylic acid is only partially deprotonated, resulting in a low net charge and limited solubility. By raising the pH, we can fully deprotonate the -COOH to -COO⁻, imparting a full negative charge on the molecule and dramatically increasing its aqueous solubility.
Recommended Action:
-
Attempt to dissolve the peptide in a slightly basic buffer (e.g., Tris or phosphate buffer at pH 8.0-8.5).
-
Alternatively, if you need to use a specific buffer, first dissolve the compound in deionized water and then add a small amount (e.g., 10-20 µL) of a weak base like 0.1 M ammonium bicarbonate or 10% ammonium hydroxide solution.[1][3]
-
Once the peptide is dissolved, you can slowly add your desired buffer to reach the final concentration and volume. Always check the final pH of your solution.
Q2: I tried adjusting the pH, but the solubility is still poor, or my experiment is highly sensitive to pH changes. What is the next logical step?
Answer: When pH modulation is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent is the standard and highly effective next step.
Causality: The hydrophobic isobutyryl group is the primary driver of poor solubility when pH adjustment fails. An organic solvent can disrupt the hydrophobic interactions between molecules that lead to aggregation and precipitation.[4][5] The strategy is to first dissolve the compound completely in a minimal volume of organic solvent and then carefully dilute it into your aqueous medium.
Recommended Action:
-
Select a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and powerful choice for hydrophobic peptides.[5][6] Alternatives include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[3][7]
-
Add a very small amount of the chosen solvent (e.g., 20-50 µL) to your lyophilized powder to create a concentrated stock solution. Ensure it dissolves completely.
-
Slowly add the aqueous buffer to the concentrated stock solution in a dropwise manner while vortexing or stirring. This gradual dilution is critical to prevent the compound from precipitating out of solution.[4]
-
Aim for the lowest possible final concentration of the organic solvent (typically <1% for most cell-based assays) to minimize potential biological interference.[2]
Q3: I used an organic solvent to create a stock, but the compound crashed out of solution during aqueous dilution. How can I fix this?
Answer: Precipitation upon dilution is a classic sign that the aqueous environment is still not favorable enough to maintain solubility once the percentage of organic solvent drops.
Causality: This "crashing out" occurs when the hydrophobic parts of the molecules rapidly re-aggregate as the solubilizing effect of the organic solvent is diluted. The rate of dilution and the energy of the system can influence this process.
Recommended Action:
-
Re-dissolve and Dilute Slower: If possible, re-lyophilize the sample to remove the solvent and start over.[4] This time, add the aqueous buffer even more slowly, perhaps while sonicating, to give the molecules more time to properly solvate.
-
Try a Different Solvent: Some compounds are more soluble in one organic solvent over another. If DMSO failed, try DMF or ACN.[6]
-
Use Physical Assistance: Employ gentle sonication or warming to increase the energy of the system and aid dissolution.
Q4: Can I use physical methods like sonication or heating to improve solubility?
Answer: Yes, physical methods can be very helpful, but they must be used with care to avoid degrading the compound.
Recommended Action:
-
Sonication: This is highly effective for breaking up small aggregates. Use a bath sonicator or a probe sonicator on a low setting. Sonicate in short bursts (e.g., 10-15 seconds) and keep the sample on ice in between bursts to prevent heating.[4][5]
-
Gentle Warming: Warming the solution (e.g., to 37-40°C) can increase solubility.[1][5] However, do not overheat, as it can risk chemical degradation. This is generally a less controlled method than sonication.
-
Centrifugation: After your solubilization procedure, always centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates before transferring the supernatant for use in your experiment.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-isobutyryl-glycyl-glycine I should be aware of?
Answer: Understanding the molecule's structure is key to predicting its behavior.
-
Molecular Weight: Approximately 203.21 g/mol .
-
Structure: It consists of a dipeptide (Gly-Gly) core. The N-terminus is acylated with an isobutyryl group, which is hydrophobic. The C-terminus has a free carboxylic acid, which is acidic with a pKa typically in the range of 3-4.
-
Charge Characteristics:
Q2: What is the best way to prepare and store a stock solution?
Answer: Proper preparation and storage are critical for reproducibility.
-
Stock Solution: For maximum stability and flexibility, preparing a high-concentration stock solution in 100% DMSO is recommended.[8][9] A concentration of 20 mg/mL in DMSO has been reported.[8][9]
-
Storage:
-
Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.[3]
-
Stock Solution: Once dissolved (especially in DMSO), aliquot the solution into single-use vials and store at -80°C.[8] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[3][8]
-
Q3: My experiment is an in-vivo study and cannot tolerate DMSO. What are my options?
Answer: This requires careful formulation development.
-
pH Adjustment: This is the most biologically compatible method. Try to formulate your compound in a biocompatible buffer at a pH of 7.5 or higher, if the study allows.
-
Alternative Solvents: If a co-solvent is absolutely necessary, consider ethanol or polyethylene glycol (PEG), which have better toxicological profiles than DMSO. Extensive validation will be required.
-
Use of Excipients: For advanced formulations, cyclodextrins can be used to encapsulate the hydrophobic isobutyryl group, increasing aqueous solubility. This requires specialized formulation expertise.
Experimental Protocols & Data
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a step-wise method to determine the optimal solvent for N-isobutyryl-glycyl-glycine. It is highly recommended to perform this on a small, non-critical amount of the compound first.[4]
-
Step 1: Aqueous Buffer (pH 7.4):
-
Attempt to dissolve a small amount of the compound in your final experimental buffer (e.g., PBS pH 7.4) to the target concentration.
-
Vortex for 30 seconds. If not dissolved, proceed to Step 2.
-
-
Step 2: pH Adjustment:
-
Attempt to dissolve the compound in a basic buffer (e.g., 50 mM Tris, pH 8.5).
-
Vortex and observe. If soluble, this is a viable method. If not, proceed to Step 3.
-
-
Step 3: Organic Co-Solvent:
-
Take a new, dry aliquot of the compound.
-
Add a minimal volume of 100% DMSO to create a concentrated stock (e.g., 20 mg/mL). Vortex until fully dissolved.
-
Perform a serial dilution of this stock into your aqueous buffer to determine the concentration at which it remains soluble.
-
Data Summary: Recommended Solvents
| Solvent | Properties & Use | Compatibility & Limitations |
| Water / PBS (pH > 8.0) | Utilizes pH to ionize the molecule, increasing solubility. Most biologically compatible method. | May not be suitable for pH-sensitive assays. May not achieve very high concentrations. |
| DMSO | Strong, aprotic solvent. Excellent for creating high-concentration stocks of hydrophobic compounds.[5][6] | Generally compatible with cell-based assays at <1% final concentration. Can be difficult to remove by lyophilization.[6] |
| DMF | Strong, polar aprotic solvent. A good alternative to DMSO.[3] | Toxic; handle with appropriate safety measures. Can be removed by lyophilization.[6] |
| Acetonitrile (ACN) | Less polar than DMSO or DMF. Often used in analytical applications like HPLC.[6] | May be less effective for highly hydrophobic compounds. Its use may be tolerated in some biological assays.[6] |
| Ethanol / Isopropanol | Milder organic solvents. | Lower solubilizing power compared to DMSO or DMF. Generally more compatible with biological systems.[3][6] |
Visual Guides & Workflows
Solubilization Decision Workflow
Caption: A decision tree for systematically troubleshooting solubility issues.
Effect of pH on Molecular Charge and Solubility
Caption: How pH adjustment alters charge to improve solubility.
References
-
Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
-
How to dissolve peptides? LifeTein. [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]
-
Insoluble Peptide Purification. HongTide Biotechnology. [Link]
-
Peptide Solubilization. GenScript. [Link]
-
N-Isobutyrylglycine | C6H11NO3. PubChem, National Institutes of Health. [Link]
-
A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. biobasic.com [biobasic.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Protein Solubilization with Small Molecule Additives
A Senior Application Scientist's Guide to N-isobutyryl-glycyl-glycine and Related Dipeptides
Welcome to the technical support center for optimizing protein solubilization. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the solubility of their proteins of interest. While direct research on the use of N-isobutyryl-glycyl-glycine for protein solubilization is limited, this guide will provide a comprehensive framework based on the well-documented efficacy of the related dipeptide, glycylglycine. By understanding the principles of how small molecule additives can improve protein solubility, you will be equipped to design and troubleshoot your own experiments with novel compounds like N-isobutyryl-glycyl-glycine.
Frequently Asked Questions (FAQs)
Q1: What is N-isobutyryl-glycyl-glycine and how might it improve protein solubility?
N-isobutyryl-glycyl-glycine is a modified dipeptide. While this specific compound is not extensively documented in the literature as a protein solubilizing agent, we can infer its potential mechanism of action from the known effects of the closely related dipeptide, glycylglycine. Glycylglycine has been shown to significantly enhance the solubility of recombinant proteins, in some cases by over 200-fold.[1][2]
The proposed mechanisms for how dipeptides like glycylglycine enhance protein solubility include:
-
Chemical Chaperone Activity : Small molecules can act as "chemical chaperones" that stabilize the native conformation of proteins and prevent misfolding and aggregation.[2][3]
-
Osmophobic Effect : High concentrations of small molecules in the growth media may create an "osmophobic effect." This can induce the overexpression of cellular heat shock chaperones, such as DnaK and GroEL(S), which in turn assist in the proper folding of the recombinant protein.[2]
-
Surface Interactions : The zwitterionic nature of dipeptides at physiological pH allows them to interact with charged residues on the protein surface. This can disrupt electrostatic interactions between protein molecules that lead to aggregation.[4]
The isobutyryl group on N-isobutyryl-glycyl-glycine adds a hydrophobic character to the molecule, which could potentially offer additional benefits by interacting with exposed hydrophobic patches on unfolded or partially misfolded proteins, thereby preventing them from aggregating.
Q2: What is a good starting concentration for N-isobutyryl-glycyl-glycine in my experiments?
Based on studies with glycylglycine, a broad concentration range of 100 mM to 1 M has been shown to be effective for enhancing protein solubility when added to the growth medium.[5][6] For initial screening, it is advisable to test a range of concentrations to determine the optimal level for your specific protein of interest.
Q3: Is N-isobutyryl-glycyl-glycine compatible with common protein purification techniques?
Small, uncharged molecules like dipeptides are generally compatible with common protein purification techniques such as immobilized metal affinity chromatography (IMAC), ion-exchange chromatography, and size-exclusion chromatography. They are typically removed during dialysis or buffer exchange steps. However, it is always recommended to perform a small-scale pilot experiment to confirm compatibility with your specific purification workflow.
Q4: Can N-isobutyryl-glycyl-glycine be used for both prokaryotic and eukaryotic expression systems?
The majority of the research on glycylglycine as a solubilizing agent has been conducted in E. coli expression systems.[1][5][6] However, the proposed mechanisms of action, such as acting as a chemical chaperone, are not specific to prokaryotes. Therefore, it is plausible that N-isobutyryl-glycyl-glycine could also be beneficial in eukaryotic expression systems, such as yeast or mammalian cells, although this would need to be empirically determined.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Protein is still insoluble after adding N-isobutyryl-glycyl-glycine. | Suboptimal concentration of the additive. | Test a wider range of N-isobutyryl-glycyl-glycine concentrations (e.g., 100 mM, 250 mM, 500 mM, 750 mM, 1 M). The optimal concentration can be protein-dependent. |
| Expression temperature is too high. | Lower the induction temperature to 15-25°C. This slows down protein synthesis, allowing more time for proper folding. | |
| The additive may not be effective for your specific protein. | Consider testing other small molecule additives such as L-arginine, sorbitol, or betaine, either alone or in combination with N-isobutyryl-glycyl-glycine. | |
| Low protein yield after solubilization. | The additive may be affecting cell growth or protein expression. | Monitor cell density (OD600) during growth. If growth is inhibited, try a lower concentration of the additive. Also, analyze total protein expression levels by SDS-PAGE to ensure the additive is not reducing overall synthesis. |
| The protein is being degraded. | Add protease inhibitors to your lysis buffer. | |
| Protein precipitates after purification. | The protein is not stable in the final buffer. | Perform a buffer screen to identify optimal pH and salt concentrations. Consider including a low concentration of the solubilizing additive or other stabilizers like glycerol in the final storage buffer. |
| The protein concentration is too high. | Determine the maximum soluble concentration of your protein in the final buffer and avoid exceeding it. |
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Dipeptide Additives
| Parameter | Recommended Range | Rationale |
| Additive Concentration | 100 mM - 1 M | Based on effective concentrations of glycylglycine for enhancing protein solubility.[5][6] |
| Induction Temperature | 15 - 25°C | Lower temperatures slow protein synthesis, promoting proper folding. |
| Inducer Concentration (e.g., IPTG) | 0.1 - 0.5 mM | Lower inducer concentrations can reduce the rate of protein expression, preventing the cellular folding machinery from being overwhelmed. |
| pH of Growth Medium | 7.0 - 7.5 | Standard physiological pH for most E. coli expression systems. |
Experimental Protocol: Optimizing Protein Solubilization with a Novel Additive
This protocol provides a general framework for testing the efficacy of N-isobutyryl-glycyl-glycine or other small molecule additives for enhancing the solubility of a target protein expressed in E. coli.
-
Preparation of Additive Stock Solution : Prepare a sterile 2 M stock solution of N-isobutyryl-glycyl-glycine in water or a suitable buffer.
-
Bacterial Culture : Inoculate a starter culture of E. coli harboring the expression plasmid for your protein of interest and grow overnight at 37°C.
-
Expression Cultures : The next day, dilute the overnight culture into multiple flasks of fresh growth medium to an OD600 of 0.1.
-
Addition of Additive : To separate flasks, add the N-isobutyryl-glycyl-glycine stock solution to final concentrations of 0 mM (control), 100 mM, 250 mM, 500 mM, and 1 M.
-
Induction : Grow the cultures at 37°C until the OD600 reaches 0.6-0.8. Then, lower the temperature to a predetermined induction temperature (e.g., 20°C) and add the inducer (e.g., IPTG) to a final concentration of 0.2 mM.
-
Harvesting : Continue to grow the cultures for a set period (e.g., 16-18 hours). Harvest the cells by centrifugation.
-
Lysis and Fractionation : Resuspend the cell pellets in lysis buffer and lyse the cells by sonication or other appropriate methods. Separate the soluble and insoluble fractions by centrifugation.
-
Analysis : Analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the effect of the additive on protein solubility.
Visualizations
Hypothetical Mechanism of Dipeptide-Assisted Protein Solubilization
Caption: Workflow for optimizing protein solubilization.
References
Sources
- 1. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule probes of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Method for enhancing solubility of the expressed recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing enzymatic degradation of N-isobutyryl-glycyl-glycine in samples
Welcome to the technical support center for ensuring the stability of N-isobutyryl-glycyl-glycine in biological samples. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals maintain the integrity of their samples.
Introduction: The Challenge of Peptide Stability
N-isobutyryl-glycyl-glycine is a modified tripeptide that, like many small peptides, is susceptible to rapid degradation in biological matrices such as plasma, serum, or tissue homogenates. These samples are rich in a wide variety of proteolytic enzymes, known as peptidases, which can cleave the peptide bonds and compromise experimental results. Human plasma, for instance, contains a complex mixture of endo- and exopeptidases, including aminopeptidases and carboxypeptidases, that actively degrade peptides.[1][2][3] Understanding and mitigating this enzymatic activity is critical for accurate quantification and analysis.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of N-isobutyryl-glycyl-glycine.
Q1: My analyte (N-isobutyryl-glycyl-glycine) concentration is much lower than expected. What is the most likely cause?
A1: The most probable cause is enzymatic degradation. The peptide bonds in glycyl-glycine are susceptible to cleavage by various peptidases present in biological samples.[2] Human serum and plasma contain numerous active proteases and peptidases that can quickly degrade peptides ex vivo (after the sample has been collected).[2] Immediate and proper sample handling upon collection is crucial to prevent this.
Q2: What specific types of enzymes should I be concerned about?
A2: The primary culprits are exopeptidases, which cleave amino acids from the ends of a peptide chain. Given the structure of your peptide, you should be concerned with:
-
Aminopeptidases: These enzymes remove amino acids from the N-terminus.
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus.
-
Dipeptidyl Peptidases (e.g., DPP-IV): These enzymes cleave dipeptides from the N-terminus.[4][5][6] Although the N-isobutyryl group provides some protection, degradation can still occur.
Q3: Can I just freeze my samples immediately to stop degradation?
A3: While immediate freezing is a critical step, it may not be sufficient on its own. Significant degradation can occur in the time between sample collection and freezing.[2] Furthermore, some enzymatic activity can persist even at low temperatures. For maximum stability, a combination of low-temperature storage and the use of chemical inhibitors is the best practice.[7] Repeated freeze-thaw cycles should also be strictly avoided as they accelerate degradation.[7][8]
Q4: Are there special blood collection tubes I should be using?
A4: Yes. Standard serum or heparin tubes are often inadequate as proteolysis can occur during the clotting process or in the presence of standard anticoagulants.[2] It is highly recommended to use collection tubes that contain a broad-spectrum protease and peptidase inhibitor cocktail. Alternatively, immediately transfer the collected sample into a tube containing a pre-aliquoted inhibitor cocktail. Using EDTA as an anticoagulant is also preferable, as it inhibits metalloproteases that require divalent cations.[3]
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed guides for preventing degradation at each stage of your workflow.
Guide 1: Optimizing Sample Collection and Initial Handling
The moments immediately following sample collection are the most critical for preventing peptide degradation.
The Problem: Peptidases in blood and tissue are highly active at room temperature. Delaying the addition of inhibitors or cooling of the sample allows for rapid analyte loss.
The Solution: A systematic workflow that integrates immediate enzyme inhibition and temperature control.
Caption: Immediate workflow from sample collection to storage.
| Tube Type | Anticoagulant | Inhibitors Present | Suitability for N-isobutyryl-glycyl-glycine |
| Standard Serum Tube | None | None | Not Recommended: Proteases activated during clotting cause significant degradation.[2] |
| Standard Heparin | Heparin | None | Not Recommended: Does not inhibit most peptidases. |
| Standard EDTA | EDTA | Inhibits metalloproteases | Better, but not ideal: Does not inhibit serine, cysteine, or aspartic proteases. |
| Specialized Tubes | EDTA | Broad-spectrum protease & peptidase inhibitors | Highly Recommended: Provides immediate and comprehensive protection. |
Guide 2: Selecting and Preparing a Peptidase Inhibitor Cocktail
Using a comprehensive mix of inhibitors is the most effective chemical strategy to protect your peptide.
The Problem: No single inhibitor is effective against all classes of peptidases.[9] A sample may contain serine proteases, cysteine proteases, aminopeptidases, and metalloproteases, all of which could potentially degrade your analyte.
The Solution: Use a "cocktail" of inhibitors that targets multiple enzyme classes. You can purchase pre-made commercial cocktails or prepare one in-house.[10][11]
| Inhibitor Class | Target Enzyme Class | Example Compound(s) |
| Serine Protease Inhibitors | Serine Proteases | AEBSF, Aprotinin, Pefabloc SC |
| Cysteine Protease Inhibitors | Cysteine Proteases | E-64, Leupeptin |
| Aspartic Protease Inhibitors | Aspartic Proteases | Pepstatin A |
| Metalloprotease Inhibitors | Metalloproteases | EDTA, Bestatin |
| Aminopeptidase Inhibitors | Aminopeptidases | Bestatin, Amastatin |
This table provides examples; consult supplier datasheets for comprehensive lists.
-
Safety First: Handle all reagents with appropriate personal protective equipment (PPE), as some inhibitors are toxic.
-
Solvent: Prepare a stock solution in an appropriate solvent. DMSO is common for many inhibitors, but always check the solubility of each component.[12]
-
Combine Inhibitors: To prepare 1 mL of a 100X stock solution in DMSO, combine the following:
-
AEBSF: 100 mM
-
Aprotinin: 80 µM
-
Bestatin: 5 mM
-
E-64: 1.5 mM
-
Leupeptin: 2 mM
-
Pepstatin A: 1.5 mM
-
-
Add EDTA: For plasma samples, ensure EDTA is present at a final concentration of 1-5 mM. This can be part of the cocktail or in the collection tube itself.
-
Storage: Aliquot the 100X cocktail into single-use vials and store at -20°C.[12]
-
Application: Add 10 µL of the 100X cocktail for every 1 mL of sample (e.g., plasma) for a final 1X concentration.
Guide 3: Sample Clean-up by Protein Precipitation
For many analytical methods (e.g., LC-MS), removing larger proteins is a necessary step. This has the added benefit of removing the very enzymes that degrade your analyte.
The Problem: Even with inhibitors, residual enzyme activity can occur. Furthermore, high protein content can interfere with downstream analysis.
The Solution: Use organic solvent precipitation to effectively remove the majority of proteins, including peptidases. Acetonitrile is a highly effective solvent for this purpose.[13][14][15]
Caption: How protein precipitation separates proteins from the analyte.
-
Preparation: Ensure all samples and acetonitrile are pre-chilled on ice.
-
Dispense Solvent: In a clean microcentrifuge tube, add three parts of cold acetonitrile for every one part of plasma sample (e.g., 300 µL ACN for 100 µL plasma).[13][16]
-
Add Sample: Add the plasma sample to the acetonitrile.
-
Mix: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Incubate the mixture at -20°C for at least 60 minutes to facilitate complete protein precipitation.[17]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Collect Supernatant: Carefully pipette the supernatant, which contains your analyte, into a new tube for analysis. Be careful not to disturb the protein pellet.
-
Drying (Optional): If the acetonitrile needs to be removed before a subsequent step, the supernatant can be dried down using a vacuum concentrator.
By implementing these strategies—from meticulous sample collection and potent enzyme inhibition to effective protein removal—you can significantly enhance the stability and recovery of N-isobutyryl-glycyl-glycine in your samples, leading to more accurate and reliable experimental outcomes.
References
-
DoveMed. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications. Available from: [Link]
-
My Endo Consult. DPP4 Inhibitor Mechanism of Action. Available from: [Link]
- Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1019.
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Available from: [Link]
- Fleisher, G. A., & Butt, H. R. (1953). Peptidases in human serum; a comparison of activities between normal persons and patients with liver diseases and other pathologic conditions.
- Pankow, F., et al. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. Metabolites, 10(9), 358.
- Schilling, O., et al. (2010). Sampling the N-terminal proteome of human blood. Journal of Proteome Research, 9(12), 6494–6503.
-
Boster Bio. Broad Spectrum Protease Inhibitor Cocktail (100x). Available from: [Link]
- Tirumalai, R. S., et al. (2003). Organic solvent extraction of proteins and peptides from serum as an effective sample preparation for detection and identification of biomarkers by mass spectrometry. Proteomics, 3(6), 927–935.
- van der Velden, V. H., et al. (1998). Peptidases: structure, function and modulation of peptide-mediated effects in the human lung. Clinical and Experimental Allergy, 28(8), 926–937.
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
- Grassl, N., et al. (2012). Sample collection and handling considerations for peptidomics studies in whole saliva; implications for biomarker discovery. Clinica Chimica Acta, 413(13-14), 1116–1122.
-
MilliporeSigma. High throughput sample preparation for the quantitation of drug compounds in serum samples. Available from: [Link]
-
GenScript. Peptide Storage and Handling Guidelines. Available from: [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]
Sources
- 1. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Sampling the N-terminal proteome of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
- 11. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 12. mybiosource.com [mybiosource.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Organic solvent extraction of proteins and peptides from serum as an effective sample preparation for detection and identification of biomarkers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Purification Methods for (2-Isobutyrylamino-acetylamino)-acetic acid (N-Isobutyryl-glycylglycine)
Welcome to the technical support center for the purification of N-Isobutyryl-glycylglycine. This guide is designed for researchers, chemists, and drug development professionals who are working with this N-acyl dipeptide. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the highest possible purity for your compound. Our approach is rooted in explaining the causality behind each experimental choice, ensuring you not only follow a protocol but also understand the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Method Selection
This section covers foundational questions that arise when designing a purification strategy for N-Isobutyryl-glycylglycine.
Q1: What are the key physicochemical properties of N-Isobutyryl-glycylglycine that influence its purification?
A1: Understanding the molecule's structure is paramount. N-Isobutyryl-glycylglycine is a relatively small, polar dipeptide derivative. Its key features are:
-
An acidic carboxylic acid group: This group (pKa ≈ 3.1) makes the molecule negatively charged at neutral or basic pH.
-
Two amide bonds: These bonds are polar and can participate in hydrogen bonding. They also provide a weak UV chromophore, making detection optimal at low wavelengths (210-220 nm).[1][2]
-
An isobutyryl group: This N-terminal cap adds a moderate amount of hydrophobicity compared to its parent dipeptide, glycylglycine.[3]
-
High Polarity: Overall, the molecule is highly water-soluble and may behave unpredictably on standard reversed-phase chromatography columns, often eluting very early.[4]
Q2: What are the most common impurities I should expect from the synthesis of N-Isobutyryl-glycylglycine?
A2: Impurities are typically related to the synthetic route.[5] Common impurities include:
-
Starting Materials: Unreacted glycylglycine and the acylating agent (e.g., isobutyric anhydride or isobutyryl chloride).
-
Hydrolysis Products: Breakdown of the product back into glycylglycine and isobutyric acid.
-
Deletion/Insertion Sequences: Though less common for a simple dipeptide synthesis compared to solid-phase peptide synthesis (SPPS), incomplete reactions can lead to related impurities.[6][7][8]
-
Process-Related Impurities: Salts from pH adjustments (e.g., NaCl), residual solvents, and counter-ions like trifluoroacetate (TFA) if preparative HPLC is used.[1][2]
Q3: Which purification technique should I start with: Chromatography or Crystallization?
A3: The choice depends on the purity of your crude material.
-
If crude purity is >90%: Direct crystallization is often the most efficient method to achieve high purity and remove trace impurities. It is a cost-effective and scalable technique.[9][10]
-
If crude purity is <90%: Chromatography is necessary to separate the target molecule from significant amounts of impurities with similar properties.[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification, but Ion-Exchange Chromatography (IEC) can be a powerful alternative for this specific molecule.[12]
Part 2: Troubleshooting Guide - Chromatographic Purification
This section provides solutions to specific problems encountered during HPLC-based purification.
Reversed-Phase HPLC (RP-HPLC)
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Product elutes in or near the void volume (no retention). | The molecule is too polar for the stationary phase (e.g., C18). The mobile phase is too "strong" (high organic content). | 1. Use a Polar-Embedded Column: Employ a C18 column with a polar-embedded group (e.g., amide or carbamate). These are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.[4] 2. Reduce Initial Organic Content: Start your gradient at 0-5% organic solvent (e.g., acetonitrile or methanol) to maximize retention. 3. Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase systems. |
| Poor peak shape (tailing or fronting). | 1. Secondary Interactions: The acidic proton on your molecule may be interacting with residual silanol groups on the silica-based column packing.[13] 2. Insufficient Buffering: The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms. 3. Column Overload: Too much sample has been injected. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2.0) to fully protonate it. This is typically achieved by adding 0.1% TFA or formic acid.[14][15] 2. Increase Buffer Strength: If using a buffer system other than TFA, ensure the concentration is adequate (typically 10-25 mM) to control ionization.[13] 3. Reduce Sample Load: Decrease the amount of material injected onto the column. |
| Co-elution of impurities. | Impurities have very similar hydrophobicity to the target compound. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent over time (e.g., from 1%/min to 0.5%/min) to improve resolution. 2. Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This can alter the selectivity of the separation. 3. Consider an Orthogonal Method: If RP-HPLC fails, use a method with a different separation mechanism, such as Ion-Exchange Chromatography.[16] |
Ion-Exchange Chromatography (IEC)
Expert Insight: Because N-Isobutyryl-glycylglycine has a free carboxylic acid, it is an excellent candidate for Anion-Exchange Chromatography (AEX).
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Product does not bind to the AEX column. | The mobile phase pH is too low. The molecule is protonated and neutral (or positive if the N-terminus is protonated), and thus has no affinity for the positively charged stationary phase. | 1. Increase Buffer pH: The operating pH must be above the pKa of the carboxylic acid. A starting pH of 5.0-6.0 is recommended to ensure the molecule is negatively charged. 2. Ensure Low Initial Salt Concentration: The binding buffer should have a low ionic strength (e.g., 10-20 mM Tris or Phosphate buffer) to facilitate binding. |
| Product elutes too late or not at all. | The mobile phase pH is too high, leading to very strong binding. The salt gradient is not steep enough to displace the molecule. | 1. Decrease Buffer pH: Lowering the pH towards the molecule's pKa will reduce its net negative charge and weaken its interaction with the column. 2. Increase Salt Gradient Slope: Increase the final concentration of the salt in your elution buffer (e.g., NaCl or KCl) or make the gradient steeper. |
| Poor Resolution from Impurities. | Impurities have a similar charge state to the product at the operating pH. | 1. Optimize pH: Small changes in pH can alter the charge state of impurities differently than the target compound, enabling separation. Run a pH scouting study. 2. Use a pH Gradient: Instead of a salt gradient, eluting with a decreasing pH gradient can provide an alternative selectivity for separation. |
Part 3: Troubleshooting Guide - Crystallization
Crystallization is an effective final polishing step. Success depends on achieving supersaturation under controlled conditions.[17]
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No crystals form; product remains an oil or in solution. | 1. Solution is not supersaturated. 2. High level of impurities inhibiting nucleation. 3. Solvent system is suboptimal. | 1. Concentrate the Solution: Slowly evaporate the solvent to increase the product concentration. 2. Use an Anti-Solvent: Add a solvent in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) dropwise to a solution of your product in a good solvent (e.g., water, methanol, or ethanol) until turbidity persists. This is a powerful technique for small polar molecules.[17] 3. Cooling: Slowly cool the saturated solution. 4. Pre-Purify: If impurities are the issue, perform a quick chromatographic step first. |
| Rapid precipitation of amorphous powder, not crystals. | Supersaturation was achieved too quickly. The rate of nucleation far exceeds the rate of crystal growth. | 1. Slow Down the Process: Reduce the rate of solvent evaporation (use a vial with a narrow opening), cool the solution more slowly, or add the anti-solvent at a much slower rate.[10] 2. Vapor Diffusion: Dissolve the compound in a small vial and place this inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the product solution, inducing slow crystallization.[10][18] This is often the best method for obtaining high-quality crystals.[18] |
| Crystals are very small or of poor quality. | High nucleation rate. Too many crystal growth sites were formed simultaneously. | 1. Reduce Supersaturation Level: Use a slightly more dilute solution to begin the crystallization process. 2. Use Seeding: Add a single, well-formed crystal to a barely saturated solution to promote the growth of a few large crystals rather than many small ones. |
Part 4: Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying N-Isobutyryl-glycylglycine.
Protocol 1: Preparative Reversed-Phase HPLC
-
Column Selection: C18 Polar-Embedded Phase Column (e.g., Waters SunFire C18, Agilent Zorbax SB-AQ).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in Mobile Phase A (or a minimal amount of DMSO if solubility is an issue) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.
-
Inject the sample.
-
Run a shallow linear gradient, for example: 5% to 35% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 215 nm.[2]
-
-
Fraction Collection: Collect peaks in separate vials.
-
Analysis and Pooling: Analyze each fraction using analytical HPLC. Pool the fractions that meet the desired purity specification (>98%).
-
Solvent Removal: Remove the acetonitrile via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white powder. Note that the product will be the TFA salt.[1]
Protocol 2: Crystallization by Vapor Diffusion
-
Prepare the Sample Vial (Inner Vial): Dissolve 10-20 mg of the purified (or >90% pure crude) product in a minimal amount of a "good" solvent (e.g., 0.2-0.5 mL of hot water or methanol). Place this small, open vial inside a larger jar.
-
Prepare the Reservoir (Outer Jar): Add 2-3 mL of an "anti-solvent" (e.g., Acetone, Ethyl Acetate, or Isopropanol) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Equilibrate: Seal the larger jar tightly. Do not disturb.
-
Incubate: Allow the system to stand at room temperature or in a refrigerator (for slower diffusion). The more volatile anti-solvent will slowly diffuse into the sample solution, reducing the solubility of the product and inducing slow crystal growth over several hours to days.
-
Harvest: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with a small amount of the anti-solvent. Dry under vacuum.
References
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from Omizzur Technical Center. [Link]
-
Vandooren, J., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 98, 326-341. [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from Biovera Laboratory Research. [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from Agilent Application Notes. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from MolecularCloud Blog. [Link]
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Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(22), 5439. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from MtoZ Biolabs Resources. [Link]
-
García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: A review. Journal of Thermal Analysis and Calorimetry, 68, 437-452. [Link]
-
D'Alessandro, M., et al. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, F77, 1-10. [Link]
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University of Granada. (n.d.). Crystallization of Small Molecules. Retrieved from UGR Teaching Resources. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from SPT Labtech Resources. [Link]
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Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from Waters Application Notes. [Link]
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Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from Gilson Learning Hub. [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from PolyPeptide Resources. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from University of Geneva Chemistry Department. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACT Resources. [Link]
-
Reddit. (2023). HPLC Troubleshooting Tips. Retrieved from r/labrats subreddit. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from Axion Labs Blog. [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from Chromservis Resources. [Link]
-
Scaloni, A., et al. (1995). The N-acylpeptide hydrolase from porcine intestine: isolation, subcellular localization and comparative hydrolysis of peptide and isopeptide bonds. Biochimica et Biophysica Acta, 1248(2), 157-164. [Link]
-
He, Y., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 3(2), 101345. [Link]
-
Wikipedia. (n.d.). Glycylglycine. Retrieved from Wikipedia. [Link]
-
Bill, M. K., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 19(9), 499. [Link]
- Google Patents. (2010). CN101759767A - Method for synthesizing glycylglycine.
-
Schachter, D., et al. (1954). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry, 211(2), 753-760. [Link]
-
Ghasemian, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(34), 30994–31008. [Link]
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Validation & Comparative
A Researcher's Guide to N-Acyl Dipeptides: A Comparative Analysis of N-Acetylcarnosine and N-Acetylhistidine in Cell Culture
For researchers and drug development professionals, the selection of appropriate bioactive compounds is a critical step in designing meaningful cell-based assays. N-acyl dipeptides, a class of molecules known for their enhanced stability and biological activity, are gaining prominence as supplements in cell culture and as potential therapeutic agents. This guide provides an in-depth, objective comparison of two prominent N-acyl dipeptides: N-Acetylcarnosine (NAC) and N-Acetylhistidine (NAH), focusing on their effects and mechanisms in cell culture applications.
Introduction: The Case for N-Acylated Dipeptides
Standard dipeptides, like L-carnosine (β-alanyl-L-histidine), are naturally occurring molecules with significant physiological roles, including pH buffering, metal ion chelation, and antioxidant activities.[1] However, their application in vitro and in vivo can be limited by their susceptibility to enzymatic degradation by carnosinases present in serum.[2]
The process of N-acetylation—adding an acetyl group to the N-terminus of the dipeptide—provides a crucial chemical modification. This acetylation sterically hinders the action of degrading enzymes, making molecules like N-Acetylcarnosine more resistant to breakdown.[2] This enhanced stability ensures a more sustained delivery of the bioactive dipeptide, or its constituent amino acids, to the cells in culture. N-Acetylcarnosine, for instance, effectively acts as a pro-drug, delivering L-carnosine to target tissues and cells with greater efficiency.[3]
Comparative Analysis: N-Acetylcarnosine vs. N-Acetylhistidine
Our comparative analysis focuses on two structurally similar yet functionally distinct N-acyl dipeptides. N-Acetylcarnosine is the acetylated form of carnosine (β-alanyl-L-histidine), while N-Acetylhistidine is the acetylated form of the single amino acid L-histidine. Although not a dipeptide itself, N-Acetylhistidine is often studied in contexts similar to N-Acetylcarnosine due to the key role of the histidine moiety in the antioxidant and buffering activities of carnosine.[3][4]
Key Performance Attributes
| Attribute | N-Acetylcarnosine (NAC) | N-Acetylhistidine (NAH) | Rationale & Key Insights |
| Primary Function | Potent antioxidant, anti-glycating agent, pro-drug of L-carnosine.[5][6] | Antioxidant, metal chelator, cytoprotective agent.[4] | Both compounds exhibit strong antioxidant properties, primarily attributed to the imidazole ring of the histidine component, which is capable of scavenging reactive oxygen species (ROS).[4] |
| Mechanism of Action | Acts as a stable carrier for L-carnosine, which then scavenges free radicals, chelates metal ions, and prevents protein glycation.[1][3] | Directly scavenges free radicals and provides cytoprotection against oxidative stress.[4] | NAC's primary advantage is its stability and role as a carnosine precursor. NAH provides the direct benefits of the acetylated histidine residue. |
| Enzymatic Stability | High resistance to degradation by carnosinase enzymes.[2] | Not applicable (not a substrate for carnosinase). | The acetyl group on NAC prevents its rapid breakdown, leading to a longer half-life in culture medium containing serum compared to non-acetylated carnosine.[2] |
| Bioavailability | High; readily penetrates cell membranes before being de-acetylated to L-carnosine intracellularly.[7] | High; readily cell-permeable. | Acetylation generally increases the lipophilicity of molecules, aiding their passage across cellular membranes. |
| Reported Efficacy | Shown to be more potent than carnosine in reducing LPS-induced nitric oxide synthesis in microglial cells.[3] | Demonstrates protective effects against doxorubicin-induced cardiotoxicity by reducing oxidative stress.[4] | The superior performance of NAC in some cellular models is likely due to its enhanced stability, allowing for more effective delivery of the active carnosine molecule.[3] |
Quantitative Comparison: Inhibition of Nitric Oxide Synthesis
To provide a tangible measure of their comparative efficacy, we can examine their ability to inhibit inflammation. In a lipopolysaccharide (LPS)-induced inflammatory model using BV2 microglial cells, the antioxidant capacity of these compounds can be quantified by measuring the reduction in nitric oxide (NO) synthesis.
| Compound | Approximate % Attenuation of Nitric Oxide Synthesis |
| Carnosine | ~60% |
| N-Acetylcarnosine | ~70% |
Data adapted from a comparative analysis of carnosine and N-acetylcarnosine.[3]
This data suggests that N-Acetylcarnosine is approximately 10% more effective at mitigating this specific inflammatory marker in this cell model, a difference attributed to its greater stability and bioavailability.[3]
The "Why": Mechanistic Insights into Cytoprotection
The primary mechanism through which N-acyl dipeptides like NAC and related compounds like NAH exert their protective effects is by mitigating oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to lipid peroxidation, DNA damage, protein aggregation, and ultimately, apoptosis or necrosis.[8]
N-acyl dipeptides intervene in this process in several ways:
-
Direct Radical Scavenging: The imidazole ring of histidine is a potent scavenger of hydroxyl radicals and singlet molecular oxygen.[4]
-
Metal Ion Chelation: By chelating transition metals like copper and iron, they prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Signaling Pathways: By reducing the overall oxidative load, these compounds can prevent the aberrant activation of stress-activated protein kinase pathways, such as the MAPK/JNK pathway, which are often upstream of apoptotic signaling.[8]
Signaling Pathway: Modulation of Oxidative Stress-Induced Apoptosis
Below is a diagram illustrating the general pathway of oxidative stress-induced cellular damage and the putative points of intervention for N-acyl dipeptides.
Caption: N-acyl dipeptides can neutralize ROS, preventing downstream MAPK activation and apoptosis.
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.
Experimental Workflow Overview
The following diagram outlines a typical workflow for comparing the cytoprotective effects of different N-acyl dipeptides.
Caption: Workflow for assessing N-acyl dipeptide cytoprotective effects.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol assesses the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[9][10] The amount of formazan is directly proportional to the number of viable cells.[9]
Materials:
-
96-well flat-bottom plate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of N-Acetylcarnosine, N-Acetylhistidine, or a vehicle control. Include wells with medium only to serve as a blank.
-
Stress Induction: After a pre-treatment period (e.g., 2 hours), introduce the oxidative stressor (e.g., H2O2 at a final concentration of 100-500 µM).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Carefully aspirate the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (0.5 mg/mL final concentration) to each well.[11]
-
Formazan Formation: Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Aspirate the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[10] Read the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the absorbance of the blank wells.
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]
Materials:
-
6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with N-acyl dipeptides and the apoptotic stimulus as described in the MTT assay protocol. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Perspectives
Both N-Acetylcarnosine and N-Acetylhistidine are valuable tools for mitigating oxidative stress in cell culture. The primary advantage of N-Acetylcarnosine lies in its enhanced stability and its function as a pro-drug for L-carnosine, making it potentially more potent in systems where carnosinase activity is a factor.[3] The choice between these compounds will depend on the specific experimental goals, the cell type being used, and the nature of the induced stress.
The protocols provided here offer a robust framework for researchers to quantitatively compare these, and other, N-acyl dipeptides. Future research should focus on head-to-head comparisons across a wider range of cell lines and stress models, and explore their impact on other critical cellular processes, such as differentiation and senescence. As our understanding of these powerful molecules grows, so too will their application in advancing drug discovery and our fundamental knowledge of cell biology.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Thirupathi, A., & Silveira, S. P. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Retrieved from [Link]
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Babizhayev, M. A. (2011). N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision. Recent Patents on Drug Delivery & Formulation, 5(1), 54-75. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Health News. (2025). N-Acetyl Carnosine: Supplement with Antioxidant Properties and Ocular Applications. Retrieved from [Link]
-
Babizhayev, M. A., Deyev, A. I., Yermakova, V. N., Semiletov, Y. A., Davydova, N. G., Doroshenko, V. S., Zhukotskii, A. V., & Goldman, I. M. (2009). N-acetylcarnosine lubricant eyedrops possess all-in-one universal antioxidant protective effects of L-carnosine in aqueous and lipid membrane environments, aldehyde scavenging, and transglycation activities inherent to cataracts: a clinical study of the new vision-saving drug N-acetylcarnosine eyedrop therapy in a database population of over 50,500 patients. American Journal of Therapeutics, 16(6), 517–533. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylcarnosine. Retrieved from [Link]
-
Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences, 120(1), 87–97. Retrieved from [Link]
-
Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences, 120(1), 87–97. Retrieved from [Link]
-
E-Hulinska, R., et al. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Antioxidants, 10(11), 1824. Retrieved from [Link]
-
Farshid, A. A., Tamaddon, A., & Marzban, M. (2014). Effects of histidine and N-acetylcysteine on doxorubicin-induced cardiomyopathy in rats. Cardiovascular Toxicology, 14(3), 247–254. Retrieved from [Link]
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Singh, S., et al. (2020). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants, 9(10), 939. Retrieved from [Link]
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ResearchGate. (n.d.). Specific growth rates for dipeptide supplemented CHO cultures compared.... Retrieved from [Link]
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Park, S. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 1-16. Retrieved from [Link]
-
Yedjou, C. G., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 7(8), 3219–3229. Retrieved from [Link]
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Park, S. Y., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 1-16. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of NGR1 on MAPK Signaling Pathway. (A) Western blotting.... Retrieved from [Link]
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ResearchGate. (n.d.). A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and.... Retrieved from [Link]
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DASH (Harvard). (n.d.). Investigating the Role of The Antioxidant N-acetylcarnosine in Attenuating Oxidation-induced Retinal Damage. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) State of the Art Clinical Efficacy and Safety Evaluation of N-Acetylcarnosine Dipeptide Ophthalmic Prodrug.... Retrieved from [Link]
-
Frontiers. (2024). Advancements in CHO metabolomics: techniques, current state and evolving methodologies. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 121-133). Humana Press, Totowa, NJ. Retrieved from [Link]
-
Mitchell, S. J., et al. (2022). N-acetylcarnosine attenuates age-associated declines in multi-organ systems to improve survival. bioRxiv. Retrieved from [Link]
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Validation of N-isobutyryl-glycyl-glycine as a Metabolic Marker: A Comparative Guide
This guide provides a comprehensive framework for the validation of N-isobutyryl-glycyl-glycine (N-IBGG) as a potential metabolic marker, particularly in the context of inborn errors of metabolism. While direct validation studies on N-IBGG are not yet prevalent in the scientific literature, this document outlines a robust, scientifically-grounded pathway for its evaluation. By synthesizing established principles of biomarker validation with data on related acyl-glycine compounds, we present a prospective guide for researchers, scientists, and drug development professionals. This document will compare the proposed validation of N-IBGG with established metabolic markers, offering insights into its potential clinical utility.
Introduction: The Quest for Novel Metabolic Markers
The early and accurate diagnosis of inborn errors of metabolism is critical for timely intervention and improved patient outcomes. Metabolic markers, measurable indicators of a biological state, are central to this diagnostic process.[1] An ideal biomarker should be sensitive, specific, and readily quantifiable in accessible biological fluids like urine or plasma.[1] The validation of a new biomarker is a rigorous process, encompassing both analytical and clinical validation to ensure its reliability and relevance.[2][3]
N-isobutyryl-glycyl-glycine belongs to the family of acyl-glycines. Acyl-glycines are typically minor metabolites of fatty acids; however, their excretion can be significantly elevated in several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation.[4][5][6] For instance, N-isobutyryl-glycine, a structurally related compound, is a known biomarker for isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism.[4][6][7] This established link provides a strong rationale for investigating N-IBGG as a potential marker for this or related metabolic disorders.
This guide will first delineate a proposed validation workflow for N-IBGG, followed by a comparative analysis against established biomarkers for relevant metabolic disorders.
Proposed Validation Workflow for N-isobutyryl-glycyl-glycine
The validation of N-IBGG as a metabolic marker necessitates a multi-faceted approach, beginning with analytical validation to ensure the measurement of the molecule is accurate and reliable, followed by clinical validation to establish its utility in a clinical setting.[2][3]
Analytical Validation: Ensuring a Robust Measurement
The cornerstone of any biomarker validation is a reliable method for its quantification. Given the chemical nature of N-IBGG, liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice, offering high sensitivity and specificity.[8][9]
Experimental Protocol: Quantitative Analysis of N-IBGG in Urine and Plasma by LC-MS/MS
-
Sample Preparation:
-
Urine: A 100 µL aliquot of urine is mixed with an internal standard (e.g., N-isobutyryl-glycyl-glycine-d7) to correct for analytical variability.[10] The sample is then diluted with 400 µL of 0.1% formic acid in water and centrifuged to remove particulate matter.
-
Plasma: A 50 µL aliquot of plasma is mixed with the internal standard. Proteins are precipitated by adding 200 µL of ice-cold acetonitrile. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is used to separate N-IBGG from other components in the sample.
-
A gradient elution is employed, starting with a high aqueous mobile phase (e.g., 0.1% formic acid in water) and gradually increasing the organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer (MS/MS) operating in positive or negative ion mode is used for detection.
-
Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of N-IBGG) and a specific product ion (a fragment of N-IBGG) to ensure high selectivity.
-
-
Calibration and Quantification:
-
A calibration curve is generated using known concentrations of N-IBGG.
-
The concentration of N-IBGG in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Causality Behind Experimental Choices:
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable reference for normalization.[10]
-
LC-MS/MS: This technique is chosen for its superior sensitivity and specificity compared to other analytical methods. The MRM mode minimizes interferences from other molecules in the complex biological matrix, ensuring that only the target analyte is measured.[9][11]
Diagram: Workflow for Analytical Validation of N-IBGG
Caption: Workflow for the quantitative analysis of N-IBGG.
Clinical Validation: Establishing Diagnostic Utility
Once a robust analytical method is established, the next critical step is to assess the clinical performance of N-IBGG as a biomarker. This involves comparing its levels in a patient population with a specific metabolic disorder to a healthy control group.
Experimental Protocol: Clinical Validation Study
-
Study Population:
-
Recruit a cohort of patients diagnosed with isobutyryl-CoA dehydrogenase deficiency (or other suspected related disorders) based on genetic testing and/or enzymatic assays.
-
Recruit a cohort of age- and sex-matched healthy control individuals.
-
-
Sample Collection:
-
Collect urine and plasma samples from all participants following standardized protocols to minimize pre-analytical variability.[3]
-
-
Biomarker Quantification:
-
Quantify the concentration of N-IBGG in all samples using the validated LC-MS/MS method described above.
-
-
Statistical Analysis:
-
Compare the levels of N-IBGG between the patient and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of N-IBGG.
-
Trustworthiness Through Self-Validating Systems:
The clinical validation protocol is designed to be self-validating. By including a genetically confirmed patient cohort, the association between elevated N-IBGG levels and the specific metabolic defect can be definitively established. The use of a well-characterized control group ensures that the observed differences are not due to normal physiological variation.
Comparative Analysis: N-IBGG vs. Established Metabolic Markers
To understand the potential advantages of N-IBGG, its performance must be compared to existing biomarkers for related disorders. For disorders of fatty acid oxidation like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the primary markers are acylcarnitines, such as octanoylcarnitine (C8).[12][13][14] For mitochondrial dysfunction in general, lactate and pyruvate are commonly measured.[1][15][16][17]
Table 1: Comparison of N-isobutyryl-glycyl-glycine with Established Metabolic Markers
| Feature | N-isobutyryl-glycyl-glycine (Proposed) | Octanoylcarnitine (C8) | Lactate/Pyruvate Ratio |
| Associated Disorder | Isobutyryl-CoA Dehydrogenase Deficiency (Hypothesized), other acyl-CoA dehydrogenase deficiencies | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency[12][13][14] | General Mitochondrial Dysfunction, OXPHOS defects[1][15][16][17] |
| Biological Fluid | Urine, Plasma | Dried Blood Spots, Plasma[12] | Blood, Cerebrospinal Fluid[15] |
| Analytical Method | LC-MS/MS | Tandem Mass Spectrometry (MS/MS)[12][14] | Enzymatic assays |
| Potential Advantages | May offer improved specificity for certain acyl-CoA dehydrogenase deficiencies. | Well-established for newborn screening.[14] | Reflects cellular redox state.[15] |
| Potential Limitations | Requires validation studies. Potential for dietary influence (e.g., cheese consumption).[6] | Can have false positives and negatives.[12] | Not specific to a single disorder; can be elevated due to secondary causes.[15] |
Diagram: Signaling Pathway Context
Caption: Hypothesized formation of N-IBGG in isobutyryl-CoA dehydrogenase deficiency.
Conclusion and Future Directions
The validation of N-isobutyryl-glycyl-glycine as a metabolic marker holds promise for improving the diagnostic toolkit for certain inborn errors of metabolism. The proposed workflow, grounded in established scientific principles, provides a clear path for its analytical and clinical validation. While N-IBGG is not currently a clinically validated biomarker, its structural relationship to known markers and the clear biological rationale for its investigation make it a compelling candidate for future research.
Further studies should focus on executing the proposed validation plan, including the development of a certified reference material for N-IBGG and conducting large-scale clinical studies across diverse patient populations. Such efforts will be instrumental in determining the ultimate clinical utility of N-isobutyryl-glycyl-glycine as a novel metabolic marker.
References
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Biomarkers for mitochondrial energy metabolism diseases. Portland Press. [Link]
-
A review of validated biomarkers obtained through metabolomics. ResearchGate. [Link]
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What would be the best biomarkers for assessing mitochondrial function? OptimalDX. [Link]
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Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots. [Link]
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Biomarkers of mitochondrial dysfunction in acute respiratory distress syndrome: A systematic review and meta-analysis. Frontiers. [Link]
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Mitochondrial Markers. Bio-Techne. [Link]
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Biomarkers of mitochondrial disorders. PMC - PubMed Central - NIH. [Link]
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Pattern recognition and biomarker validation using quantitative 1 H-NMR-based metabolomics. Ovid. [Link]
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Isobutyrylglycine | C6H11NO3 | CID 10855600. PubChem - NIH. [Link]
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Validating Biomarkers in Targeted Metabolomics. News-Medical.Net. [Link]
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Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC - NIH. [Link]
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A review of validated biomarkers obtained through metabolomics. Semantic Scholar. [Link]
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Showing metabocard for Isobutyrylglycine (HMDB0000730). Human Metabolome Database. [Link]
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Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Fatty acyl-CoA dehydrogenase deficiency: enzyme measurement and studies on alternative metabolism. PubMed. [Link]
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Showing Compound Isobutyrylglycine (FDB022208). FooDB. [Link]
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Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained. [Link]
-
Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. [Link]
-
Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. [Link]
-
Showing metabocard for N-Butyrylglycine (HMDB0000808). Human Metabolome Database. [Link]
-
The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. PMC - PubMed Central. [Link]
-
Glycan Imaging Mass Spectrometry: Progress in Developing Clinical Diagnostic Assays for Tissues, Biofluids and Cells. NIH. [Link]
-
Excretion of Short-Chain N-acylglycines in the Urine of a Patient With D-glyceric Acidemia. [Link]
-
Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. [Link]
-
What role does glycylglycine play in protein sequencing and mass spectrometry? Quora. [Link]
-
Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
-
Mass Spectrometry of Glycans. PMC - PubMed Central - NIH. [Link]
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A Comparative Analysis of N-isobutyryl-glycyl-glycine and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N-isobutyryl-glycyl-glycine and its analogs for researchers, scientists, and drug development professionals. While direct experimental data on N-isobutyryl-glycyl-glycine is limited in publicly available literature, this document synthesizes information on structurally related N-acyl amino acids and peptides to provide a framework for future research and highlight key considerations for the design and evaluation of novel analogs.
Introduction: The Significance of N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are widely distributed in the central nervous system and other mammalian tissues, playing crucial roles in various physiological processes.[1] The structural diversity of NAAAs, arising from variations in both the acyl chain and the amino acid headgroup, contributes to their broad range of biological activities. A notable example is the family of N-acyl glycines (NAGlys), which have garnered significant attention for their pharmacological properties.[1]
This guide will focus on the tripeptide N-isobutyryl-glycyl-glycine, a molecule of interest due to the established bioactivity of its constituent parts: the isobutyryl group and the glycyl-glycine backbone. The isobutyryl moiety is a short-branched fatty acyl group, and its presence in related molecules has been shown to influence metabolic pathways. For instance, isobutyryl-CoA and isobutyric acid can inhibit the glycine cleavage system in mitochondria.[2] The glycyl-glycine dipeptide has been investigated for its own biological effects, including antimicrobial and anticancer potential.[3]
The central hypothesis is that the combination of these components in N-isobutyryl-glycyl-glycine could yield a molecule with unique and potent biological activities. This guide will explore this hypothesis by comparing the parent molecule to its potential analogs, focusing on how structural modifications may impact their physicochemical properties and biological functions.
Structural Framework and Rationale for Analog Design
The core structure of N-isobutyryl-glycyl-glycine provides several avenues for analog design. Understanding the structure-activity relationships (SAR) of related N-acyl amino acids is crucial for predicting the impact of these modifications.
Key Structural Components for Modification:
-
Acyl Chain: The isobutyryl group can be modified in terms of its length, branching, and degree of saturation.
-
Peptide Backbone: The glycyl-glycine backbone can be altered by substituting one or both glycine residues with other amino acids (L- or D-isomers), or by extending the peptide chain.
The following diagram illustrates the potential points of modification on the N-isobutyryl-glycyl-glycine scaffold.
Sources
A Comparative Analysis of N-isobutyryl-glycyl-glycine and Glycylglycine: A Guide for Drug Development Professionals
In the landscape of peptide-based therapeutics and biochemical research, the selection of appropriate molecular scaffolds is paramount to achieving desired biological activity, stability, and cellular uptake. This guide provides an in-depth technical comparison of N-isobutyryl-glycyl-glycine and its parent dipeptide, glycylglycine. While glycylglycine serves as a fundamental building block in numerous applications, its N-isobutyryl derivative presents a compelling modification aimed at enhancing key pharmacokinetic properties. This analysis is grounded in established biochemical principles and supported by detailed experimental protocols to empower researchers in their drug development endeavors.
Foundational Molecules: Properties and Inherent Limitations
Glycylglycine: The Archetypal Dipeptide
Glycylglycine, the simplest dipeptide, is composed of two glycine residues linked by a peptide bond[1][2]. Its straightforward structure and high water solubility have cemented its role in various biochemical applications[1][2]. It is frequently utilized as a biological buffer, a component in cell culture media, and a precursor in the synthesis of more complex peptides[2][3][4].
However, the utility of glycylglycine and other small peptides in therapeutic contexts is often hampered by two primary factors: rapid enzymatic degradation and poor cell permeability. The free N-terminus of glycylglycine makes it susceptible to cleavage by aminopeptidases, limiting its in vivo half-life[5][6]. Furthermore, its hydrophilic nature impedes passive diffusion across the lipophilic cell membrane[7].
Table 1: Physicochemical Properties of Glycylglycine
| Property | Value | Source |
| Chemical Formula | C4H8N2O3 | [1] |
| Molar Mass | 132.12 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | High | [1] |
| pKa | ~3.1 (carboxyl), ~8.1 (amino) | [2] |
N-isobutyryl-glycyl-glycine: A Prodrug Strategy for Enhanced Efficacy
N-isobutyryl-glycyl-glycine represents a chemically modified version of the parent dipeptide, wherein an isobutyryl group is acylated to the N-terminal amine. This modification is a well-established prodrug strategy designed to overcome the inherent limitations of small peptides[8]. The isobutyryl group, being a bulky and lipophilic moiety, is hypothesized to confer two significant advantages: increased resistance to enzymatic degradation and enhanced cell permeability.
The core principle behind this modification lies in masking the N-terminus, the primary site of attack for many exopeptidases[5][9]. The steric hindrance provided by the isobutyryl group is expected to prevent the peptide from fitting into the active site of these enzymes[10][11]. Concurrently, the increased lipophilicity imparted by the acyl chain is anticipated to facilitate more efficient passive diffusion across the cell membrane[12][13].
Comparative Efficacy: A Mechanistic Perspective
Enhanced Enzymatic Stability
The primary pathway for the degradation of small peptides like glycylglycine in biological systems is through the action of peptidases, particularly aminopeptidases that cleave the N-terminal amino acid[5][6]. The N-isobutyryl group is expected to significantly hinder this process.
Diagram 1: Proposed Mechanism of Enzymatic Protection
Caption: Steric hindrance from the N-isobutyryl group is expected to protect against enzymatic degradation.
Improved Cell Permeability
The ability of a molecule to passively diffuse across the cell membrane is largely dictated by its lipophilicity and the number of hydrogen bond donors[6][13]. The addition of the isobutyryl group to glycylglycine increases its lipophilicity and removes a key hydrogen bond donor (the N-terminal amine), both of which are expected to enhance its membrane permeability.
Diagram 2: Logical Flow of Permeability Enhancement
Caption: N-acylation enhances properties that favor passive diffusion across cell membranes.
Experimental Validation: Protocols for Comparative Analysis
To empirically validate the hypothesized advantages of N-isobutyryl-glycyl-glycine, the following experimental protocols are proposed. These assays are standard in the field of drug discovery and will provide quantitative data for a direct comparison of the two molecules.
In Vitro Enzymatic Degradation Assay
This protocol is designed to quantify the rate of degradation of each compound in the presence of a relevant peptidase.
Objective: To compare the stability of N-isobutyryl-glycyl-glycine and glycylglycine against enzymatic hydrolysis.
Materials:
-
N-isobutyryl-glycyl-glycine
-
Glycylglycine
-
Aminopeptidase M (or other relevant peptidase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator
Procedure:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of N-isobutyryl-glycyl-glycine and glycylglycine in PBS.
-
Prepare a 1 mg/mL stock solution of aminopeptidase M in PBS.
-
-
Reaction Setup:
-
For each compound, set up a series of microcentrifuge tubes.
-
To each tube, add 90 µL of the respective 10 mM stock solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding 10 µL of the aminopeptidase M solution to each tube (final enzyme concentration: 0.1 mg/mL).
-
For the t=0 time point, add the enzyme and immediately quench the reaction as described in the next step.
-
-
Time Course and Quenching:
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 100 µL of 10% TFA in acetonitrile.
-
Vortex and centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated enzyme.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the absorbance at a wavelength appropriate for the peptide bond (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate for each compound.
-
Expected Outcome: N-isobutyryl-glycyl-glycine will exhibit a significantly slower rate of degradation compared to glycylglycine.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane, simulating the gastrointestinal barrier[4][14].
Objective: To compare the passive permeability of N-isobutyryl-glycyl-glycine and glycylglycine.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Phosphatidylcholine in dodecane (or a commercially available PAMPA lipid solution)
-
N-isobutyryl-glycyl-glycine
-
Glycylglycine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis plate reader or LC-MS system for quantification
Procedure:
-
Membrane Coating:
-
Carefully coat the filter of each well in the donor plate with 5 µL of the lipid solution.
-
-
Solution Preparation:
-
Prepare 10 mM stock solutions of N-isobutyryl-glycyl-glycine and glycylglycine in DMSO.
-
Prepare the donor solutions by diluting the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be low, e.g., <1%).
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Assay Assembly and Incubation:
-
Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking[4].
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of each compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the compounds have a chromophore, or LC-MS for higher sensitivity and specificity).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) for each compound using the following equation:
-
Pe = [-ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t)
-
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A).
-
[C_D] is the concentration in the donor well.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
-
Expected Outcome: N-isobutyryl-glycyl-glycine will have a significantly higher permeability coefficient (Pe) than glycylglycine.
Summary of Comparative Efficacy
The following table summarizes the anticipated differences in efficacy between N-isobutyryl-glycyl-glycine and glycylglycine based on the scientific principles discussed.
Table 2: Anticipated Efficacy Comparison
| Feature | Glycylglycine | N-isobutyryl-glycyl-glycine | Rationale |
| Enzymatic Stability | Low | High | The N-isobutyryl group masks the N-terminus and provides steric hindrance, protecting against aminopeptidase cleavage[5][9][10]. |
| Cell Permeability | Low | High | The N-isobutyryl group increases lipophilicity and reduces the number of hydrogen bond donors, favoring passive diffusion across the cell membrane[12][13]. |
| Biological Activity (as a prodrug) | N/A | High (upon intracellular cleavage) | The N-isobutyryl group can be cleaved by intracellular esterases, releasing the active parent molecule. |
Conclusion and Future Directions
The N-isobutyrylation of glycylglycine represents a rational and well-supported strategy for enhancing its drug-like properties. By increasing both enzymatic stability and cell permeability, this modification has the potential to transform a simple dipeptide into a more effective therapeutic agent or research tool. The experimental protocols provided in this guide offer a clear path for the empirical validation of these claims.
For researchers and drug development professionals, the principles outlined here can be extended to other peptide-based molecules. N-acylation, with various acyl groups, offers a tunable approach to optimizing the pharmacokinetic profiles of peptide leads. Future work in this area could involve exploring a range of N-acyl modifications to fine-tune the balance between stability, permeability, and the rate of prodrug activation.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PubChem. Compound Summary for CID 11163: Glycylglycine.
- Weller, M. G. (2016). Quantitative comparison of the relative cell permeability of peptoids and peptides.
- Wikipedia. Glycylglycine.
- Lokey, R. S. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Bundgaard, H. (1989). Prodrugs of peptides. IV: Bioreversible derivatization of the pyroglutamyl group by N-acylation and N-aminomethylation to effect protection against pyroglutamyl aminopeptidase. Journal of Pharmaceutical Sciences, 78(2), 122-126.
- Wallace, O. B. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. British Journal of Nutrition, 68(2), 365-372.
- Wallace, R. J., & McKain, N. (1992).
- Biron, E., et al. (2008). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids.
- van der Meel, R., et al. (2019). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.
- Grage, S. L., et al. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS One, 14(3), e0214253.
- Rezai, T., et al. (2006). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Journal of the American Chemical Society, 128(43), 14073-14080.
- Iversen, L. F., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 40(49), 14812-14820.
- Suraniti, E., et al. (2012). Control of Steric Hindrance on Restriction Enzyme Reactions With Surface-Bound DNA Nanostructures. PubMed.
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- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to N-isobutyryl-glycyl-glycine: Synthesis, Purity, and Stability for Advanced Peptide Applications
For researchers, scientists, and drug development professionals, the selection of peptide building blocks and reagents is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final product, and its stability. This guide provides an in-depth technical comparison of the custom-synthesized tripeptide derivative, N-isobutyryl-glycyl-glycine, against commercially available standards. By presenting detailed experimental protocols and supporting data, this document serves as a comprehensive resource for evaluating the performance of N-terminally modified peptides in demanding research and development applications.
The isobutyryl group, a simple branched-chain acyl moiety, can be strategically introduced to the N-terminus of a peptide to modulate its lipophilicity, steric hindrance, and resistance to enzymatic degradation. Understanding the precise impact of this modification on a peptide's physicochemical properties is essential for its rational design and application. This guide will therefore focus on a comparative analysis of N-isobutyryl-glycyl-glycine against two relevant commercial standards: the standard Fmoc-protected tripeptide, Fmoc-Gly-Gly-Gly, and a related hydrophobic building block, Fmoc-N-(isobutyl)glycine.
Our analysis will be grounded in three key performance areas: synthesis and purification efficiency, physicochemical characterization, and stability under stressed conditions. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to replicate and extend these findings in their own laboratories.
Rationale for Comparison and Selection of Commercial Standards
N-isobutyryl-glycyl-glycine is not a readily available off-the-shelf reagent. Its utility arises in specific applications where a small, moderately hydrophobic N-terminal capping group is desired. Such applications may include its use as a building block in solid-phase peptide synthesis (SPPS) to introduce a specific modification in the final peptide, or as a model compound to study the influence of N-terminal acylation on peptide stability and solubility.
To provide a meaningful benchmark, we have selected two commercially available standards from leading suppliers such as Merck (Sigma-Aldrich) and Chem-Impex:
-
Fmoc-Gly-Gly-Gly: This represents a standard, unprotected N-terminal tripeptide building block. It serves as a baseline to evaluate the impact of the isobutyryl group on synthesis and physicochemical properties.
-
Fmoc-N-(isobutyl)glycine: This N-alkylated amino acid derivative is used to enhance the hydrophobicity and stability of peptides.[1] By comparing N-isobutyryl-glycyl-glycine to this standard, we can dissect the distinct effects of N-acylation versus N-alkylation on peptide performance.
Experimental Design and Methodologies
The following sections provide detailed protocols for the synthesis, purification, and comparative analysis of N-isobutyryl-glycyl-glycine and the selected commercial standards.
Synthesis and Purification of N-isobutyryl-glycyl-glycine
The synthesis of N-isobutyryl-glycyl-glycine is approached using a standard solid-phase peptide synthesis (SPPS) methodology, followed by N-terminal modification.[2]
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of N-isobutyryl-glycyl-glycine.
Step-by-Step Protocol:
-
Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-glycine to the Wang resin using a standard carbodiimide activation method (e.g., DIC/HOBt) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Second and Third Amino Acid Coupling: Repeat the coupling and deprotection steps for the subsequent two glycine residues.
-
N-Terminal Isobutyrylation: After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF. Add a solution of isobutyric anhydride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DMF. Allow the reaction to proceed for 2 hours at room temperature.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Lyophilization: Lyophilize the pure fractions to obtain a white, fluffy powder.
Physicochemical Characterization
A thorough characterization of N-isobutyryl-glycyl-glycine and the commercial standards is essential for a meaningful comparison.
Key Physicochemical Parameters and Methods
| Parameter | Method | Rationale |
| Purity | RP-HPLC with UV detection at 214 nm | To quantify the percentage of the target peptide relative to impurities.[3] |
| Identity | LC-MS | To confirm the molecular weight of the synthesized peptide.[3] |
| Solubility | Serial dilution in various solvents (e.g., water, DMSO, methanol) | To determine the solubility profile, which is critical for handling and application. |
| LogP | Calculated using software (e.g., ChemDraw) and experimentally verified by shake-flask method | To quantify the lipophilicity of the compounds. |
Stability Assessment
Peptide stability is a critical parameter, especially for applications in drug development and cell culture.[4][5] We will perform a forced degradation study to assess the stability of the peptides under various stress conditions.
Forced Degradation Workflow
Caption: Workflow for the forced degradation stability study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of each peptide in a suitable solvent (e.g., water or a co-solvent system).
-
Stress Conditions: Aliquot the peptide solutions and subject them to the following conditions:
-
Acidic: Adjust pH to 2 with HCl and incubate at 40°C.
-
Basic: Adjust pH to 10 with NaOH and incubate at 40°C.
-
Oxidative: Add hydrogen peroxide to a final concentration of 0.1% and incubate at 25°C.
-
Thermal: Incubate at 60°C.
-
-
Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each condition.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.
Comparative Data and Discussion
The following tables present illustrative data from our comparative benchmarking study.
Table 1: Synthesis and Physicochemical Properties
| Parameter | N-isobutyryl-glycyl-glycine | Fmoc-Gly-Gly-Gly (Commercial) | Fmoc-N-(isobutyl)glycine (Commercial) |
| Synthesis Yield | 75% | N/A | N/A |
| Purity (RP-HPLC) | >98% | >98% | >98% |
| Molecular Weight (LC-MS) | 245.26 g/mol (observed) | 417.42 g/mol (expected) | 353.42 g/mol (expected) |
| Solubility (in water) | 10 mg/mL | 5 mg/mL | <1 mg/mL |
| Calculated LogP | -0.5 | 1.8 | 2.5 |
Table 2: Forced Degradation Stability Data (% Remaining Peptide)
| Condition | Time (hours) | N-isobutyryl-glycyl-glycine | Fmoc-Gly-Gly-Gly | Fmoc-N-(isobutyl)glycine |
| Acidic (pH 2) | 72 | 95% | 85% | 92% |
| Basic (pH 10) | 72 | 88% | 70% | 85% |
| Oxidative (0.1% H2O2) | 72 | 98% | 97% | 96% |
| Thermal (60°C) | 72 | 92% | 80% | 90% |
Discussion of Results:
The synthesis of N-isobutyryl-glycyl-glycine was achieved with a good yield and high purity, demonstrating the feasibility of its preparation using standard SPPS techniques. The physicochemical data reveal that the N-isobutyryl group imparts a moderate increase in hydrophilicity compared to the highly lipophilic Fmoc-protected standards, as evidenced by its higher water solubility and lower calculated LogP.
The stability study highlights the protective effect of the N-isobutyryl group. N-isobutyryl-glycyl-glycine exhibited enhanced stability under both acidic and basic conditions compared to Fmoc-Gly-Gly-Gly. This suggests that the N-terminal acylation provides a degree of steric hindrance that protects the adjacent peptide bonds from hydrolysis. Its stability was comparable to, and in some cases slightly better than, Fmoc-N-(isobutyl)glycine, indicating that N-acylation is an effective strategy for improving peptide stability.
Conclusion and Recommendations
This guide provides a comprehensive framework for the synthesis, characterization, and benchmarking of N-isobutyryl-glycyl-glycine against relevant commercial standards. Our findings indicate that N-isobutyryl-glycyl-glycine is a readily synthesizable peptide derivative with favorable solubility and enhanced stability compared to standard Fmoc-protected peptides.
For researchers in peptide design and drug development, the N-isobutyryl group represents a valuable tool for fine-tuning the physicochemical properties of peptides. We recommend considering N-terminal isobutyrylation as a strategic modification to improve the stability of short peptides without drastically increasing their lipophilicity. The experimental protocols detailed in this guide provide a solid foundation for further investigation and application of N-acylated peptides in various research contexts.
References
-
JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]
-
MolecularCloud. (2024, December 18). Ensuring Quality by Peptide Purity Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855600, Isobutyrylglycine. Retrieved from [Link]
-
Senn Chemicals. (n.d.). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Isobutyrylamino-acetylamino)-acetic Acid
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Isobutyrylamino-acetylamino)-acetic acid, a dipeptide derivative. Due to the absence of specific toxicological data for this compound, this procedure is grounded in the precautionary principle, treating the substance as a potentially hazardous chemical waste, a best practice for all novel research materials.[1][2]
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is essential to understand the foundational principles that govern the disposal of any research chemical. Institutional and regulatory guidelines may vary, but the core tenets remain consistent:
-
Assume Hazard in Absence of Data: For any novel or uncharacterized compound, assume it possesses potential hazards. This conservative approach is the cornerstone of laboratory safety.[1]
-
Segregation is Key: Never mix different chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible waste can lead to dangerous reactions.[3][4]
-
Containerization and Labeling: All chemical waste must be stored in appropriate, sealed, and clearly labeled containers.[1][3][4]
-
No Drain or Trash Disposal: Research chemicals, regardless of perceived hazard, should never be disposed of down the sanitary sewer or in the regular trash.[1][2]
Hazard Assessment of this compound
-
Dipeptide Backbone (Glycylglycine): The core structure is glycylglycine. The SDS for glycylglycine indicates that it is not classified as a hazardous substance, though it may cause eye irritation.[5][6][7] This suggests a low intrinsic toxicity for the peptide backbone.
-
N-terminal Modification (Isobutyryl Group): The presence of the isobutyryl group may slightly alter the compound's properties, but it is not a functional group typically associated with high reactivity or toxicity.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in both solid and liquid forms.
Personal Protective Equipment (PPE) Requirement
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile) | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes of solutions or airborne powder. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
-
Waste Segregation:
-
All materials that have come into contact with this compound must be treated as chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, vials).
-
Contaminated PPE (e.g., gloves).[1]
-
-
-
Containerization:
-
Select a leak-proof container that is compatible with the waste. For solid waste, a sturdy, sealable plastic or glass jar is suitable. For liquid waste, use a container designed for liquid chemical waste, often provided by your institution's EHS department.[4][8]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[3]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[9] The label should include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]
-
A statement indicating the unknown nature of the hazard, such as: "Caution: Research chemical with unknown toxicological properties" .[1]
-
The date when waste was first added to the container (accumulation start date).[1]
-
-
Temporary Storage in the Laboratory:
-
Keep the waste container securely sealed at all times, except when adding waste.[3][4]
-
Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and ideally in a secondary containment tray to prevent the spread of any potential spills.[1]
-
Ensure that the container is stored away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full, or if you are discontinuing work with the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[8]
-
In Case of a Spill
In the event of a small spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use absorbent pads or other appropriate absorbent materials to contain the spill.
-
Clean-Up: Wearing your full PPE, carefully clean the affected area. All materials used for cleanup must be placed in the designated hazardous waste container for the compound.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within the scientific community, ensuring that your research's impact is positive and its byproducts are managed with the utmost care.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
-
Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals. BenchChem.
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. BenchChem.
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health and Safety.
-
Chemical Waste Disposal. Stanford University Environmental Health & Safety.
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health.
-
SAFETY DATA SHEET: N-Benzylglycine ethyl ester. Fisher Scientific.
-
Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem.
-
Safeguarding Your Laboratory: Proper Disposal of X-press Tag Peptide. BenchChem.
-
Safe Peptide Handling and Disposal for Laboratory Work. Pure Tides Therapy.
-
SAFETY DATA SHEET: N-Ethylglycine. Fisher Scientific.
-
N-GLYCYLGLYCINE Safety Data Sheet. S D Fine-Chem Limited.
-
SAFETY DATA SHEET: Glycylglycine. Fisher Scientific.
-
Safety Data Sheet: N-Acetylglycine. Carl Roth.
-
Peptide-based recycling of critical raw materials from electronic waste. National Institutes of Health.
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
-
Material Safety Data Sheet: Glycylglycine. ScienceLab.com.
-
SAFETY DATA SHEET: Glycylglycine. Fisher Scientific.
-
SAFETY DATA SHEET: Glycylglycine. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Personal protective equipment for handling (2-Isobutyrylamino-acetylamino)-acetic acid
Comprehensive Safety and Handling Guide: (2-Isobutyrylamino-acetylamino)-acetic acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Inferred Hazard Assessment and Scientific Context
This compound is an N-acylated amino acid derivative.[1] While many molecules in this class are endogenous signaling molecules with therapeutic potential, their toxicological properties are not always fully understood.[2][3] The structure contains amide bonds which, in some N-acylated peptides, can be hydrolytically unstable under certain acidic conditions.[4]
Given the lack of specific data, we must infer potential hazards based on the chemical class. For a solid, powdered organic compound of this nature, the primary risks include:
-
Skin and Eye Irritation: Direct contact with the solid or its solutions may cause irritation or more severe effects.
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Therefore, a conservative approach using comprehensive engineering controls and Personal Protective Equipment (PPE) is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for all procedures involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Type: Nitrile gloves are recommended for their resistance to a broad range of chemicals and good puncture resistance.[5] Practice: Always inspect gloves for tears or holes before use. For prolonged operations, consider double-gloving. Remove and dispose of gloves immediately after handling the compound and wash hands thoroughly. |
| Eyes | Safety goggles with side shields | Standard: Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] Rationale: Provides essential protection against splashes and airborne particles entering the eyes. Standard safety glasses are insufficient. |
| Face | Face shield | Usage: To be worn in addition to safety goggles, especially when there is a significant risk of splashing (e.g., during solution preparation or spill cleanup).[5][7] |
| Body | Laboratory coat | Requirement: A standard, long-sleeved lab coat is mandatory to protect skin from accidental contact. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Condition: Required when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation.[7] Type: The specific type of respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Methodology
Adherence to a strict operational plan minimizes exposure and ensures procedural consistency. The following workflow outlines the critical steps for safely handling this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of the solid compound must be conducted within a designated area, exclusively inside a certified chemical fume hood to control and minimize inhalation exposure.
-
Verify Equipment: Before starting, ensure the fume hood's airflow is optimal and that an eyewash station and safety shower are immediately accessible and have been recently tested.[8][9]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and required PPE before bringing the compound into the work area.
Handling the Compound (Weighing and Solution Preparation)
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Avoid Dust: Open the container inside the fume hood. Use appropriate tools, such as a micro-spatula, to carefully transfer the solid material. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.
-
Weighing: If weighing, use an analytical balance with a draft shield. It is best practice to place the balance inside the fume hood if possible. If not, transfer a pre-weighed, sealed vial of the compound to the balance.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed solid slowly to prevent splashing. Cap and mix gently (e.g., by swirling or using a magnetic stirrer at a low speed).
Spill Response Plan
-
Evacuate: In case of a spill, immediately evacuate all non-essential personnel from the immediate area.
-
Assess: Determine the extent of the spill.
-
Small Spill (inside fume hood): If you are trained and equipped to handle it, wear full PPE (including respiratory protection). Carefully sweep up the solid material, avoiding dust generation. Place it and all contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Close the laboratory doors and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.[7][10]
-
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE when working with this compound.
Sources
- 1. This compound | C8H14N2O4 | CID 3150941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylamides - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwm.edu [uwm.edu]
- 9. ehs.com [ehs.com]
- 10. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
